Glucosamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-BTVCFUMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66-84-2 | |
| Record name | Glucosamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | GLUCOSAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/750W5330FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Glucosamine Hydrochloride in Chondrocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosamine, an endogenous aminomonosaccharide, is a fundamental building block for the biosynthesis of glycosaminoglycans and proteoglycans, which are essential components of articular cartilage. Glucosamine hydrochloride (GlcN·HCl), a salt form of glucosamine, has been extensively investigated for its potential chondroprotective and anti-inflammatory effects in the context of osteoarthritis (OA). This technical guide delineates the core mechanisms of action of GlcN·HCl in chondrocytes, the resident cells of cartilage. The primary mechanisms involve the modulation of inflammatory signaling pathways, particularly the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Furthermore, GlcN·HCl influences the balance between anabolic and catabolic processes within the cartilage extracellular matrix (ECM) by affecting the expression and activity of matrix-degrading enzymes and promoting the synthesis of key matrix components. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction
Osteoarthritis is a degenerative joint disease characterized by the progressive degradation of articular cartilage, leading to pain, stiffness, and impaired mobility. Chondrocytes are solely responsible for maintaining the integrity of the cartilage extracellular matrix. In OA, pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), disrupt chondrocyte homeostasis, leading to an imbalance between anabolic (matrix synthesis) and catabolic (matrix degradation) activities. Glucosamine has emerged as a potential therapeutic agent for OA, with proposed mechanisms extending beyond its role as a mere substrate for ECM synthesis. This guide focuses on the molecular mechanisms through which this compound exerts its effects on chondrocytes, providing a technical foundation for further research and drug development.
Modulation of Inflammatory Signaling Pathways
A primary mechanism of action of this compound in chondrocytes is the attenuation of pro-inflammatory signaling cascades initiated by cytokines like IL-1β.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory responses in chondrocytes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with IL-1β, IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of various pro-inflammatory and catabolic genes.
Glucosamine has been shown to inhibit IL-1β-induced NF-κB activation in human osteoarthritic chondrocytes in a dose-dependent manner.[1][2] This inhibition is achieved by preventing the degradation of IκBα, thereby increasing its cytoplasmic levels and preventing the nuclear translocation of the p50 and p65 subunits of NF-κB.[1][2][3] By blocking NF-κB activation, glucosamine suppresses the expression of downstream target genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various matrix metalloproteinases (MMPs).
References
Synthesis of Glucosamine Hydrochloride from Chitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of glucosamine hydrochloride from chitin, a widely abundant biopolymer. The following sections detail the necessary experimental protocols, present key quantitative data in a structured format, and visualize the procedural workflows and chemical transformations involved. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and pharmaceutical development.
Introduction
Glucosamine, an amino sugar, is a critical component in the biosynthesis of macromolecules such as glycoproteins, glycolipids, and glycosaminoglycans. Its hydrochloride salt, this compound, is widely utilized in dietary supplements for joint health. The primary industrial source for glucosamine is chitin, a polymer of N-acetyl-D-glucosamine, which is abundant in the exoskeletons of crustaceans like shrimp and crabs, as well as in the cell walls of fungi.[1][2] The conversion of chitin to this compound is a multi-step process involving the extraction and purification of chitin from its raw source, followed by acid hydrolysis to deacetylate and depolymerize the chitin polymer into its monomeric glucosamine units, which are then isolated as the hydrochloride salt.[3][4]
Experimental Protocols
The synthesis of this compound from chitin can be broadly divided into two main stages: the extraction and purification of chitin from crustacean shells, and the subsequent acid hydrolysis of the purified chitin.
Chitin Extraction and Purification from Crustacean Shells
The primary raw materials for chitin are the waste shells from the shrimp, crab, and lobster industries.[3] These shells are a composite of chitin, proteins, and minerals (primarily calcium carbonate). The following protocol outlines the chemical extraction of purified chitin.
2.1.1. Demineralization: This step aims to remove the inorganic calcium carbonate from the raw shells.
-
Procedure:
-
Cleaned and dried crustacean shells are first ground to a fine powder (e.g., to pass through a 20-mesh sieve).
-
The powdered shells are suspended in a dilute solution of hydrochloric acid (HCl). A common concentration used is 4-5% HCl at room temperature. The ratio of shells to acid solution is typically around 1:14 (w/v).
-
The mixture is stirred for a period ranging from several hours to a full day (e.g., 3 to 36 hours). During this time, the calcium carbonate reacts with the acid to form calcium chloride, water, and carbon dioxide, which is observed as frothing.
-
After the reaction ceases, the demineralized solid is filtered and washed extensively with distilled water until the pH of the wash water is neutral (pH 6-7).
-
The resulting solid is dried, typically in an oven at a temperature of 50-60°C.
-
2.1.2. Deproteinization: This step removes the proteins that are intertwined with the chitin matrix.
-
Procedure:
-
The demineralized chitin is treated with an aqueous solution of sodium hydroxide (NaOH). A typical concentration is 5% NaOH.
-
The mixture is heated, often to around 90°C, for a period of 2 to 24 hours with a solid to solvent ratio of approximately 1:12 (w/v).
-
After the treatment, the solid is filtered and washed thoroughly with distilled water to remove residual NaOH and soluble proteins, until a neutral pH is achieved.
-
The purified chitin is then dried in an oven.
-
Acid Hydrolysis of Chitin to this compound
This is the core step where the purified chitin polymer is broken down into this compound monomers.
-
Procedure:
-
The dried, purified chitin is placed in a reaction vessel.
-
Concentrated hydrochloric acid (e.g., 37% or 12 M) is added to the chitin. The acid may be pre-warmed to about 65°C before addition to the chitin. The ratio of chitin to concentrated HCl can vary, with common ratios being 1:2 (w:w) or 1:5 to 1:20 (solid/liquid ratio).
-
The mixture is heated to a temperature between 90°C and 95°C and stirred continuously for a duration of 1.5 to 4 hours. During this step, the glycosidic and amide bonds of the chitin polymer are hydrolyzed.
-
After the hydrolysis is complete, the resulting dark brown solution is typically cooled.
-
The solution is then decolorized by adding activated charcoal (e.g., 2 grams per 100 grams of initial chitin) and stirring for about 30 minutes.
-
The mixture is filtered to remove the activated charcoal and any other insoluble impurities.
-
The filtrate, which contains the this compound, is then concentrated, often by evaporation under reduced pressure.
-
The this compound is precipitated and crystallized by adding a non-solvent like 95% ethanol.
-
The crystalline product is collected by filtration, washed with ethanol to remove residual acid and impurities, and then dried in an oven at around 50°C.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various reported protocols for the synthesis of this compound from chitin.
Table 1: Chitin Extraction Parameters
| Parameter | Value | Source |
| Demineralization | ||
| Acid | Hydrochloric Acid (HCl) | |
| HCl Concentration | 4-6 N (approx. 4-5%) | |
| Shell to Acid Ratio (w/v) | 1:14 | |
| Temperature | Room Temperature | |
| Duration | 3 - 36 hours | |
| Deproteinization | ||
| Base | Sodium Hydroxide (NaOH) | |
| NaOH Concentration | 5% | |
| Solid to Solvent Ratio (w/v) | 1:12 | |
| Temperature | 90°C | |
| Duration | 2 - 24 hours |
Table 2: Acid Hydrolysis and Product Yield
| Parameter | Value | Source |
| Hydrolysis | ||
| Acid | Concentrated Hydrochloric Acid (HCl) | |
| HCl Concentration | 37% (12 M) | |
| Chitin to Acid Ratio | 1:2 (w:w) to 1:20 (g/mL) | |
| Temperature | 90 - 95°C | |
| Duration | 1.5 - 4 hours | |
| Product Yield | ||
| Glucosamine HCl Yield | 42 - 69.69% | |
| Purity | 95.31 - 100% |
Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound from chitin.
Caption: Overall experimental workflow for this compound synthesis.
Caption: Chemical transformation pathway from chitin to glucosamine HCl.
References
- 1. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6486307B1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Influence of Glucosamine Hydrochloride on Extracellular Matrix Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosamine, an endogenous aminomonosaccharide, is a fundamental building block for the biosynthesis of glycosaminoglycans and proteoglycans, crucial components of the extracellular matrix (ECM) in connective tissues.[1][2][3] This technical guide provides an in-depth analysis of the effects of glucosamine hydrochloride (GlcN·HCl) on the synthesis and degradation of the ECM, with a particular focus on its implications for chondrocyte function and cartilage health. We consolidate quantitative data from key in vitro and in vivo studies, detail relevant experimental methodologies, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers and professionals in the field of rheumatology and drug development.
Introduction
The extracellular matrix provides structural and biochemical support to surrounding cells. In articular cartilage, the ECM is primarily composed of a dense network of collagen fibers, predominantly type II collagen, and large aggregating proteoglycans, such as aggrecan.[4] The integrity of this matrix is essential for the biomechanical properties of cartilage, enabling it to withstand compressive loads. In pathological conditions like osteoarthritis (OA), an imbalance between anabolic and catabolic processes leads to the progressive degradation of the ECM, resulting in joint pain and loss of function.[5]
Glucosamine has been widely investigated as a potential therapeutic agent for OA, with the hydrochloride salt being one of the common formulations. Its purported mechanism of action involves the stimulation of ECM synthesis and the inhibition of degradative enzymes. This guide will critically evaluate the scientific evidence supporting these claims.
Effects on Extracellular Matrix Synthesis: Quantitative Data
The impact of this compound on the synthesis of key ECM components has been quantified in numerous studies. The following tables summarize the significant findings.
Table 1: Effect of this compound on Collagen Synthesis
| Cell Type | Glucosamine HCl Concentration | Experimental Model | Key Findings | Reference |
| Bovine Chondrocytes | 1 mM (in combination with TGF-β3 and IGF-I) | 3D Chitosan Scaffolds | Stimulated Collagen Type II synthesis. | |
| Human Chondrocyte Cell Line (SW 1353) | 0.1 - 10 mM | Monolayer Culture | Markedly increased mRNA and protein levels of Type II Collagen (COL2A1). | |
| Bovine Tenocytes, Ligament Cells, and Chondrocytes | 5 µg/ml (in combination with 4 µg/ml Chondroitin Sulfate) | Monolayer Culture | Increased total collagenase-sensitive material synthesis by 22% (tenocytes), 69% (ligament cells), and 56% (chondrocytes). Labeled hydroxyproline increased by 27% in tenocytes and 132% in ligament cells. | |
| Human Osteoarthritic Cartilage Explants | 5 mM | Explant Culture | Significantly down-regulated collagen type II gene expression (7.75-22.17-fold). |
Table 2: Effect of this compound on Proteoglycan Synthesis
| Cell Type | Glucosamine HCl Concentration | Experimental Model | Key Findings | Reference |
| Bovine Chondrocytes | 1 mM (in combination with TGF-β3 and IGF-I) | 3D Chitosan Scaffolds | Proteoglycan synthesis was lower compared to growth factors alone. | |
| Primary Human Endothelial Cells | 0 - 10 mM | Monolayer Culture | Reduced the synthesis and secretion of 35S-labeled proteoglycans in a dose- and time-dependent manner. | |
| Human Osteoarthritic Cartilage Explants | 5 mM | Explant Culture | Significantly down-regulated aggrecan gene expression (2.65-7.73-fold). | |
| Human Osteoarthritis Articular Chondrocytes | 1.0 - 150 µM (Glucosamine Sulfate) | Monolayer Culture | Dose-dependent increase in aggrecan core protein levels (up to 120% at 150 µM). |
Table 3: Effect of this compound on Matrix Metalloproteinase (MMP) Expression and Activity
| Cell Type | Glucosamine HCl Concentration | Experimental Model | Key Findings | Reference |
| Equine Chondrocytes | 1.5 - 50 mM | LPS-stimulated Pellet Culture | Inhibited MMP-13 protein expression. Resting mRNA concentrations for MMP-1, -3, and -13 were significantly lower at 25 mM and 50 mM. | |
| Human Osteoarthritic Cartilage Explants | 5 mM | Explant Culture | Significantly down-regulated MMP-3 and aggrecanase-1 gene expression. Total MMP activity in the culture medium was significantly reduced. | |
| Human Skin Fibroblasts | 10 mM | IL-1β or PMA-treated Monolayer Culture | Transcriptional down-regulation of MMP-13. | |
| Human Chondrocytes | 2.5 and 10 mM | IL-1β-stimulated Monolayer Culture | Reduced mRNA and protein levels of MMP-1, MMP-3, and MMP-13. |
Key Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the effects of this compound on ECM synthesis.
Cell Culture and Treatment
-
Primary Chondrocyte Isolation and Culture: Articular cartilage is harvested from joints (e.g., bovine metacarpophalangeal joints, human tissue from arthroplasty). The cartilage is minced and subjected to enzymatic digestion, typically with pronase followed by collagenase, to isolate chondrocytes. Cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are often grown in monolayer or in three-dimensional (3D) culture systems like alginate beads or chitosan scaffolds to better mimic the in vivo environment.
-
Cell Line Culture: Immortalized human chondrocyte cell lines (e.g., SW 1353, C-28/I2) are also utilized. These cells are maintained in culture according to the supplier's instructions.
-
This compound Treatment: this compound is dissolved in the culture medium to the desired concentrations. Cells are typically pre-incubated with glucosamine for a specified period before stimulation with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS) to mimic inflammatory conditions.
Measurement of Collagen Synthesis
-
Radiolabeled Proline Incorporation: A classic method to quantify total protein and collagen synthesis involves incubating cells with radiolabeled proline (e.g., 3H-proline). The amount of radioactivity incorporated into collagenase-sensitive protein is measured to determine collagen synthesis.
-
Hydroxyproline Assay: Hydroxyproline is an amino acid largely specific to collagen. The total collagen content can be estimated by hydrolyzing the cell layer or tissue and quantifying the hydroxyproline content using a colorimetric assay.
-
Western Blotting: This technique is used to detect and quantify specific collagen types (e.g., Type II Collagen). Proteins from cell lysates or the ECM are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target collagen.
-
Real-Time Polymerase Chain Reaction (RT-PCR): RT-PCR is employed to measure the gene expression levels of specific collagen types (e.g., COL2A1). RNA is extracted from the cells, reverse transcribed to cDNA, and then amplified using specific primers in the presence of a fluorescent dye.
-
Sirius Red Staining: This is a colorimetric method for quantifying total collagen content in cell culture and tissue sections. The dye specifically binds to the [Gly-X-Y]n helical structure of collagens.
Measurement of Proteoglycan Synthesis
-
35S-Sulfate Incorporation: Proteoglycans contain sulfated glycosaminoglycan (GAG) chains. The rate of proteoglycan synthesis can be determined by measuring the incorporation of radioactive sulfate (35S-sulfate) into macromolecules.
-
Dimethylmethylene Blue (DMB) Assay: This is a colorimetric assay used to quantify the total sulfated GAG content in a sample. The DMB dye forms a complex with sulfated GAGs, leading to a shift in its absorption maximum.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Specific ELISAs can be used to quantify the core protein of specific proteoglycans, such as aggrecan, in cell culture supernatants or tissue extracts.
-
Safranin O Staining: This histological stain is used to visualize proteoglycan content in cartilage sections. The stain binds to the negatively charged GAGs, resulting in a red-orange color. The intensity of the staining can be quantified using image analysis.
Analysis of MMPs
-
Zymography: This technique is used to detect the activity of MMPs. Protein samples are run on a polyacrylamide gel containing a substrate for the MMPs (e.g., gelatin for gelatinases). After electrophoresis, the gel is incubated in a buffer that allows the enzymes to digest the substrate. The areas of digestion appear as clear bands against a stained background.
-
ELISA: Specific ELISAs are available to measure the concentration of different MMPs (e.g., MMP-1, MMP-3, MMP-13) in culture media.
-
RT-PCR: The gene expression levels of various MMPs can be quantified using RT-PCR.
Signaling Pathways Modulated by this compound
This compound exerts its effects on ECM synthesis and degradation by modulating several key intracellular signaling pathways, primarily in response to pro-inflammatory stimuli.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and catabolism, including MMPs and pro-inflammatory cytokines. In chondrocytes, inflammatory cytokines like IL-1β activate the NF-κB pathway. Glucosamine has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.jofph.com [files.jofph.com]
- 4. Glucosamine exposure reduces proteoglycan synthesis in primary human endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Journey of Glucosamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucosamine hydrochloride, a prominent amino sugar, has traversed a significant scientific journey from its initial discovery in the late 19th century to its widespread use as a dietary supplement and therapeutic agent for osteoarthritis. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It delves into the seminal moments of its isolation, the evolution of its chemical synthesis, and the key clinical evaluations that have shaped its medical applications. This document is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of its molecular interactions to facilitate a deeper understanding of this widely utilized compound.
The Genesis of Glucosamine: Discovery and Early History
The story of glucosamine began in 1876 when German surgeon Dr. Georg Ledderhose first isolated the compound through the hydrolysis of chitin with concentrated hydrochloric acid.[1][2] However, it was not until 1939 that the precise stereochemistry of glucosamine was elucidated by Sir Walter Haworth, a British chemist and Nobel laureate.[1] The initial medical applications of glucosamine were primarily in veterinary medicine, where it was administered as an injectable formulation.[3] The transition to an oral supplement for human use was hindered by the hygroscopic and unstable nature of the glucosamine molecule.[3] The development of stable salt forms, such as glucosamine sulfate and this compound, was a critical step in enabling its broader therapeutic application.
Physicochemical Properties of D-Glucosamine Hydrochloride
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of D-Glucosamine Hydrochloride are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO₅ | |
| Molecular Weight | 215.63 g/mol | |
| Melting Point | 190-194 °C (decomposes) | |
| Solubility in Water | 0.1 g/mL (clear, colorless solution) | |
| Appearance | White, crystalline powder | |
| Specific Rotation [α] | +72.5° (c=2, H₂O, 5 hours) |
Synthesis and Production of this compound
The primary commercial source of this compound is the acid hydrolysis of chitin, a biopolymer abundant in the exoskeletons of crustaceans such as shrimp and crabs.
Experimental Protocol: Acid Hydrolysis of Chitin
This protocol outlines a typical laboratory-scale synthesis of this compound from chitin derived from crustacean shells.
Materials:
-
Dried and ground crustacean shells (e.g., shrimp or crab)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH)
-
Activated Charcoal
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Deproteinization: The ground shells are treated with a 1 M NaOH solution and heated to remove proteins.
-
Demineralization: The deproteinized shells are then treated with dilute HCl to remove calcium carbonate and other minerals.
-
Chitin Hydrolysis: The purified chitin is subjected to hydrolysis with concentrated HCl (e.g., 8 M) at an elevated temperature (e.g., 90°C) for a defined period (e.g., 2 hours). This step breaks the glycosidic bonds of the chitin polymer and removes the acetyl groups to yield glucosamine.
-
Decolorization: The resulting solution is treated with activated charcoal to remove colored impurities.
-
Crystallization: The decolorized solution is concentrated, and ethanol is added to induce the crystallization of this compound.
-
Purification: The crystals are collected by filtration, washed with cold ethanol, and dried to yield the final product.
Mechanism of Action: The Anti-inflammatory Pathway
The therapeutic effects of this compound in osteoarthritis are primarily attributed to its anti-inflammatory properties. A key molecular target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.
In osteoarthritic chondrocytes, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) trigger the activation of the NF-κB pathway. This leads to the transcription of genes encoding inflammatory mediators like Cyclooxygenase-2 (COX-2), which in turn stimulates the production of Prostaglandin E2 (PGE2), a potent inflammatory molecule.
This compound has been shown to inhibit the activation of NF-κB. It is believed to interfere with the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes like COX-2 and subsequently reducing the production of PGE2.
Clinical Evaluation in Osteoarthritis
The efficacy of this compound in the management of osteoarthritis has been the subject of numerous clinical trials. One of the most significant and widely cited is the Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT).
The GAIT Trial: A Landmark Study
The GAIT study was a large-scale, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the effectiveness of this compound, chondroitin sulfate, and their combination for the treatment of knee osteoarthritis.
Experimental Protocol of the GAIT Trial:
-
Participants: 1,583 patients with symptomatic knee osteoarthritis.
-
Interventions: Participants were randomized to one of five treatment groups:
-
This compound (500 mg three times daily)
-
Chondroitin Sulfate (400 mg three times daily)
-
Combination of this compound and Chondroitin Sulfate
-
Celecoxib (200 mg daily - a positive control)
-
Placebo
-
-
Duration: 24 weeks.
-
Primary Outcome: A 20% or greater reduction in knee pain from baseline as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.
Key Findings: The overall results of the GAIT trial indicated that this compound alone or in combination with chondroitin sulfate was not significantly more effective than placebo in reducing knee pain in the overall study population. However, an exploratory analysis of a subgroup of patients with moderate-to-severe pain suggested that the combination therapy might be effective.
Quantitative Data from Clinical Trials
The following table summarizes representative data on the change in WOMAC scores from a clinical trial evaluating this compound for knee osteoarthritis.
| Treatment Group | Baseline WOMAC Pain Score (Mean ± SD) | Change from Baseline at 24 Weeks (Mean ± SD) | p-value vs. Placebo | Reference |
| Glucosamine HCl | 50.2 ± 20.1 | -11.8 ± 18.3 | > 0.05 | |
| Placebo | 51.5 ± 19.8 | -9.7 ± 17.9 | - |
Analytical Methodologies for Quality Control
The accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and dosage accuracy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general procedure for the determination of this compound in a solid dosage form.
Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: A suitable buffer and organic modifier (e.g., phosphate buffer and acetonitrile)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: A stock solution of the this compound reference standard is prepared in a suitable solvent (e.g., water or mobile phase). A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: A representative number of tablets are weighed and finely powdered. A portion of the powder equivalent to a single dose is accurately weighed and dissolved in the solvent. The solution is sonicated and diluted to a known volume. An aliquot is filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of buffer and acetonitrile (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 195 nm
-
Injection Volume: 10-20 µL
-
-
Quantification: The peak area of this compound in the sample chromatogram is compared with the calibration curve generated from the standard solutions to determine the concentration.
Analytical Parameters for a Typical HPLC Method:
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 98-102% |
| Precision (RSD) | < 2% |
Conclusion and Future Directions
This compound has a rich history rooted in the chemical exploration of natural products. Its journey from a laboratory curiosity to a widely used supplement for joint health is a testament to ongoing scientific inquiry. While its clinical efficacy, particularly as a monotherapy, remains a subject of debate, its role in modulating inflammatory pathways at the molecular level is increasingly understood. Future research should focus on elucidating the precise molecular interactions of this compound, identifying patient populations most likely to respond to treatment, and exploring its potential in combination therapies for the management of osteoarthritis and other inflammatory conditions. A deeper understanding of its mechanism of action will be pivotal in optimizing its therapeutic use and developing next-generation chondroprotective agents.
References
The Role of Glucosamine Hydrochloride in Glycosaminoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosamine, an endogenous amino monosaccharide, is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), essential components of the extracellular matrix of articular cartilage. This technical guide provides an in-depth examination of the role of glucosamine hydrochloride (GlcN·HCl) in GAG synthesis, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized to provide a clear perspective on the dose-dependent effects of GlcN·HCl on chondrocyte metabolism and cartilage matrix production. Detailed experimental protocols and visual representations of biochemical pathways are included to serve as a comprehensive resource for researchers in the fields of rheumatology, cartilage biology, and drug development.
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. The integrity of this tissue is maintained by a complex extracellular matrix (ECM), primarily composed of type II collagen and large aggregating proteoglycans, known as aggrecans. These proteoglycans consist of a core protein to which numerous GAG chains, such as chondroitin sulfate and keratan sulfate, are attached. The synthesis of these GAGs is crucial for the biomechanical properties of cartilage, providing it with resilience and resistance to compressive forces.
Glucosamine is a naturally occurring amino sugar that serves as a precursor for the synthesis of GAGs and other glycoconjugates.[1] It is available as a nutritional supplement, most commonly in the salt forms of glucosamine sulfate and this compound. While the clinical efficacy of glucosamine in the management of OA remains a subject of debate, in vitro and in vivo studies have provided valuable insights into its potential mechanisms of action at the cellular and molecular levels. This guide focuses specifically on this compound and its role in the intricate process of GAG synthesis.
The Hexosamine Biosynthesis Pathway: The Core of GAG Synthesis
The synthesis of GAGs is intrinsically linked to the hexosamine biosynthesis pathway (HBP), which produces the essential precursor, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[2][3] Glucosamine enters this pathway after being phosphorylated to glucosamine-6-phosphate.
The key steps of the HBP are as follows:
-
Glucose to Fructose-6-Phosphate: The pathway begins with glucose, which is converted to fructose-6-phosphate through glycolysis.
-
Fructose-6-Phosphate to Glucosamine-6-Phosphate: The rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate.
-
Glucosamine-6-Phosphate to GlcNAc-6-Phosphate: Glucosamine-6-phosphate is then acetylated to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
GlcNAc-6-Phosphate to GlcNAc-1-Phosphate: GlcNAc-6-P is subsequently isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
GlcNAc-1-Phosphate to UDP-GlcNAc: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of GlcNAc-1-P with UTP to form UDP-GlcNAc.
Exogenously supplied glucosamine can bypass the initial rate-limiting step of the HBP, potentially increasing the intracellular pool of UDP-GlcNAc and thereby promoting GAG synthesis.[4]
Signaling Pathways Modulated by this compound
This compound has been shown to influence several signaling pathways within chondrocytes, which can impact GAG synthesis both directly and indirectly.
TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a potent anabolic factor in cartilage, stimulating the synthesis of aggrecan and type II collagen. Studies have indicated that glucosamine treatment can up-regulate the expression of TGF-β1 mRNA in chondrocytes.[5] This suggests that some of the anabolic effects of glucosamine may be mediated through the enhancement of TGF-β signaling.
Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway plays a role in chondrocyte proliferation and differentiation. Research has suggested that glucosamine may promote chondrocyte proliferation by activating this pathway. Glucosamine has been observed to upregulate the expression of Wnt-4 and its receptor Frizzled-2, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin can activate the transcription of target genes, including those involved in cell cycle progression like cyclin D1.
Quantitative Data on the Effects of this compound
The in vitro effects of this compound on GAG synthesis and related gene expression are often dose-dependent. The following tables summarize quantitative data from key studies.
Table 1: Effect of this compound on Gene Expression in Chondrocytes
| Gene | Cell Type | GlcN·HCl Concentration | Fold Change vs. Control | Reference |
| Aggrecan | Human Osteoarthritic Cartilage Explants | 5 mM | ↓ 2.65 - 7.73 | |
| Collagen Type II | Human Osteoarthritic Cartilage Explants | 5 mM | ↓ 7.75 - 22.17 | |
| Collagen Type II | Human Chondrocyte Cell Line (SW 1353) | 0.1, 1, 10 mM | ↑ >5 | |
| Aggrecan | Primary Bovine Chondrocytes | up to 2 mM | ↑ (dose-dependent) | |
| Collagen Type II | Primary Bovine Chondrocytes | up to 2 mM | ↑ (dose-dependent) | |
| MMP-3 | Human Osteoarthritic Cartilage Explants | 5 mM | ↓ (significant) | |
| MMP-13 | Bovine Cartilage Explants | 25 µg/mL | ↓ (repressed IL-1β induced upregulation) | |
| Aggrecanase-1 | Human Osteoarthritic Cartilage Explants | 5 mM | ↓ (significant) | |
| Aggrecanase-1 | Bovine Cartilage Explants | 25 µg/mL | ↓ (repressed IL-1β induced upregulation) |
Table 2: Effect of this compound on GAG and Collagen Synthesis
| Parameter | Cell/Tissue Type | GlcN·HCl Concentration | Effect | Reference |
| Proteoglycan Synthesis | Bovine Chondrocytes | 0.5 and 5 mM | ↓ | |
| Collagen Synthesis | Bovine Chondrocytes | 5 µg/mL (+ 4 µg/mL Chondroitin Sulfate) | ↑ 56% | |
| GAG Synthesis | Bovine Chondrocytes | 0.5 and 5 mM | ↓ |
Note: The conflicting results in the tables highlight the variability in experimental conditions, including cell source (species, healthy vs. osteoarthritic), culture system (monolayer vs. 3D), and the presence of other stimuli.
Experimental Protocols
Chondrocyte Isolation and Culture
This protocol describes a general method for isolating and culturing primary chondrocytes from articular cartilage.
Detailed Steps:
-
Cartilage Harvest: Aseptically harvest articular cartilage from a suitable source (e.g., bovine knee joints, human tissue from arthroplasty).
-
Washing: Wash the cartilage pieces extensively with phosphate-buffered saline (PBS) containing antibiotics (e.g., penicillin-streptomycin) to minimize contamination.
-
Mincing: Finely mince the cartilage into small fragments (approximately 1-2 mm³).
-
Enzymatic Digestion (Pronase): Incubate the cartilage fragments in a digestion medium containing pronase (e.g., 0.25% w/v in DMEM/F12) for 1-2 hours at 37°C with gentle agitation to remove non-collagenous proteins.
-
Washing: Wash the cartilage pieces to remove the pronase solution.
-
Enzymatic Digestion (Collagenase): Incubate the fragments in a digestion medium containing collagenase (e.g., Type II or a blend, 0.025% w/v in DMEM/F12) overnight at 37°C with agitation to release the chondrocytes from the collagen matrix.
-
Cell Filtration and Collection: Filter the cell suspension through a sterile nylon cell strainer (e.g., 70 µm) to remove any undigested tissue fragments.
-
Centrifugation and Washing: Centrifuge the filtered cell suspension to pellet the chondrocytes. Wash the cell pellet with culture medium.
-
Cell Culture: Resuspend the chondrocytes in a complete culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and antibiotics) and plate them in culture flasks or plates. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
Quantification of Sulfated Glycosaminoglycans (sGAG)
The dimethylmethylene blue (DMMB) assay is a widely used colorimetric method for the quantification of sGAGs released into the culture medium or present in the cell layer/cartilage explants.
Principle: The DMMB dye binds to the negatively charged sulfate groups of GAGs, causing a shift in its absorption maximum, which can be measured spectrophotometrically.
Reagents:
-
DMMB solution (1,9-dimethylmethylene blue in a buffered solution)
-
Chondroitin sulfate standard solution (for generating a standard curve)
-
Papain digestion buffer (if extracting GAGs from tissue or cell layer)
Procedure (for sGAG in culture medium):
-
Sample Collection: Collect the culture medium from control and glucosamine-treated chondrocyte cultures.
-
Standard Curve Preparation: Prepare a series of dilutions of the chondroitin sulfate standard.
-
Assay:
-
Add a small volume of the culture medium sample or standard to a microplate well.
-
Add the DMMB solution to each well.
-
Immediately read the absorbance at the appropriate wavelength (e.g., 525 nm and 595 nm).
-
-
Calculation: Determine the sGAG concentration in the samples by comparing their absorbance values to the standard curve.
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to quantify the expression levels of specific genes of interest, such as aggrecan, type II collagen, and MMPs.
Procedure:
-
RNA Extraction: Isolate total RNA from chondrocytes using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH, β-actin). The comparative Ct (ΔΔCt) method is commonly used for relative quantification.
Conclusion
This compound plays a multifaceted role in the synthesis of glycosaminoglycans. As a direct precursor, it can fuel the hexosamine biosynthesis pathway, potentially increasing the availability of UDP-GlcNAc for GAG chain elongation. Furthermore, GlcN·HCl can modulate key signaling pathways, such as TGF-β and Wnt/β-catenin, which influence the anabolic and proliferative activities of chondrocytes. However, the in vitro effects of this compound are highly dependent on the experimental conditions, with some studies demonstrating a stimulatory effect on matrix synthesis, while others report inhibitory or no significant effects, particularly at high concentrations. This highlights the complexity of chondrocyte biology and the need for carefully controlled experimental designs. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in the context of cartilage health and disease.
References
- 1. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 4. This compound and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucosamine Hydrochloride's Impact on Synoviocyte Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of glucosamine hydrochloride on gene expression in synoviocytes. Drawing from key research in the field, this document outlines the quantitative changes in gene expression, details the experimental protocols used to ascertain these changes, and visualizes the underlying signaling pathways.
Quantitative Gene Expression Analysis
This compound has been shown to significantly alter the gene expression profile of synoviocytes, particularly in an inflammatory context. A comprehensive study by Imagawa et al. (2016) using a human synovial cell line (MH7A) stimulated with interleukin-1β (IL-1β) provides a detailed overview of these changes. In this inflammatory model, this compound was found to downregulate numerous pro-inflammatory cytokine genes.[1][2]
The tables below summarize the quantitative data on gene expression changes observed in IL-1β-stimulated MH7A cells upon treatment with this compound.[1]
Table 1: Summary of this compound-Induced Gene Expression Changes in IL-1β-Stimulated MH7A Synoviocytes [1]
| Regulation | Fold Change Threshold | Number of Genes |
| Downregulated | ≤ 1/1.5-fold | 187 |
| Downregulated | ≤ 1/2-fold | 40 |
| Upregulated | ≥ 1.5-fold | 194 |
| Upregulated | ≥ 2-fold | 53 |
Table 2: Effect of this compound on the Expression of Pro-inflammatory Cytokine Genes in IL-1β-Stimulated MH7A Synoviocytes [1]
| Gene | Fold Change (GlcN vs. Control) | p-value |
| IL-6 | -1.8 | < 0.05 |
| IL-24 | -1.7 | < 0.05 |
| TNF-α | -1.5 | < 0.05 |
| IL-8 | -1.3 | 0.18 |
In separate studies focusing on osteoarthritis, this compound was also found to influence the expression of genes related to extracellular matrix synthesis. For instance, research on human osteoarthritic synovium explants showed that this compound can increase the production of hyaluronic acid, a key component of synovial fluid. However, in that particular study, the gene expression of hyaluronan synthase (HAS) isoforms (HAS1, HAS2, and HAS3) was not significantly altered by this compound treatment.
Experimental Protocols
The following is a generalized, detailed methodology for investigating the effects of this compound on gene expression in synoviocytes, based on protocols described in the literature.
2.1. Cell Culture and Treatment
-
Cell Line: The human synovial cell line MH7A is a commonly used model. Alternatively, primary synoviocytes can be isolated from synovial tissue obtained during joint surgery.
-
Culture Medium: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammatory State: To mimic inflammatory conditions in the joint, cells are often stimulated with a pro-inflammatory cytokine such as Interleukin-1β (IL-1β) at a concentration range of 15 pg/mL to 10 ng/mL.
-
This compound Treatment: D-Glucosamine hydrochloride is dissolved in the culture medium. Cells are pre-treated with this compound at various concentrations (e.g., 1-10 mM) for a specified period (e.g., 2 hours) before the addition of the inflammatory stimulus. The cells are then co-incubated with both the stimulus and this compound for a defined duration (e.g., 24-48 hours).
2.2. RNA Isolation and Quantification
-
Total RNA Extraction: Total RNA is extracted from the cultured synoviocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA precipitation.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm and 280 nm. The integrity of the RNA is assessed by gel electrophoresis or using a bioanalyzer.
2.3. Gene Expression Analysis
-
DNA Microarray:
-
cDNA Synthesis and Labeling: Labeled complementary RNA (cRNA) is synthesized from the total RNA using a labeling kit.
-
Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Agilent SurePrint G3 Human Gene Expression Microarray).
-
Scanning and Data Acquisition: The microarray slides are scanned, and the signal intensities are quantified.
-
Data Analysis: The raw data is normalized, and statistical analysis (e.g., Student's t-test or ANOVA) is performed to identify differentially expressed genes between treatment groups. Genes with a fold change greater than a specified threshold (e.g., 1.5 or 2.0) and a p-value less than 0.05 are considered significantly regulated.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Signaling Pathways and Visualizations
This compound exerts its effects on gene expression by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
3.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In synoviocytes, pro-inflammatory cytokines like IL-1β activate this pathway, leading to the transcription of numerous pro-inflammatory genes. Glucosamine has been shown to inhibit the activation of NF-κB. This inhibition can occur through O-GlcNAc modification of proteins within the signaling cascade. The diagram below illustrates the inhibitory effect of this compound on the IL-1β-induced NF-κB signaling pathway.
Caption: this compound inhibits IL-1β-induced NF-κB activation.
3.2. MAPK Signaling Pathway
The MAPK signaling pathways (including p38, JNK, and ERK) are also activated by inflammatory stimuli and play a role in regulating the expression of matrix metalloproteinases (MMPs) and other inflammatory mediators. Glucosamine has been demonstrated to inhibit the phosphorylation, and thus the activation, of p38 MAPK and JNK in response to IL-1β.
Caption: this compound inhibits IL-1β-induced MAPK signaling.
3.3. Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for studying the effect of this compound on synoviocyte gene expression.
Caption: Workflow for analyzing glucosamine's effect on gene expression.
References
- 1. Glucosamine Downregulates the IL-1β-Induced Expression of Proinflammatory Cytokine Genes in Human Synovial MH7A Cells by O-GlcNAc Modification-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine Downregulates the IL-1β-Induced Expression of Proinflammatory Cytokine Genes in Human Synovial MH7A Cells by O-GlcNAc Modification-Dependent and -Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Pure Glucosamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine hydrochloride (GlcN·HCl) is the hydrochloride salt of glucosamine, an amino sugar that is a fundamental building block for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids.[1] It is a naturally occurring compound, often derived from the hydrolysis of chitin from shellfish exoskeletons.[2] GlcN·HCl is widely utilized in dietary supplements and nutraceuticals for its potential benefits in supporting joint health, particularly in the context of osteoarthritis.[2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure this compound, presenting key data, experimental protocols for its analysis, and visual workflows to aid in its characterization.
General and Physical Properties
This compound is a white, odorless crystalline powder with a slightly sweet taste.[4] It is stable under normal temperature and pressure.
Tabulated Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of pure this compound.
Table 1: Identification and Structural Information
| Property | Value | Reference(s) |
| Chemical Name | (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
| IUPAC Name | (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride | |
| CAS Number | 66-84-2 | |
| Molecular Formula | C₆H₁₄ClNO₅ | |
| Molecular Weight | 215.63 g/mol | |
| InChI Key | QKPLRMLTKYXDST-NSEZLWDYSA-N |
Table 2: Spectroscopic and Physical Data
| Property | Value | Reference(s) |
| Melting Point | 190-194 °C (decomposes) | |
| Specific Optical Rotation, [α]D²⁵ | +70.0° to +73.0° (c=2.5, H₂O) | |
| pH (20 mg/mL solution) | 3.0–5.0 | |
| Loss on Drying | ≤1.0 % (105°C, 2 hrs) | |
| Sulfated Ash | ≤0.1 % |
Table 3: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Soluble, 100 mg/mL | |
| Methanol | Slightly soluble | |
| Ethanol | Insoluble | |
| Organic Solvents | Insoluble | |
| DMSO | 4 mg/mL |
Analytical Characterization and Experimental Protocols
The identity, purity, and quality of this compound are typically assessed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the assay and purity determination of this compound. Since glucosamine lacks a strong UV chromophore, derivatization is often required for UV detection.
Experimental Protocol: HPLC with Pre-column Derivatization (FMOC-Su)
This protocol is based on a validated method for the determination of glucosamine in raw materials and dietary supplements.
-
Principle: The free amino group of glucosamine is derivatized with N-(9-fluorenylmethoxycarbonyloxy) succinimide (FMOC-Su). The resulting derivative is separated by reverse-phase HPLC and quantified by UV detection.
-
Reagents and Solutions:
-
Mobile Phase A: Water containing 0.05% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent: 15mM FMOC-Su in acetonitrile.
-
Standard Solution: Prepare a stock solution of USP this compound RS and dilute to create working standards.
-
Sample Solution: Accurately weigh the this compound sample, dissolve in water, and add triethylamine (TEA) to release the free base before derivatization.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6-mm × 15-cm; 5-µm packing.
-
Detector: UV at 195 nm.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient would involve varying the proportions of Mobile Phase A and B to achieve separation.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution in a volumetric flask, add the FMOC-Su derivatization solution.
-
Mix well and sonicate in a water bath at 50°C for 30 minutes.
-
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system. The sum of the areas of the two peaks corresponding to the α and β anomers of glucosamine is used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
-
¹H NMR: In D₂O, the ¹H NMR spectrum of D-glucosamine shows signals for the anomeric protons at approximately 5.45 ppm (α-anomer) and 4.94 ppm (β-anomer). The remaining sugar ring protons appear in the range of 2.7–3.8 ppm. Due to mutarotation in solution, both anomers are typically observed.
-
¹³C NMR: The ¹³C NMR spectrum in D₂O or DMSO-d₆ provides characteristic signals for the six carbon atoms of the glucosamine molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule and to confirm its identity by comparing its spectrum with that of a reference standard.
Experimental Protocol: FT-IR using KBr Pellet Method
This protocol is a standard method for the analysis of solid samples.
-
Principle: The sample is mixed with potassium bromide (KBr) and compressed to form a thin, transparent pellet through which the infrared beam is passed.
-
Sample Preparation:
-
Mix approximately 1-2 mg of pure this compound with 100-200 mg of dry, spectroscopic grade KBr.
-
Grind the mixture to a fine powder.
-
Press the mixture in a die under high pressure (e.g., 10 tons) for a few minutes to form a translucent pellet.
-
-
Data Acquisition:
-
Record the spectrum in the mid-infrared region (typically 4000–400 cm⁻¹).
-
Collect a background spectrum of a pure KBr pellet.
-
Acquire the sample spectrum and ratio it against the background.
-
-
Interpretation: The infrared spectrum of this compound exhibits characteristic absorption bands. Key vibrations include O-H and N-H stretching bands between 3370 and 3300 cm⁻¹, an NH₂ bending band around 1615 cm⁻¹, and a secondary alcohol -OH band around 1094 cm⁻¹.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and decomposition profile of this compound.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It can be used to determine the melting point and other thermal transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the thermal stability and the temperature at which decomposition occurs.
Crystal Structure
The crystal structure of α-D-glucosamine hydrochloride has been determined by X-ray crystallography. The crystalline form can be influenced by the crystallization conditions, such as the solvent system and the presence of additives.
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the characterization of this compound.
Caption: General experimental workflow for the physicochemical characterization of Glucosamine HCl.
Caption: Logical workflow for the HPLC analysis of Glucosamine HCl with FMOC-Su derivatization.
References
Glucosamine Hydrochloride's Impact on Cytokine Production: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine, an amino sugar and a prominent dietary supplement, has garnered significant attention for its potential anti-inflammatory properties. This technical guide delves into the in vitro effects of glucosamine hydrochloride (GlcN·HCl) on the production of inflammatory cytokines. Understanding these mechanisms at a cellular and molecular level is paramount for researchers, scientists, and professionals involved in drug development and inflammatory disease research. This document provides a comprehensive overview of the current scientific literature, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Cytokine Production
The following tables summarize the quantitative data from various in vitro studies investigating the impact of this compound on the production of key inflammatory cytokines. These studies utilize different cell types, stimuli, and concentrations of GlcN·HCl, providing a broad perspective on its potential therapeutic applications.
Table 1: Effect of this compound on Interleukin-1β (IL-1β) Production
| Cell Type | Stimulus | Glucosamine HCl Concentration | % Inhibition of IL-1β | Reference |
| Mouse Macrophages | LPS + ATP | Not specified | Significant suppression | [1][2] |
| Human Macrophages | LPS + ATP | Not specified | Significant suppression | [1][2] |
| Primary Human Chondrocytes | IL-1β/OSM | Not specified | Reduced IL-1β induced IL1B expression by 4-fold | [3] |
Table 2: Effect of this compound on Tumor Necrosis Factor-α (TNF-α) Production
| Cell Type | Stimulus | Glucosamine HCl Concentration | % Inhibition of TNF-α | Reference |
| Rat Annulus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | Complete inhibition | |
| PMA-differentiated THP-1 Macrophages | LPS | Not specified | Significant inhibition |
Table 3: Effect of this compound on Interleukin-6 (IL-6) Production
| Cell Type | Stimulus | Glucosamine HCl Concentration | % Inhibition of IL-6 | Reference |
| Rat Annulus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | Complete inhibition | |
| Rat Nucleus Pulposus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | 89% | |
| PMA-differentiated THP-1 Macrophages | LPS | Not specified | Significant inhibition |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature, providing a reproducible framework for further investigation.
In Vitro Model of Intervertebral Disc Inflammation
-
Cell Culture: Annulus and nucleus pulposus cells were isolated from rat intervertebral discs and encapsulated in alginate beads.
-
Stimulation: Cells were stimulated with Interleukin-1α (IL-1α) at a concentration of 10 ng/mL to induce an inflammatory response.
-
Treatment: this compound was added to the culture medium at a concentration of 4.5 mg/mL.
-
Incubation: The cells were incubated for 4 and 7 days.
-
Cytokine Measurement: The levels of IL-6 and TNF-α in the culture medium were quantified using enzyme-linked immunosorbent assay (ELISA).
NLRP3 Inflammasome Activation in Macrophages
-
Cell Culture: Mouse and human macrophage cell lines (e.g., J774A.1) were used.
-
Priming: Macrophages were primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Treatment: Cells were pre-incubated with glucosamine for 2 hours before activation.
-
Activation: The NLRP3 inflammasome was activated with ATP.
-
Cytokine Measurement: The secretion of IL-1β in the culture supernatant was measured by ELISA.
Cytokine-Induced Gene Expression in Chondrocytes
-
Cell Culture: Primary human chondrocytes were isolated and cultured.
-
Stimulation: Cells were stimulated with a combination of IL-1β and Oncostatin M (OSM) to induce a strong inflammatory and catabolic response.
-
Treatment: Glucosamine was added to the culture medium.
-
Gene Expression Analysis: The mRNA levels of IL1B were quantified using real-time polymerase chain reaction (RT-PCR).
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions and experimental workflows.
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Glucosamine disrupts NLRP3 inflammasome assembly.
Experimental Workflows
Caption: Workflow for cytokine production assessment.
Conclusion
The in vitro evidence strongly suggests that this compound exerts a significant inhibitory effect on the production of key pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6. These effects are mediated through the modulation of critical inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this compound in inflammatory conditions. The detailed understanding of its mechanism of action at the cellular level is crucial for the development of novel anti-inflammatory strategies.
References
- 1. Glucosamine inhibits IL-1β expression by preserving mitochondrial integrity and disrupting assembly of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Glucosamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosamine, an amino monosaccharide, is a crucial precursor in the biosynthesis of glycosaminoglycans, proteoglycans, and hyaluronans. It is widely utilized in dietary supplements for the management of osteoarthritis. Glucosamine hydrochloride (GLH) is a common salt form used in these formulations. Accurate and reliable quantification of this compound in raw materials and final dosage forms is essential for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.
This document provides a detailed protocol for the development and validation of a simple and reliable reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Methodology
The developed HPLC method allows for the direct determination of this compound. Due to its high polarity, retaining glucosamine on a standard C18 column can be challenging. This method utilizes a mobile phase composition that facilitates adequate retention and resolution.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Column: Alltima C18 column (250 mm × 4.6 mm i.d., 5 µm).
-
Reagents:
-
Ammonium dihydrogen phosphate (analytical grade)
-
Acetonitrile (HPLC grade)
-
This compound reference standard
-
Purified water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimal chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Mobile Phase | 10 mM Ammonium dihydrogen phosphate and Acetonitrile (95:5, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 194 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 30 min |
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase. Working standard solutions are then prepared by diluting the stock solution to achieve concentrations within the desired linear range (e.g., 1.0–3.0 g/L).
Preparation of Sample Solutions
For tablets or capsules, a representative number of units (no fewer than 20) are weighed and finely powdered. An accurately weighed portion of the powder, equivalent to a specific amount of this compound, is transferred to a volumetric flask. The sample is dissolved in the mobile phase, sonicated, and then diluted to the mark. The resulting solution is filtered through a 0.22-µm syringe filter before injection into the HPLC system.
Method Validation
The developed analytical method was validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This was demonstrated by analyzing a placebo solution, which showed no interfering peaks at the retention time of this compound. Furthermore, the method was able to separate this compound from potential degradation products and common excipients.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The method demonstrated good linearity over the concentration range of 1.0–3.0 g/L.
| Parameter | Result |
| Linearity Range | 1.0–3.0 g/L |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
Accuracy was determined by performing recovery studies on a spiked placebo. Known amounts of this compound were added to a placebo mixture, and the samples were analyzed. The percentage recovery was then calculated.
| Spike Level | Mean Recovery (%) |
| 80% | 99.5 |
| 100% | 100.2 |
| 120% | 98.8 |
| Overall Mean Recovery (%) | 99.5 |
The accuracy of this method, as measured by the recovery of GLH from spiked placebo solutions, was found to be between 98.0% and 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing multiple injections of the same standard solution on the same day. Intermediate precision was determined by analyzing the same sample on different days by different analysts.
| Precision Type | Parameter | Result |
| Repeatability | % RSD | < 2.0% |
| Intermediate Precision | % RSD | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
| Parameter | Result (µg/mL) |
| LOD | 20 |
| LOQ | 80 |
Alternative Method with Derivatization
For applications requiring higher sensitivity, a pre-column derivatization method can be employed. Glucosamine lacks a strong UV-absorbing chromophore, and derivatization can enhance its detection. A common derivatizing agent is N-(9-fluorenylmethoxycarbonyloxy) succinimide (FMOC-Su).
Derivatization Protocol
-
Dissolve the sample in an aqueous solution.
-
Add triethylamine to neutralize the hydrochloride salt and release the free glucosamine base.
-
Add the FMOC-Su derivatizing agent.
-
Incubate the mixture to allow the reaction to complete.
-
Analyze the derivatized sample by HPLC with UV detection.
This derivatization method has shown good linearity and reproducibility, with a limit of quantitation as low as 1 µg/mL and a limit of detection of 0.3 µg/mL.
Visualizations
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. qbdgroup.com [qbdgroup.com]
Glucosamine Hydrochloride in Cartilage Tissue Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine, a naturally occurring amino sugar, is a fundamental building block for glycosaminoglycans (GAGs), essential components of articular cartilage. Glucosamine hydrochloride (GlcN-HCl) is a supplemental form of glucosamine that has garnered significant interest in cartilage tissue engineering for its potential to promote cartilage repair and regeneration. This document provides detailed application notes and protocols for researchers and professionals investigating the use of this compound in cartilage tissue engineering. It summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways and workflows.
Core Applications of this compound in Cartilage Tissue Engineering
This compound has been investigated for its multifaceted effects on chondrocytes, the resident cells of cartilage, and their surrounding extracellular matrix (ECM). Its primary applications in cartilage tissue engineering include:
-
Stimulation of Extracellular Matrix Synthesis: GlcN-HCl has been shown to enhance the production of key ECM components, such as aggrecan and type II collagen, by chondrocytes.
-
Modulation of Chondrocyte Proliferation and Viability: The effect of GlcN-HCl on chondrocyte proliferation is dose-dependent, with some studies indicating a promotion of proliferation while others suggest an inhibitory effect at higher concentrations.
-
Anti-inflammatory Effects: GlcN-HCl can counteract the inflammatory effects of cytokines like Interleukin-1β (IL-1β), a key mediator in cartilage degradation, by inhibiting the expression of catabolic enzymes.
-
Integration with Biomaterials: GlcN-HCl can be incorporated into various biomaterials, such as hydrogels and scaffolds, to create a microenvironment that supports chondrogenesis and cartilage formation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters in cartilage tissue engineering, as reported in various studies.
Table 1: Effect of this compound on Chondrocyte Proliferation and Viability
| Cell Type | GlcN-HCl Concentration | Culture Condition | Duration | Observed Effect | Reference |
| Primary Bovine Chondrocytes | 0.02 mM - 2 mM | 3D Hydrogel | Not Specified | Limited cellular proliferation, but not cell viability. | |
| Primary Bovine Chondrocytes | 1 mM | Monolayer | 48 hours | Significantly reduced proliferation. | |
| Sprague-Dawley Rat Chondrocytes | Various Concentrations | Not Specified | Not Specified | Significantly improved chondrocyte viability and accelerated G1/S transition. |
Table 2: Effect of this compound on Extracellular Matrix Synthesis
| Cell Type | GlcN-HCl Concentration | Culture Condition | Duration | Observed Effect on ECM Components | Reference |
| Primary Bovine Chondrocytes | Up to 2 mM | 3D Hydrogel | Not Specified | Enhanced aggrecan and collagen type II production. | |
| Human Osteoarthritic Cartilage Explants | 5 mM | Explant Culture | 4 days | Significant down-regulation of aggrecan (2.65-7.73-fold) and collagen type II (7.75-22.17-fold) gene expression. | |
| Bovine Chondrocytes | 1 mM (with Growth Factors) | 3D Chitosan Scaffolds | 30 days | Did not benefit proteoglycan synthesis. |
Table 3: Effect of this compound on Gene Expression
| Cell Type | GlcN-HCl Concentration | Condition | Gene(s) Affected | Observed Effect | Reference |
| Primary Bovine Chondrocytes | Up to 2 mM | 3D Hydrogel | TGF-β1 | Up-regulated mRNA levels. | |
| Sprague-Dawley Rat Chondrocytes | Various Concentrations | Not Specified | Wnt-4, Frizzled-2, β-catenin, GSK-3β, Cyclin D1, CDK4, CDK6 | Upregulated Wnt-4, Frizzled-2, β-catenin, Cyclin D1, CDK4, CDK6; Downregulated GSK-3β. | |
| Human Osteoarthritic Cartilage Explants | 5 mM | Explant Culture | Aggrecan, Collagen type II, Aggrecanase-1, MMP-3 | Significant down-regulation. | |
| Rat Chondrocytes | 20 mM | Monolayer (with IL-1β) | Inflammatory cytokines, chemokines, growth factors, MMP-3, MMP-9, MMP-10, MMP-12, ADAMTS-1 | Blocked IL-1β-induced expression. |
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways involved in chondrocyte function and cartilage homeostasis.
Figure 1: this compound Signaling Pathways in Chondrocytes.
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of this compound in cartilage tissue engineering.
Protocol 1: In Vitro 2D Culture of Chondrocytes with this compound
Objective: To assess the dose-dependent effect of GlcN-HCl on chondrocyte proliferation and gene expression in a monolayer culture.
Materials:
-
Primary chondrocytes (e.g., bovine, human)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (sterile, cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Cell counting kit (e.g., MTT, WST-1)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding: Isolate primary chondrocytes from cartilage tissue using collagenase digestion. Culture the cells in DMEM with 10% FBS and antibiotics. Once confluent, detach the cells using Trypsin-EDTA and seed them in 96-well plates (for proliferation assays) or 6-well plates (for gene expression analysis) at a density of 5 x 10³ cells/cm².
-
This compound Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of GlcN-HCl (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).
-
Proliferation Assay: After 24, 48, and 72 hours of incubation, assess cell proliferation using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Gene Expression Analysis: After 48 hours of treatment, wash the cells in 6-well plates with PBS and lyse them for RNA isolation using a suitable kit. Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes (e.g., Aggrecan, Collagen Type II, SOX9, MMP-3, ADAMTS-5).
Figure 2: Experimental Workflow for 2D Chondrocyte Culture with GlcN-HCl.
Protocol 2: 3D Hydrogel Culture of Chondrocytes with this compound
Objective: To evaluate the effect of GlcN-HCl on chondrocyte viability, ECM production, and gene expression in a 3D culture system that mimics the native cartilage environment.
Materials:
-
Primary chondrocytes
-
Hydrogel precursor solution (e.g., alginate, chitosan, polyethylene glycol)
-
This compound
-
Cell culture medium
-
Live/Dead viability/cytotoxicity kit
-
Biochemical assay kits for sulfated glycosaminoglycan (sGAG) and collagen quantification (e.g., DMMB, hydroxyproline assay)
-
Histology reagents (e.g., Safranin O, Alcian Blue)
Procedure:
-
Cell Encapsulation: Resuspend primary chondrocytes in the hydrogel precursor solution at a density of 20 x 10⁶ cells/mL. Add GlcN-HCl to the desired final concentration (e.g., 1 mM).
-
Hydrogel Formation: Cast the cell-laden hydrogel solution into molds and allow for crosslinking according to the specific hydrogel's protocol.
-
Culture: Culture the hydrogel constructs in chondrogenic medium for up to 28 days. The medium can be supplemented with GlcN-HCl.
-
Viability Assessment: At various time points (e.g., day 1, 7, 14, 28), assess cell viability using a Live/Dead staining kit and fluorescence microscopy.
-
Biochemical Analysis: At the end of the culture period, digest the hydrogel constructs (e.g., using papain) and quantify the sGAG and total collagen content using appropriate biochemical assays.
-
Histological Analysis: Fix, embed, and section the hydrogel constructs. Stain the sections with Safranin O or Alcian Blue to visualize proteoglycan distribution and with an antibody against type II collagen for immunohistochemical analysis.
Figure 3: Experimental Workflow for 3D Hydrogel Culture with GlcN-HCl.
Conclusion
This compound demonstrates significant potential as a bioactive molecule in cartilage tissue engineering. Its ability to modulate chondrocyte behavior, including ECM synthesis and inflammatory responses, makes it a valuable component for developing novel therapeutic strategies for cartilage repair. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and professionals in this field. However, it is crucial to note that the effects of GlcN-HCl can be dose- and context-dependent, necessitating careful optimization for specific applications. Further research is warranted to fully elucidate its mechanisms of action and to translate its potential into clinical practice.
Advanced Drug Delivery Systems for Glucosamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of advanced drug delivery systems for glucosamine hydrochloride. Glucosamine, a widely used supplement for osteoarthritis management, often faces challenges of poor bioavailability and the need for frequent administration.[1][2] Novel drug delivery systems can enhance its therapeutic efficacy by providing controlled release, improving solubility, and enabling targeted delivery.[3][4]
Application Note 1: Chitosan-Based Nanoparticles for Oral Delivery
Introduction:
Chitosan, a natural polysaccharide, is an excellent candidate for developing nanoparticles for oral drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties.[5] Chitosan-based nanoparticles can encapsulate this compound, protecting it from the harsh environment of the gastrointestinal tract and facilitating its absorption. The ionic gelation method is a simple and effective technique to prepare these nanoparticles.
Data Presentation:
| Formulation | Polymer System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| GNP | Chitosan/Alginate | 76.0 ± 21.8 | 0.300 | -0.30 | |
| GNP-g-GA | Chitosan/Gallic Acid | 195.7 to 294.2 | Not Reported | Not Reported | |
| GlcNAc NP | N-acetylglucosamine | 201.6 | Not Reported | Not Reported |
Experimental Protocol: Preparation of Glucosamine-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method with alginate as a crosslinker.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium alginate
-
Acetic acid
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe with a flat-tipped needle
-
Centrifuge
-
Particle size analyzer
-
FTIR spectrometer
Procedure:
-
Preparation of Chitosan Solution: Dissolve 0.08% (w/v) chitosan in a 1.5% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
Preparation of Glucosamine Solution: Dissolve 0.1% (w/v) this compound in deionized water.
-
Preparation of Alginate Solution: Dissolve 0.08% (w/v) sodium alginate in deionized water.
-
Nanoparticle Formation:
-
Mix the chitosan and glucosamine solutions in a 5:1 volume ratio.
-
Sonicate the mixture for 25 minutes.
-
Add the alginate solution dropwise to the chitosan-glucosamine mixture under constant magnetic stirring.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components. Wash the pellet with deionized water and re-centrifuge.
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using a particle size analyzer.
-
Confirm the encapsulation of glucosamine using FTIR spectroscopy by identifying characteristic peaks.
-
Logical Relationship: Ionic Gelation Process
Caption: Workflow for preparing glucosamine nanoparticles.
Application Note 2: Thermosensitive Hydrogels for Intra-Articular Delivery
Introduction:
Injectable, thermosensitive hydrogels are a promising platform for the intra-articular delivery of glucosamine to treat osteoarthritis. These hydrogels exist as a solution at room temperature and undergo a sol-gel transition to form a gel at body temperature, creating a depot for the sustained release of the encapsulated drug directly at the site of action. Pluronic F127 (PF127) is a commonly used thermosensitive polymer for this application.
Data Presentation:
| Formulation | Polymer | Drug Release Profile | Key Finding | Reference |
| GlcNAc Hydrogel | Pluronic F127 | Retarded release of GlcNAc | Promising for intra-articular injection in cartilage injury | |
| Dual-drug Hydrogel | Human-like collagen and silk protein nanoparticles | Sustained release of KGN (40% in 40 days) | Promotes cartilage repair through synergistic immune regulation and chondrocyte differentiation |
Experimental Protocol: Preparation of a Glucosamine-Loaded Thermosensitive Hydrogel
This protocol is based on the preparation of an N-acetyl-d-glucosamine (GlcNAc) thermosensitive hydrogel using Pluronic F127.
Materials:
-
N-acetyl-d-glucosamine (or this compound)
-
Pluronic F127 (PF127)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Cold room or ice bath
-
Magnetic stirrer
-
Viscometer
-
In vitro release setup (e.g., dialysis bag method)
Procedure:
-
Polymer Dissolution (Cold Method):
-
Disperse the required amount of Pluronic F127 in cold PBS (pH 7.4) under constant stirring in a cold room or on an ice bath.
-
Continue stirring until a clear solution is formed. This may take several hours.
-
-
Drug Incorporation:
-
Dissolve the desired amount of N-acetyl-d-glucosamine in the cold PF127 solution.
-
Keep the solution cold to prevent premature gelation.
-
-
Characterization of Sol-Gel Transition:
-
Determine the gelation temperature by gradually increasing the temperature of the hydrogel solution and measuring the viscosity. The temperature at which a sharp increase in viscosity is observed is the gelation temperature.
-
-
In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., HPLC).
-
Experimental Workflow: Hydrogel Formulation and Testing
Caption: Process for hydrogel formulation and evaluation.
Application Note 3: Liposomal Formulations for Enhanced Delivery
Introduction:
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For the hydrophilic this compound, it can be entrapped within the aqueous core of the liposome. Liposomal encapsulation can improve the stability and permeability of glucosamine, making it suitable for topical and potentially oral delivery.
Data Presentation:
| Formulation | Key Lipids | Entrapment Efficiency (%) | Key Finding | Reference |
| Glucosamine Liposomes | Not Specified | 91.6 | Increased drug permeation through the skin | |
| GAS-loaded DSPC Liposomes | Distearoyl phosphatidylcholine (DSPC) | Not Specified | Sustained drug release and improved joint lubrication |
Experimental Protocol: Preparation of Glucosamine-Loaded Liposomes by Thin Film Hydration
This protocol is a standard method for preparing liposomes.
Materials:
-
Soybean phosphatidylcholine (or other suitable lipids like DSPC)
-
Cholesterol
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Organic solvent (e.g., chloroform, methanol)
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional)
-
Centrifuge
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution containing dissolved this compound.
-
Agitate the flask to ensure complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (using a bath or probe sonicator) or by extrusion through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Separate the liposome-encapsulated glucosamine from the unencapsulated drug by methods such as centrifugation or dialysis.
-
-
Characterization:
-
Determine the vesicle size, polydispersity index, and zeta potential.
-
Calculate the entrapment efficiency by quantifying the amount of glucosamine in the liposomes relative to the initial amount used.
-
Signaling Pathway: Glucosamine's Anti-inflammatory Action
Glucosamine has been shown to exert anti-inflammatory effects by reducing the activity of nuclear factor kappa beta (NF-κB), a key regulator of inflammatory responses.
Caption: Glucosamine's inhibition of the NF-κB pathway.
Application Note 4: Controlled-Release Oral Tablets
Introduction:
To overcome the poor bioavailability and short half-life of glucosamine, controlled-release (CR) oral tablet formulations have been developed. These formulations typically use hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) that swell in the presence of water to form a gel layer, which controls the diffusion and release of the drug over an extended period.
Data Presentation:
| Formulation | Polymer | Tmax (h) | Cmax (µg/ml) | Release Profile | Reference |
| CR Tablet | HPMC K4M, PVA | 2.67 ± 0.58 | 11.11 ± 6.36 | 81.57 ± 10.7% release in 4 hours | |
| Commercial IR Tablet | Not Applicable | 1.33 ± 0.58 | 10.03 ± 9.91 | 100% release within 30 minutes |
Experimental Protocol: Formulation of Controlled-Release Glucosamine Tablets by Wet Granulation
This protocol is based on the methodology for preparing controlled-release glucosamine tablets.
Materials:
-
This compound
-
HPMC K4M
-
Polyvinyl Alcohol (PVA)
-
Microcrystalline Cellulose (filler)
-
Magnesium Stearate (lubricant)
-
Talc (glidant)
-
Isopropyl alcohol (granulating fluid)
Equipment:
-
Sieves
-
Planetary mixer or high-shear granulator
-
Tray dryer or fluidized bed dryer
-
Tablet press
-
Dissolution testing apparatus (USP Type 2)
-
HPLC system
Procedure:
-
Dry Mixing: Sift glucosamine HCl, HPMC K4M, PVA, and microcrystalline cellulose through an appropriate sieve and blend them in a mixer.
-
Granulation: Add isopropyl alcohol slowly to the powder blend while mixing to form a wet mass.
-
Drying: Dry the wet granules in a tray dryer or fluidized bed dryer at a suitable temperature until the desired moisture content is achieved.
-
Milling and Sizing: Mill the dried granules and pass them through a sieve to obtain uniform-sized granules.
-
Lubrication: Add sifted magnesium stearate and talc to the granules and blend for a short period.
-
Compression: Compress the lubricated granules into tablets using a tablet press.
-
In-Vitro Dissolution Testing:
-
Perform dissolution studies using a USP Type 2 (paddle) apparatus.
-
Use a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl) at 37 ± 0.5 °C with a paddle speed of 100 rpm.
-
Withdraw samples at specified time intervals and analyze for glucosamine content using a validated HPLC method.
-
Logical Relationship: Controlled-Release Mechanism
Caption: Mechanism of drug release from a hydrophilic matrix tablet.
References
- 1. researchgate.net [researchgate.net]
- 2. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formulation of the N-Acetylglucosamine as Nanoparticles Increases Its Anti-Inflammatory Activities: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008136016A1 - A stable controlled release oral solid dosage form composition and a process thereof - Google Patents [patents.google.com]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Application Notes: Utilizing Glucosamine Hydrochloride to Investigate Chondrocyte Metabolism
Introduction
Glucosamine, an amino sugar and a prominent dietary supplement, is widely studied for its potential role in modulating chondrocyte function and its therapeutic implications for osteoarthritis. Glucosamine hydrochloride (GlcN-HCl) is a stable salt form of glucosamine frequently used in in vitro and in vivo research. These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in using GlcN-HCl to study its effects on chondrocyte metabolism, including anabolic and catabolic processes, gene expression, and key signaling pathways.
Glucosamine enters chondrocytes via glucose transporters (GLUTs) and is subsequently metabolized through the hexosamine biosynthesis pathway. Its effects on chondrocyte metabolism are complex and can be dose-dependent.[1] Studies have shown that GlcN-HCl can influence the synthesis of extracellular matrix (ECM) components like aggrecan and type II collagen, as well as modulate the activity of catabolic enzymes such as matrix metalloproteinases (MMPs).[2][3] Furthermore, GlcN-HCl has been demonstrated to impact inflammatory signaling pathways crucial in cartilage degradation, such as the nuclear factor-kappa B (NF-κB) pathway.[4][5]
Key Research Applications:
-
Investigating Anabolic and Catabolic Balance: Elucidate the dose-dependent effects of GlcN-HCl on the synthesis of key cartilage matrix proteins (e.g., aggrecan, collagen type II) and the expression and activity of degradative enzymes (e.g., MMPs, aggrecanases).
-
Elucidating Signaling Pathways: Analyze the impact of GlcN-HCl on crucial signaling cascades involved in chondrocyte homeostasis, inflammation, and apoptosis, such as NF-κB, p38 MAPK, and Akt pathways.
-
Evaluating Chondroprotective Potential: Assess the ability of GlcN-HCl to protect chondrocytes from pro-inflammatory stimuli (e.g., Interleukin-1β) and oxidative stress.
-
Studying Chondrocyte Proliferation and Apoptosis: Determine the influence of GlcN-HCl on chondrocyte viability, proliferation rates, and the regulation of apoptotic and autophagic processes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of chondrocyte metabolism as reported in the literature.
Table 1: Effect of this compound on Gene Expression in Chondrocytes
| Gene | Cell Type/Model | GlcN-HCl Concentration | Incubation Time | Fold Change in Expression | Reference |
| Aggrecan | Human Osteoarthritic Cartilage Explants | 5 mM | 4 days | ↓ 2.65 - 7.73 fold | |
| Collagen Type II | Human Osteoarthritic Cartilage Explants | 5 mM | 4 days | ↓ 7.75 - 22.17 fold | |
| Aggrecanase-1 | Human Osteoarthritic Cartilage Explants | 5 mM | 4 days | ↓ Significant down-regulation | |
| MMP-3 | Human Osteoarthritic Cartilage Explants | 5 mM | 4 days | ↓ Significant down-regulation | |
| Collagen Type II (COL2A1) | Human Chondrocyte Cell Line (SW 1353) | 0.1 - 10 mM | Not Specified | ↑ Markedly increased | |
| SIRT1 | Human Chondrocyte Cell Line (SW 1353) | Not Specified | Not Specified | ↑ Enhanced expression | |
| TGF-β1 | Primary Bovine Chondrocytes | Up to 2 mM | Not Specified | ↑ Up-regulated |
Table 2: Effect of this compound on Protein Synthesis and Activity in Chondrocytes
| Protein/Molecule | Cell Type/Model | GlcN-HCl Concentration | Incubation Time | Effect | Reference |
| Total GAG Content | Bovine Chondrocytes in Alginate | 5 mM | Not Specified | ↓ Significantly reduced under anabolic conditions | |
| Total MMP Activity | Human Osteoarthritic Cartilage Explants | 5 mM | 4 days | ↓ Significantly reduced | |
| Collagen Synthesis | Bovine Chondrocytes | Not Specified | Not Specified | ↑ 56% increase | |
| Collagen Type II (COL2A1) | Human Chondrocyte Cell Line (SW 1353) | Not Specified | Not Specified | ↑ Significantly increased protein level | |
| Prostaglandin E2 (PGE2) | Bovine Cartilage Explants (IL-1α stimulated) | 2 mg/mL | 72 hours | ↓ Significantly reduced | |
| Nitric Oxide (NO) | Bovine Cartilage Explants (IL-1α stimulated) | 2 mg/mL | 72 hours | ↓ Reduced |
Table 3: Effect of this compound on Chondrocyte Viability and Proliferation
| Parameter | Cell Type/Model | GlcN-HCl Concentration | Incubation Time | Effect | Reference |
| Cell Proliferation | Bovine Chondrocytes (Monolayer) | 10 mM | 48 hours | ↓ Lowest cell proliferation | |
| Cell Proliferation | Bovine Chondrocytes (3D Culture with GF) | Not Specified | 30 days | ↑ Stimulated cell proliferation | |
| Cell Viability | Rat Chondrocytes | 200 µg/ml | 72 hours | ↑ Markedly enhanced | |
| Chondrocyte Apoptosis | KOA Mice Model | High-dose | Not Specified | ↓ Significantly reduced |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on chondrocyte metabolism.
Protocol 1: Analysis of Chondrocyte Gene Expression by Real-Time PCR
This protocol outlines the steps to quantify changes in the expression of key anabolic and catabolic genes in chondrocytes following treatment with GlcN-HCl.
Materials:
-
Primary chondrocytes or a suitable chondrocyte cell line (e.g., SW 1353)
-
Cell culture medium (e.g., DMEM/F-12) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound (GlcN-HCl), sterile solution
-
TRIzol reagent or other RNA extraction kit
-
Reverse Transcription Kit
-
SYBR Green or TaqMan-based Real-Time PCR master mix
-
Primers for target genes (e.g., Aggrecan, Collagen Type II, MMP-3, ADAMTS-5) and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate chondrocytes at a density of 1 x 10^6 cells/well in 6-well plates and culture until 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with varying concentrations of GlcN-HCl (e.g., 0.5 mM, 5 mM) for a predetermined time (e.g., 24-72 hours). Include an untreated control group.
-
-
RNA Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Real-Time PCR:
-
Prepare the reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for each target gene.
-
Perform the Real-Time PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Protocol 2: Assessment of Extracellular Matrix Synthesis using DMMB Assay
This protocol describes the quantification of sulfated glycosaminoglycan (sGAG) content, a key component of the cartilage extracellular matrix, in chondrocyte cultures.
Materials:
-
Chondrocyte cultures (monolayer or 3D constructs like alginate beads)
-
Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine HCl, pH 6.5)
-
DMMB (1,9-dimethylmethylene blue) dye solution
-
Chondroitin sulfate standard
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture chondrocytes in the presence or absence of GlcN-HCl for the desired duration.
-
For monolayer cultures, wash the cell layer with PBS and collect both the culture medium and the cell lysate.
-
For 3D constructs, dissolve the constructs (e.g., alginate beads in citrate buffer).
-
-
Papain Digestion:
-
Digest the samples (medium, cell lysate, or dissolved construct) with papain digestion buffer at 60°C for 12-18 hours to release sGAGs.
-
-
DMMB Assay:
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Add the DMMB dye solution to both the standards and the digested samples in a 96-well plate.
-
Immediately measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the sGAG concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the sGAG content to the DNA content or cell number of the culture.
-
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
This protocol details the detection and quantification of key proteins in signaling pathways (e.g., NF-κB, p38 MAPK, Akt) affected by GlcN-HCl.
Materials:
-
Chondrocyte cultures
-
GlcN-HCl and/or pro-inflammatory stimulus (e.g., IL-1β)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat chondrocytes with GlcN-HCl with or without a pro-inflammatory stimulus for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the study of this compound's effects on chondrocytes.
References
- 1. This compound and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucosamine hydrochloride as a tool for investigating the hexosamine pathway
Application Notes and Protocols: Glucosamine Hydrochloride as a Tool for Investigating the Hexosamine Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexosamine biosynthetic pathway (HBP) is a critical cellular nutrient-sensing pathway that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the essential substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins, a post-translational modification that plays a crucial role in regulating a wide array of cellular processes.[1][2] this compound (GlcN·HCl) serves as a valuable experimental tool to investigate the HBP and its downstream effects. By entering the HBP downstream of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), glucosamine bypasses the initial regulatory step and directly increases the flux through the pathway, leading to elevated levels of UDP-GlcNAc and subsequent protein O-GlcNAcylation.[1][3] This allows researchers to probe the functional consequences of enhanced HBP activity in various physiological and pathological contexts.
Mechanism of Action
Glucosamine enters the cell via glucose transporters (GLUTs) and is phosphorylated by hexokinase to form glucosamine-6-phosphate.[4] This intermediate is then acetylated and converted to UDP-GlcNAc, the end product of the HBP. By providing an exogenous source of glucosamine, researchers can effectively increase the intracellular pool of UDP-GlcNAc, thereby enhancing the activity of O-GlcNAc transferase (OGT), the enzyme responsible for adding O-GlcNAc to serine and threonine residues of target proteins. This increased O-GlcNAcylation can modulate protein function, stability, localization, and interaction with other proteins, influencing signaling pathways and gene expression.
Applications in Research
This compound is a versatile tool for investigating a wide range of biological questions related to the HBP, including:
-
Studying the role of O-GlcNAcylation: By elevating O-GlcNAc levels, researchers can identify novel O-GlcNAcylated proteins and elucidate the functional consequences of this modification on specific cellular processes.
-
Investigating nutrient sensing and metabolism: The HBP is a key integrator of glucose, amino acid, fatty acid, and nucleotide metabolism. Glucosamine can be used to mimic a state of nutrient excess and study its impact on metabolic pathways.
-
Elucidating disease mechanisms: Dysregulation of the HBP and O-GlcNAcylation has been implicated in various diseases, including diabetes, cancer, neurodegenerative disorders, and cardiovascular disease. Glucosamine can be used to model these conditions in vitro and in vivo to understand the underlying molecular mechanisms.
-
Drug discovery and development: By understanding the role of the HBP in disease, researchers can identify and validate new therapeutic targets. Glucosamine can be used as a tool to screen for compounds that modulate HBP activity.
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times for this compound used in various in vitro and in vivo experimental settings. It is important to note that optimal conditions may vary depending on the cell type, experimental model, and specific research question.
Table 1: In Vitro this compound Concentrations and Incubation Times
| Cell Type/System | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 mM | Not Specified | Increased amino acid metabolism and oxidative phosphorylation. | |
| Human Osteoarthritic Synovium Explants | 0.5 mM and 5 mM | 2 days | Significantly increased hyaluronic acid production. | |
| Human ALVA41 Prostate Cancer Cells | 0.5 - 2 mM | 24 hours | Dose-dependent decrease in cell proliferation. | |
| Bovine Chondrocytes | 1 mM and 10 mM | 72 hours | 10 mM showed the lowest cell proliferation. | |
| Normal Human Chondrocytes and Synoviocytes | 1 - 100 µg/mL | 24 hours | Suppressed IL-1β-induced PGE2 and MMP production. | |
| Mouse Sarcoma 37 Tissue Cultures | 0.5% and 1% | 24 - 48 hours | 1% solution led to degeneration or death in 88% of cultures after 48 hours. |
Table 2: In Vivo this compound Dosing
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| BALB/c Mice (Hind-Limb Ischemia) | 600 µg/g/day | Intraperitoneal | Improved blood flow recovery and angiogenesis. | |
| Rats (ACLT model of OA) | 1000 mg/kg/day | Not Specified | Chondroprotective effect and reduced collagen degradation biomarker. |
Experimental Protocols
Protocol 1: In Vitro Cell Culture Treatment with this compound
This protocol describes a general procedure for treating cultured cells with this compound to investigate its effects on the hexosamine pathway and downstream cellular processes.
Materials:
-
This compound (cell culture grade)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Sterile water or PBS for stock solution preparation
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate cell culture vessels and allow them to adhere and grow overnight in complete culture medium (containing FBS and antibiotics) at 37°C in a humidified incubator with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 1 M) by dissolving the powder in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm syringe filter. Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
-
Cell Treatment:
-
The following day, remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired final concentration of this compound. For example, to achieve a final concentration of 5 mM from a 1 M stock, add 5 µL of the stock solution to 1 mL of culture medium.
-
Include a vehicle control group (cells treated with the same volume of sterile water or PBS used to dissolve the glucosamine).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as:
-
Western Blotting: To assess changes in O-GlcNAcylation of specific proteins or total protein O-GlcNAcylation using an anti-O-GlcNAc antibody.
-
RT-qPCR: To analyze changes in gene expression.
-
Metabolite Analysis: To measure levels of UDP-GlcNAc and other metabolites.
-
Cell Viability/Proliferation Assays: (e.g., MTT, trypan blue exclusion) to determine the effect of glucosamine on cell growth.
-
Functional Assays: Specific to the research question (e.g., migration, invasion, glucose uptake assays).
-
Protocol 2: Western Blotting for Detection of O-GlcNAcylation
This protocol outlines the procedure for detecting changes in protein O-GlcNAcylation levels following this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the ECL substrate to the membrane and incubate for the recommended time.
-
Visualize the protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and normalize the O-GlcNAc signal to the loading control.
Visualizations
Caption: this compound bypasses the rate-limiting enzyme GFAT.
Caption: A typical workflow for studying the effects of glucosamine HCl.
Caption: Glucosamine HCl modulates cellular responses via O-GlcNAcylation.
References
- 1. mdpi.com [mdpi.com]
- 2. O-GlcNAcylation: roles and potential therapeutic target for bone pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The O-linked N-acetylglucosamine modification in cellular signalling and the immune system. ‘Protein Modifications: Beyond the Usual Suspects' Review Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Glucosamine Hydrochloride Chondroprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosamine hydrochloride (HCl) is a widely investigated aminomonosaccharide for its potential chondroprotective effects in the context of osteoarthritis (OA).[1][2] In vitro models are crucial for elucidating the mechanisms of action and providing a basis for further preclinical and clinical studies. These models typically involve the use of primary chondrocytes, cartilage explants, or chondrocyte-like cell lines, often stimulated with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) to mimic the catabolic environment of an osteoarthritic joint.[3][4][5] This document provides detailed application notes and protocols for assessing the chondroprotective properties of glucosamine HCl in vitro.
Key Chondroprotective Mechanisms of this compound
In vitro studies have revealed several key mechanisms through which glucosamine HCl exerts its chondroprotective effects:
-
Anti-inflammatory Action: Glucosamine HCl has been shown to inhibit the pro-inflammatory signaling cascade induced by IL-1β. A primary mechanism is the suppression of Nuclear Factor-kappa B (NF-κB) activation, a key transcription factor that governs the expression of numerous inflammatory mediators. This leads to a reduction in the production of inflammatory molecules such as prostaglandin E2 (PGE2) and nitric oxide (NO).
-
Inhibition of Matrix Degradation: Glucosamine HCl can attenuate the breakdown of the extracellular matrix (ECM) by inhibiting the expression and activity of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), which are enzymes responsible for the degradation of collagen and aggrecan, the main components of articular cartilage.
-
Stimulation of Matrix Synthesis: Some studies suggest that glucosamine can stimulate the synthesis of proteoglycans and type II collagen, essential components for maintaining the integrity of the cartilage matrix. This anabolic effect appears to be dose-dependent.
-
Inhibition of Oxidative Stress: Glucosamine has been observed to inhibit advanced lipoxidation reactions and protein oxidation, thereby preventing collagen degradation mediated by oxidative damage.
Experimental Models for Assessing Chondroprotection
A variety of in vitro models can be employed to evaluate the chondroprotective efficacy of glucosamine HCl. The choice of model depends on the specific research question.
-
2D Monolayer Chondrocyte Culture: This is a fundamental and widely used model for studying the direct effects of compounds on chondrocyte behavior, including proliferation, gene expression, and inflammatory responses.
-
3D Chondrocyte Culture (Hydrogels/Pellets): 3D culture systems, such as alginate beads, agarose, or pellet cultures, better mimic the native microenvironment of chondrocytes, promoting a more differentiated phenotype and more physiologically relevant cell-matrix interactions.
-
Cartilage Explant Culture: This model utilizes small pieces of articular cartilage, preserving the native extracellular matrix and the three-dimensional organization of chondrocytes. It is particularly useful for studying matrix degradation and synthesis in a more intact tissue context.
-
Co-culture Systems: To simulate the inflammatory joint environment, chondrocytes can be co-cultured with other cell types involved in OA pathogenesis, such as macrophages or synoviocytes.
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data from in vitro studies on the effects of this compound.
Table 1: Effect of Glucosamine HCl on Pro-inflammatory Mediators in IL-1β-stimulated Chondrocytes
| Mediator | Cell Type | Glucosamine HCl Concentration | IL-1β Concentration | % Inhibition (Mean ± SD) | Reference |
| PGE2 | Human OA Chondrocytes | 100 µg/mL | 5 ng/mL | ~40% | |
| Nitric Oxide (NO) | Rat Chondrocytes | 20 mM | 10 ng/mL | >90% | |
| Nitric Oxide (NO) | Normal Human Chondrocytes | 100 µg/mL | 5 ng/mL | ~20% |
Table 2: Effect of Glucosamine HCl on Matrix Metalloproteinase (MMP) Production in IL-1β-stimulated Chondrocytes
| MMP | Cell Type | Glucosamine HCl Concentration | IL-1β Concentration | % Inhibition (Mean ± SD) | Reference |
| MMP-1 | Normal Human Chondrocytes | 100 µg/mL | 5 ng/mL | ~30% | |
| MMP-3 | Normal Human Chondrocytes | 100 µg/mL | 5 ng/mL | ~50% | |
| MMP-13 | Normal Human Chondrocytes | 100 µg/mL | 5 ng/mL | ~40% |
Table 3: Effect of Glucosamine HCl on Gene Expression in IL-1β-stimulated Chondrocytes
| Gene | Cell Type | Glucosamine HCl Concentration | IL-1β Concentration | Fold Change vs. IL-1β alone | Reference |
| ADAMTS-4 | Bovine Cartilage Explants | 2 mg/mL | 10 ng/mL | Decreased | |
| ADAMTS-5 | Bovine Cartilage Explants | 2 mg/mL | 10 ng/mL | Decreased | |
| COX-2 | Human OA Chondrocytes | Dose-dependent | Not Specified | Inhibited | |
| Aggrecan | Human OA Chondrocytes | 100 µM | 5 ng/mL | Increased | |
| Collagen Type II | Human OA Chondrocytes | 100 µM | 5 ng/mL | No significant change |
Experimental Protocols
Protocol 1: Assessment of Glucosamine HCl on Chondrocyte Viability using MTT Assay
Objective: To determine the cytotoxic effect of glucosamine HCl on chondrocytes.
Materials:
-
Primary chondrocytes or a chondrocytic cell line
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed chondrocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of glucosamine HCl in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of glucosamine HCl. Include a vehicle control (medium without glucosamine HCl).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Evaluation of Glucosamine HCl on Gene Expression using Real-Time PCR
Objective: To analyze the effect of glucosamine HCl on the expression of key anabolic and catabolic genes in IL-1β-stimulated chondrocytes.
Materials:
-
Chondrocytes cultured in 6-well plates
-
This compound
-
Recombinant human IL-1β
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Primers for target genes (e.g., Aggrecan, COL2A1, MMP-3, MMP-13, ADAMTS-5) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Seed chondrocytes in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of glucosamine HCl for 2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours. Include control groups (no treatment, glucosamine HCl alone, IL-1β alone).
-
After incubation, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a real-time PCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 3: Measurement of GAG Release from Cartilage Explants using DMMB Assay
Objective: To assess the inhibitory effect of glucosamine HCl on IL-1β-induced glycosaminoglycan (GAG) release from cartilage explants.
Materials:
-
Articular cartilage explants (e.g., from bovine or porcine joints)
-
Culture medium (DMEM with antibiotics)
-
This compound
-
Recombinant human IL-1β
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standards
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare cartilage explants of a uniform size (e.g., 3 mm diameter) and place them in a 96-well plate (one explant per well).
-
Pre-treat the explants with different concentrations of glucosamine HCl in culture medium for 24 hours.
-
Add IL-1β (e.g., 10 ng/mL) to the wells to induce GAG release.
-
Collect the culture supernatant at various time points (e.g., 24, 48, 72 hours).
-
For the DMMB assay, add a sample of the supernatant or chondroitin sulfate standards to a 96-well plate.
-
Add the DMMB dye solution to each well and immediately measure the absorbance at 525 nm.
-
Calculate the concentration of GAGs released into the supernatant by comparing the absorbance to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for assessing glucosamine HCl chondroprotection.
Caption: IL-1β signaling and the inhibitory effect of Glucosamine HCl.
Caption: Logical relationship of Glucosamine HCl's chondroprotective effects.
References
- 1. This compound for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Exogenous glucosamine globally protects chondrocytes from the arthritogenic effects of IL-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exogenous glucosamine globally protects chondrocytes from the arthritogenic effects of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Glucosamine Hydrochloride in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine, an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids, is widely investigated for its therapeutic effects, particularly in the management of osteoarthritis. Accurate quantification of glucosamine hydrochloride in biological matrices such as plasma, synovial fluid, and urine is crucial for pharmacokinetic, pharmacodynamic, and clinical studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using HPLC, often coupled with different detection methods.
Due to its polar nature and lack of a strong chromophore, direct analysis of glucosamine by traditional HPLC with UV detection can be challenging.[1][2] Methodologies often involve pre-column derivatization to enhance detectability or the use of more universal detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[3][4][5]
Experimental Workflows
The general workflow for the analysis of this compound in biological samples involves several key steps, from sample collection and preparation to chromatographic separation and detection.
Caption: General experimental workflow for this compound analysis.
Protocols
Protocol 1: HPLC-MS/MS for Glucosamine in Human Synovial Fluid
This protocol is adapted from a validated method for the determination of glucosamine in human synovial fluid, offering high sensitivity and selectivity.
1. Sample Preparation
-
To 100 µL of synovial fluid, add an internal standard (e.g., D-[1-¹³C]glucosamine).
-
Precipitate proteins by adding 200 µL of trichloroacetic acid (10% w/v).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for HPLC-MS/MS analysis.
2. HPLC Conditions
-
Column: Polymer-based amino column.
-
Mobile Phase: 10 mM ammonium acetate (pH 7.5) and acetonitrile (20:80, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Glucosamine: m/z 180 -> 72.
-
Internal Standard (D-[1-¹³C]glucosamine): m/z 181 -> 73.
-
4. Quantification
-
Construct a calibration curve using matrix-matched standards. The linear range is typically from 10 ng/mL to 2000 ng/mL.
Protocol 2: HILIC-HPLC-ELSD for Glucosamine in Dietary Supplements (Adaptable for Biological Samples)
This method is suitable for the simultaneous determination of this compound and chondroitin sulfate and can be adapted for biological matrices after appropriate sample cleanup.
1. Sample Preparation (from liquid matrix)
-
To 1 mL of sample (e.g., urine, pre-treated plasma), add 3 mL of acetonitrile to precipitate proteins and other macromolecules.
-
Vortex for 1 minute and centrifuge at 4,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC Conditions
-
Column: ZIC-HILIC (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile, 30 mM ammonium formate, and water (77:20:3, v/v/v) at pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
3. ELSD Conditions
-
Nebulization Temperature: 50°C.
-
Evaporation Temperature: 80°C.
-
Gas Flow Rate (Nitrogen): 1.10 SLM.
4. Quantification
-
Generate a calibration curve from standard solutions of this compound. A typical linear range is 0.4 to 2.5 mg/mL.
Protocol 3: HPLC with Pre-column Derivatization and Fluorescence Detection for Glucosamine in Plasma
This method enhances sensitivity by introducing a fluorescent tag to the glucosamine molecule.
1. Sample Preparation and Derivatization
-
To 100 µL of plasma, add an internal standard (e.g., galactosamine or mannosamine).
-
Precipitate proteins with 400 µL of acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in a borate buffer (0.2 M).
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile and incubate at 30°C for 30 minutes.
-
Quench the reaction by adding 1-aminoadamantane HCl.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution with 0.1% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Fluorescence Detection
-
Excitation Wavelength: 263 nm.
-
Emission Wavelength: 315 nm.
4. Quantification
-
The assay is typically linear over a range of 0.05 to 20 µg/mL.
Data Presentation
The following tables summarize the quantitative data and validation parameters from various published methods.
Table 1: HPLC-MS/MS Method for Glucosamine in Synovial Fluid
| Parameter | Value |
| Linearity Range | 10 - 2000 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | ≤ 14% |
| Accuracy (%Bias) | -11% to 10% |
| Recovery | > 89% |
Table 2: HILIC-HPLC-ELSD Method for Glucosamine
| Parameter | Value |
| Linearity Range | 0.4 - 2.5 mg/mL |
| Limit of Detection (LOD) | 20 µg/mL |
| Limit of Quantification (LOQ) | 80 µg/mL |
| Tailing Factor | 0.7 |
| Theoretical Plates (N) | 7,267 |
Table 3: HPLC-FLD (FMOC-Cl Derivatization) for Glucosamine in Plasma
| Parameter | Value |
| Linearity Range | 0.05 - 20 µg/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Intra-day CV | < 15% |
| Inter-day CV | < 15% |
| Recovery | 98% |
Table 4: HPLC-Corona CAD Method for Glucosamine
| Parameter | Value |
| Linearity Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | 1.25 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Intra-day Accuracy & Precision (%RSD) | < 4% |
| Inter-day Accuracy & Precision (%RSD) | < 4% |
Signaling Pathways and Logical Relationships
While a detailed exploration of glucosamine's signaling pathways is extensive, its primary metabolic fate relevant to its biological function is the hexosamine biosynthesis pathway (HBP). Glucosamine enters this pathway and is converted to UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation reactions.
Caption: Simplified Hexosamine Biosynthesis Pathway for Glucosamine.
Conclusion
The quantification of this compound in biological samples can be effectively achieved using various HPLC-based methods. The choice of the specific protocol depends on the required sensitivity, the available instrumentation, and the nature of the biological matrix. For high sensitivity and specificity, LC-MS/MS is the preferred method. For routine analysis, especially when analyzing samples with higher concentrations of glucosamine, HPLC with ELSD or CAD offers a robust alternative without the need for derivatization. Pre-column derivatization with fluorescence detection remains a valuable technique for enhancing sensitivity when mass spectrometry is not available. Proper method validation according to ICH guidelines is essential to ensure the reliability of the obtained results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
Novel Biomedical Applications of Glucosamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Glucosamine hydrochloride (GlcN·HCl), a naturally occurring amino sugar, is widely recognized for its role in the management of osteoarthritis. However, emerging research has illuminated its potential in a variety of novel biomedical applications, extending far beyond joint health. This document provides detailed application notes and experimental protocols for investigating the utility of this compound in oncology, neuroprotection, and the modulation of autoimmune diseases.
Application Notes
Anti-Cancer Applications
This compound has demonstrated promising anti-proliferative and pro-apoptotic effects in various cancer cell lines. This is attributed to its ability to interfere with cancer cell metabolism and modulate key signaling pathways.
Mechanism of Action: this compound exerts its anti-cancer effects through several mechanisms:
-
Inhibition of Cell Proliferation: It has been shown to induce cell cycle arrest and inhibit the growth of cancer cells.
-
Induction of Apoptosis: GlcN·HCl can trigger programmed cell death in cancer cells through the mitochondrial-dependent activation of caspases.
-
Downregulation of Key Proteins: It has been observed to down-regulate the expression of anti-apoptotic proteins like Mcl-1 and hypoxia-inducible factor 1α (HIF-1α), a crucial transcription factor for tumor angiogenesis[1].
-
Proteasome Inhibition: In prostate cancer cells, glucosamine has been found to inhibit proteasomal activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis[2].
Neuroprotective Applications
Preclinical studies suggest that this compound may offer neuroprotective benefits in the context of ischemic stroke. Its anti-inflammatory properties are believed to play a significant role in this effect.
Mechanism of Action: The neuroprotective effects of this compound are primarily linked to its anti-inflammatory actions within the central nervous system:
-
Suppression of Neuroinflammation: GlcN·HCl has been shown to suppress post-ischemic microglial activation, a key component of the inflammatory response following a stroke[3].
-
Inhibition of NF-κB Activation: By inhibiting the activation of the transcription factor NF-κB, this compound can reduce the expression of pro-inflammatory mediators in the brain[3].
Modulation of Autoimmune Diseases
This compound is being investigated for its immunomodulatory properties in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mechanism of Action: this compound's immunomodulatory effects are thought to be mediated by:
-
Anti-inflammatory Effects: Similar to its other applications, the inhibition of pro-inflammatory pathways like NF-κB and MAPK signaling is a key mechanism.
-
Modulation of Matrix Metalloproteinases (MMPs): In rheumatoid arthritis, GlcN·HCl has been shown to reduce serum levels of MMP-3, an enzyme involved in cartilage degradation[3].
-
T-cell Modulation: In a murine model of psoriasis, glucosamine, in combination with cyclosporine A, demonstrated therapeutic efficacy by reducing pro-inflammatory cytokines and increasing regulatory T-cells. In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, glucosamine has been shown to suppress the disease by inducing a Th2-mediated immune response.
Quantitative Data Summary
| Application Area | Model System | Treatment/Concentration | Key Quantitative Findings | Reference(s) |
| Anti-Cancer | ALVA41 Human Prostate Cancer Cells | 0.5-2 mM Glucosamine | Dose-dependent decrease in cell proliferation. | |
| SMMC-7721 Human Hepatoma Cells | 500 µg/ml GlcNH2·HCl | 50% inhibition of cell growth. | ||
| SMMC-7721 Human Hepatoma Cells | 1000 µg/ml GlcNH2·HCl | 82% inhibition of cell growth. | ||
| YD-8 Human Oral Squamous Carcinoma Cells | Not specified | Strong inhibition of proliferation and induction of apoptosis. | ||
| ALDH+ Breast Cancer Stem Cells | ≥4 mM Glucosamine | Significant decrease in cell viability. | ||
| Neuroprotection | Rat Middle Cerebral Artery Occlusion (MCAO) Model | Intraperitoneal Glucosamine (highest dose) | Infarct volume reduced to 14.3% ± 7.4% of untreated controls. | |
| Autoimmune Disease | Rheumatoid Arthritis Patients | 1,500 mg/day this compound (12 weeks) | Significant decrease in serum MMP-3 levels. | |
| Murine Model of Psoriasis (Imiquimod-induced) | 300 mg/kg Glucosamine (in combination with Cyclosporine A) | Strong amelioration of psoriasis-like skin lesions. | ||
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Oral, i.p., or i.v. Glucosamine | Significant suppression of acute EAE. | ||
| Multiple Sclerosis Patients (Open-label trial) | 6g and 12g oral N-acetylglucosamine (4 weeks) | 30% of patients showed a sustained reduction in neurological disability (average EDSS score decrease of 0.52 points). |
Signaling Pathway Visualizations
Caption: Glucosamine HCl inhibits the NF-κB signaling pathway.
Caption: Glucosamine HCl modulates the MAPK signaling pathway.
Experimental Protocols
Protocol for Assessing Anti-Cancer Effects: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., ALVA41, SMMC-7721)
-
Complete cell culture medium
-
This compound (sterile, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Perform serial dilutions to obtain the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium without GlcN·HCl).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Caption: Workflow for the MTT cell viability assay.
Protocol for Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a model for inducing focal cerebral ischemia to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
This compound solution for intraperitoneal injection
-
Saline solution (control)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
MCAO Procedure:
-
Ligate the distal ECA.
-
Insert the 4-0 nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a specific duration (e.g., 90 minutes) to induce ischemia.
-
-
Treatment:
-
Administer this compound or saline (control) via intraperitoneal injection at a predetermined time point (e.g., at the onset of reperfusion).
-
-
Reperfusion:
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
Suture the incision.
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, perform neurological deficit scoring.
-
-
Infarct Volume Measurement:
-
Euthanize the rat and harvest the brain.
-
Slice the brain into coronal sections.
-
Stain the sections with 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Caption: Experimental workflow for the rat MCAO model.
Protocol for Assessing Immunomodulatory Effects: Western Blot for MAPK Phosphorylation
This protocol is for detecting changes in the phosphorylation status of MAPK pathway proteins (p38, JNK) in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., human chondrocytes, macrophages)
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., IL-1β, LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with different concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-p38) to normalize the data.
-
Caption: Workflow for Western blot analysis.
References
- 1. drugs.com [drugs.com]
- 2. Glucosamine abrogates the acute phase of experimental autoimmune encephalomyelitis by induction of Th2 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosamine exerts a neuroprotective effect via suppression of inflammation in rat brain ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucosamine Hydrochloride in Non-Cartilaginous Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted effects of glucosamine hydrochloride (GS-HCl) on non-cartilaginous cell lines, with a primary focus on its anti-cancer properties. The accompanying protocols offer detailed methodologies for key experiments to assess the cellular responses to GS-HCl treatment.
Introduction
Glucosamine, a naturally occurring amino monosaccharide, is a well-known supplement for osteoarthritis.[1] However, a growing body of evidence highlights its potential as an anti-cancer agent, demonstrating its ability to inhibit proliferation, induce apoptosis, and modulate key signaling pathways in various cancer cell lines.[2][3] GS-HCl, a stable salt of glucosamine, is frequently utilized in these in vitro studies. Its effects are not limited to cancer cells, with research also pointing to its anti-inflammatory properties.[4][5] This document summarizes the key findings and provides practical protocols for researchers investigating the therapeutic potential of GS-HCl in non-cartilaginous cells.
Effects of this compound on Non-Cartilaginous Cell Lines
GS-HCl exerts a range of effects on non-cartilaginous cells, primarily cancer cell lines, by influencing cell viability, apoptosis, and critical signaling pathways.
Cell Viability and Proliferation
GS-HCl has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For instance, studies on human oral squamous cell carcinoma (OSCC) cells (YD-8, YD-10B, and YD-38) and non-small cell lung cancer (NSCLC) cells (A549, H1299, and H460) have demonstrated significant growth inhibition upon treatment with GS-HCl. Similarly, a dose-dependent decrease in viability has been observed in human ALDH+ breast cancer stem cells and the ALVA41 prostate cancer cell line.
Table 1: Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration | Effect on Viability | Reference |
| YD-8 | Oral Squamous Cell Carcinoma | Not Specified | Strong inhibition of proliferation | |
| YD-10B, YD-38 | Oral Squamous Cell Carcinoma | Not Specified | Strong growth suppressive effect | |
| A549, H1299, H460 | Non-Small Cell Lung Cancer | ≥4 mM | Significant decrease in viability | |
| ALDH+ Breast CSCs | Breast Cancer | 0.25, 1, 4, 10, 16 mM | Gradual, dose-dependent decrease | |
| ALVA41 | Prostate Cancer | Various concentrations | Dose-dependent growth inhibition | |
| DU145 | Prostate Cancer | 2 mM | Sensitizes cells to TRAIL-induced apoptosis |
Induction of Apoptosis
A key mechanism of GS-HCl's anti-cancer activity is the induction of apoptosis, or programmed cell death. In YD-8 oral cancer cells, GS-HCl treatment leads to caspase-3 activation and cytosolic accumulation of cytochrome c, indicating the involvement of the mitochondrial-dependent apoptosis pathway. This process is further supported by the observation of DNA fragmentation. In the ALVA41 prostate cancer cell line, apoptosis, as indicated by PARP cleavage and confirmed by Annexin V/PI double staining, occurs following proteasome inhibition induced by GS-HCl. Furthermore, GS-HCl has been shown to enhance TRAIL-induced apoptosis in DU145 prostate cancer cells by stimulating both the extrinsic and intrinsic apoptotic pathways.
Table 2: Apoptotic Effects of this compound
| Cell Line | Cancer Type | Key Apoptotic Events | Reference |
| YD-8 | Oral Squamous Cell Carcinoma | Caspase-3 activation, Cytochrome c release, DNA fragmentation | |
| ALVA41 | Prostate Cancer | PARP cleavage, Increased Annexin V positive cells | |
| DU145 | Prostate Cancer | Increased activity of caspases 8, 9, and 3 (in combination with TRAIL) |
Signaling Pathways Modulated by this compound
GS-HCl influences several critical signaling pathways involved in cancer progression.
Caspase-Dependent Apoptosis Pathway
GS-HCl triggers the intrinsic apoptosis pathway, which is characterized by mitochondrial involvement. In YD-8 cells, this involves the cytosolic accumulation of cytochrome c, which in turn activates caspase-3, a key executioner caspase. The process is also associated with the downregulation of the anti-apoptotic protein Mcl-1.
ER Stress and HIF-1α Downregulation
GS-HCl can induce endoplasmic reticulum (ER) stress, as indicated by the upregulation of GRP78. This cellular stress response can contribute to apoptosis. Additionally, GS-HCl has been shown to downregulate the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in tumor angiogenesis.
Inhibition of STAT3 Signaling
In breast cancer stem cells, GS-HCl has been found to decrease their "stemness" by inactivating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This is observed as a decreased ratio of phosphorylated STAT3 (pSTAT3) to total STAT3.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound on non-cartilaginous cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of GS-HCl on cell viability.
Materials:
-
96-well cell culture plates
-
Appropriate cell culture medium
-
This compound (GS-HCl) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of GS-HCl in culture medium.
-
Remove the medium from the wells and add 100 µL of the GS-HCl dilutions to the respective wells. Include a vehicle control (medium without GS-HCl).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound (GS-HCl) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of GS-HCl for the specified time. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression levels of specific proteins in response to GS-HCl treatment.
Materials:
-
Cell culture plates
-
This compound (GS-HCl) stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with GS-HCl as described in the previous protocols.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
References
- 1. Glucosamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Association between glucosamine use and cancer mortality: A large prospective cohort study [frontiersin.org]
- 4. This compound for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does Glucosamine Work? Benefits, Dosage and Side Effects [healthline.com]
Protocols for preparing stable Glucosamine hydrochloride solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine hydrochloride (GlcN-HCl) is a widely utilized amino sugar in biomedical research and a popular dietary supplement for joint health. As a precursor in the biochemical synthesis of glycosylated proteins and lipids, its effects on cellular signaling pathways are of significant interest. The stability of GlcN-HCl solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of stable GlcN-HCl solutions and methods for assessing their stability.
This compound is generally more stable than its sulfate counterpart. However, its stability in aqueous solutions can be influenced by several factors, including pH, temperature, and storage duration. Degradation can lead to the formation of byproducts such as furfurals and 5-hydroxymethylfurfural, which may affect experimental outcomes.[1][2][3]
Data Presentation: Stability of this compound Solutions
The following tables summarize the stability of GlcN-HCl solutions under various storage conditions.
Table 1: Short-Term Stability of Aqueous GlcN-HCl Solutions
| Storage Temperature | Duration | Stability | Concentration Tested | Analytical Method | Reference |
| Room Temperature | 48 hours | Stable | 200 µg/mL | HPLC-Corona CAD | [4][5] |
| 4°C | 48 hours | Stable | 200 µg/mL | HPLC-Corona CAD | |
| Room Temperature | 7 days | Stable | Not specified | Not specified | |
| 4°C | 7 days | Stable | Not specified | Not specified | |
| 32°C (in water) | 48 hours | No significant degradation | 20 µg/mL | HPLC | |
| 32°C (in epidermal extract) | 48 hours | ~50% degradation | 20 µg/mL | HPLC | |
| 32°C (in dermal extract) | 6 hours | Complete degradation | 20 µg/mL | HPLC |
Table 2: Long-Term Stability of GlcN-HCl
| Form | Storage Temperature | Duration | Stability | Analytical Method | Reference |
| Stock Solution (in DMSO) | -20°C | 1 month | Stable | Not specified | |
| Stock Solution (in DMSO) | -80°C | 6 months | Stable | Not specified | |
| Reference Standard (Solid) | 4-8°C | 144 months | Stable | HPLC | |
| Reference Standard (Solid) | 25°C | 240 hours | Stable | HPLC | |
| Reference Standard (Solid) | 60°C | 240 hours | Stable | HPLC |
Experimental Protocols
Protocol 1: Preparation of a Sterile GlcN-HCl Stock Solution for Cell Culture
This protocol describes the preparation of a 1 M GlcN-HCl stock solution suitable for use in cell culture experiments.
Materials:
-
D-(+)-Glucosamine hydrochloride (MW: 215.63 g/mol )
-
Cell culture-grade water (e.g., WFI, Milli-Q)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Calibrated analytical balance
-
pH meter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.156 g of GlcN-HCl powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 8 mL of cell culture-grade water to the conical tube. Vortex or gently swirl until the powder is completely dissolved. GlcN-HCl is freely soluble in water.
-
pH Measurement (Optional but Recommended): The pH of a GlcN-HCl solution is typically acidic, between 3.0 and 5.0 for a 20 mg/mL solution. If required for your specific application, the pH can be adjusted using sterile NaOH or HCl. However, be aware that pH adjustments, particularly towards alkaline conditions (pH > 8.5), can decrease stability.
-
Volume Adjustment: Adjust the final volume to 10 mL with cell culture-grade water.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a new sterile conical tube. This is a critical step to ensure the sterility of the stock solution for cell culture use.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of GlcN-HCl Solutions using HPLC-UV
This protocol outlines a stability-indicating HPLC method for the quantification of GlcN-HCl.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Phenomenex Luna Amino column (150 mm x 4.6 mm, 5 µm particle size) or equivalent
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
This compound Reference Standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Phosphate Buffer (75:25, v/v), pH 7.50.
-
Phosphate Buffer Preparation (e.g., 20 mM): Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 7.50 with NaOH.
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 195 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the GlcN-HCl reference standard at a concentration of approximately 1 mg/mL in water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 2.0 mg/mL.
-
Sample Preparation: Prepare your GlcN-HCl experimental solutions at the desired concentrations in the relevant matrix (e.g., water, buffer, cell culture medium).
-
Forced Degradation Study (for method validation): To ensure the method is stability-indicating, expose a GlcN-HCl solution to stress conditions (e.g., heat, acid, base, oxidation) to induce degradation. The HPLC method should be able to separate the intact GlcN-HCl peak from any degradation product peaks.
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the experimental samples at various time points (e.g., 0, 24, 48, 72 hours) under the tested storage conditions.
-
-
Data Analysis:
-
Quantify the concentration of GlcN-HCl in your samples by comparing the peak area to the standard curve.
-
Calculate the percentage of GlcN-HCl remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Glucosamine Signaling Pathways
Glucosamine can influence several key cellular signaling pathways, primarily through its entry into the hexosamine biosynthetic pathway (HBP). This can lead to increased O-GlcNAcylation of proteins, which can modulate their activity in a manner analogous to phosphorylation. Glucosamine has been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling and to modulate MAP kinase pathways involved in cellular stress and proliferation.
Caption: Key signaling pathways modulated by glucosamine.
Experimental Workflow for GlcN-HCl Solution Preparation and Stability Testing
The following diagram illustrates the overall workflow from solution preparation to stability analysis.
Caption: Workflow for preparing and testing GlcN-HCl solutions.
References
Application of Glucosamine Hydrochloride in 3D Cell Culture Models: Enhancing Extracellular Matrix Production for Tissue Engineering
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment, providing a more physiologically relevant platform for research in tissue engineering and drug development.[1][2] In the context of cartilage regeneration, recapitulating the intricate extracellular matrix (ECM) is paramount. Glucosamine, a naturally occurring amino sugar, is a fundamental building block for glycosaminoglycans (GAGs), which are major components of the cartilage ECM.[3] Glucosamine hydrochloride (GlcN·HCl) is a stable and soluble form of glucosamine that has been investigated for its potential to enhance chondrocyte function and ECM synthesis in 3D culture models.[4][5] This document provides detailed application notes and protocols for researchers utilizing GlcN·HCl to promote ECM production in 3D chondrocyte cultures.
Glucosamine enters the cell and is metabolized through the hexosamine biosynthetic pathway (HBP), leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a crucial precursor for the synthesis of GAGs, such as chondroitin sulfate and hyaluronic acid, which are essential for the structure and function of cartilage. Studies have shown that supplementation with GlcN·HCl can influence chondrocyte proliferation, differentiation, and the synthesis of key ECM components, including aggrecan and type II collagen. However, the effects can be dose-dependent and may be modulated by the presence of growth factors.
Key Applications
-
Enhanced Glycosaminoglycan (GAG) and Proteoglycan Synthesis: GlcN·HCl serves as a precursor for GAG synthesis, potentially increasing the production of proteoglycans, which are vital for the compressive resistance of cartilage.
-
Stimulation of Type II Collagen Production: In long-term 3D cultures, GlcN·HCl, particularly in the presence of growth factors, has been shown to stimulate the synthesis of type II collagen, the primary collagenous component of hyaline cartilage.
-
Modulation of Cell Proliferation: The effect of GlcN·HCl on chondrocyte proliferation in 3D models can be complex, with some studies showing an increase in cell numbers, especially when combined with growth factors.
-
Investigation of Cartilage Tissue Engineering Strategies: 3D culture models supplemented with GlcN·HCl provide a valuable tool for developing and evaluating novel approaches for cartilage repair and regeneration.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters in 3D chondrocyte culture models, as reported in the literature.
Table 1: Effect of this compound on Cell Proliferation and Proteoglycan Synthesis in 3D Bovine Chondrocyte Culture (30 days)
| Treatment Group | Cell Proliferation (Normalized to SF Control) | Proteoglycan Synthesis (Normalized to SF Control) |
| Serum-Free (SF) Control | 1.00 | 1.00 |
| SF + GlcN·HCl (1mM) | No significant change | No significant change |
| SF + Growth Factors (GF) | Increased | Significantly Increased |
| SF + GF + GlcN·HCl (1mM) | Further Increased vs. GF alone | Smaller than GF alone |
GF: TGF-β3 (5 ng/mL) and IGF-I (10 ng/mL)
Table 2: Dose-Dependent Effect of Glucosamine on ECM Gene Expression in 3D Bovine Chondrocyte Culture
| Gene | Glucosamine Concentration | Fold Change in mRNA Levels (vs. Control) |
| Aggrecan | 2 mM | Up-regulated |
| 15 mM | No significant effect | |
| Collagen Type II | 2 mM | Up-regulated |
| 15 mM | No significant effect | |
| TGF-β1 | Up to 2 mM | Up-regulated |
Table 3: Effect of Glucosamine on Anabolic and Catabolic Gene Expression in Human Osteoarthritic Cartilage Explants
| Gene | Glucosamine Concentration (5mM) | Fold Change in mRNA Levels (vs. Control) |
| Aggrecan | GlcN-HCl | Down-regulated (2.65-7.73 fold) |
| Collagen Type II | GlcN-HCl | Down-regulated (7.75-22.17 fold) |
| Aggrecanase-1 | GlcN-HCl | Down-regulated |
| MMP-3 | GlcN-HCl | Down-regulated |
Signaling Pathways and Experimental Workflow
Signaling Pathway: Hexosamine Biosynthetic Pathway (HBP) and ECM Synthesis
This compound supplementation directly fuels the Hexosamine Biosynthetic Pathway, increasing the pool of UDP-GlcNAc available for the synthesis of glycosaminoglycans and proteoglycans, which are essential components of the cartilage extracellular matrix.
Caption: Hexosamine Biosynthetic Pathway in Chondrocytes.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a 3D chondrocyte culture model.
Caption: 3D Chondrocyte Culture Experimental Workflow.
Experimental Protocols
Protocol 1: 3D Chondrocyte Culture in Hydrogel Scaffolds with this compound Supplementation
This protocol is adapted from methodologies described for bovine and human chondrocytes cultured in 3D scaffolds.
Materials:
-
Primary chondrocytes (e.g., bovine articular chondrocytes)
-
Sterile, high-purity this compound (GlcN·HCl) powder
-
Basal culture medium: DMEM/F12, 10% Fetal Bovine Serum (for expansion), 1% Penicillin-Streptomycin
-
Serum-free chondrogenic medium: DMEM/F12, 1% ITS+ Premix, 50 µg/mL L-ascorbic acid 2-phosphate, 100 nM dexamethasone
-
Growth Factors (optional): TGF-β3 (5 ng/mL), IGF-I (10 ng/mL)
-
Hydrogel solution (e.g., 2% (w/v) sterile sodium alginate solution)
-
Polymerization solution (e.g., 102 mM sterile CaCl2 solution)
-
Multi-well culture plates
-
Standard cell culture equipment
Procedure:
-
Chondrocyte Isolation and Expansion:
-
Isolate primary chondrocytes from articular cartilage using standard enzymatic digestion protocols.
-
Expand cells in monolayer culture with basal culture medium. Use cells at passage 2-3 to minimize dedifferentiation.
-
-
Preparation of GlcN·HCl Stock Solution:
-
Prepare a sterile 1 M stock solution of GlcN·HCl in serum-free chondrogenic medium.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Prepare working concentrations (e.g., 1 mM, 2 mM, 5 mM) by diluting the stock solution in the final culture medium.
-
-
Encapsulation of Chondrocytes in Hydrogel:
-
Trypsinize and count the expanded chondrocytes.
-
Resuspend the cell pellet in the hydrogel solution at a density of 4 x 10^6 cells/mL.
-
Gently mix to ensure a homogenous cell suspension.
-
Dispense droplets of the cell-hydrogel suspension into the polymerization solution to form beads.
-
Allow the beads to polymerize for 10 minutes.
-
Wash the beads with sterile PBS or basal medium to remove excess polymerization solution.
-
-
3D Culture and Treatment:
-
Transfer the cell-laden hydrogel beads to multi-well plates.
-
Add the appropriate culture medium:
-
Control group: Serum-free chondrogenic medium.
-
Treatment groups: Serum-free chondrogenic medium supplemented with the desired final concentration of GlcN·HCl (and growth factors, if applicable).
-
-
Culture the constructs for up to 30 days at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
-
Harvesting and Analysis:
-
At designated time points (e.g., day 7, 14, 21, 30), harvest the hydrogel constructs.
-
Proceed with downstream analysis as described in Protocol 2.
-
Protocol 2: Biochemical and Gene Expression Analysis of 3D Chondrocyte Constructs
A. Glycosaminoglycan (GAG) Quantification (DMMB Assay):
-
Wash the harvested constructs with PBS.
-
Digest the constructs overnight at 60°C in a papain digestion buffer (0.1 M sodium acetate, 5 mM L-cysteine, 50 mM EDTA, pH 5.53, with 125 µg/mL papain).
-
Centrifuge the digest to pellet any insoluble material.
-
Use the supernatant for GAG quantification using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.
-
Measure absorbance at 525 nm and calculate GAG content based on a chondroitin sulfate standard curve.
-
Normalize GAG content to the DNA content of the sample.
B. Collagen Quantification (Hydroxyproline Assay):
-
Hydrolyze a separate aliquot of the papain digest in 6 M HCl at 110°C for 18 hours.
-
Neutralize the hydrolysate.
-
Quantify the hydroxyproline content using a colorimetric assay (e.g., with chloramine-T and Ehrlich's reagent).
-
Measure absorbance at 550 nm.
-
Calculate total collagen content assuming hydroxyproline constitutes 13.5% of collagen by weight.
-
Normalize collagen content to the DNA content of the sample.
C. Gene Expression Analysis (RT-qPCR):
-
Homogenize harvested constructs in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using primers for target genes (e.g., ACAN for aggrecan, COL2A1 for type II collagen, SOX9, and a housekeeping gene like GAPDH).
-
Analyze relative gene expression using the ΔΔCt method.
Conclusion
This compound is a valuable supplement in 3D chondrocyte culture models for promoting the synthesis of key extracellular matrix components. The provided protocols and data offer a framework for researchers to investigate the effects of GlcN·HCl in their specific experimental systems. Optimal concentrations and the synergistic effects with growth factors should be determined empirically to maximize the desired anabolic response for applications in cartilage tissue engineering and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 4. Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucosamine Hydrochloride in Non-Osteoarthritic Joint Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine, an amino sugar naturally synthesized in the body, is a fundamental component of cartilage. While extensively studied for osteoarthritis, research into the therapeutic potential of glucosamine hydrochloride (GlcN-HCl) for non-osteoarthritic joint disorders, such as rheumatoid arthritis (RA) and temporomandibular joint (TMJ) disorders, is an emerging field of interest. This document provides a detailed overview of key studies, experimental protocols, and the underlying molecular mechanisms of GlcN-HCl in these conditions.
I. Clinical Studies Overview
A. Rheumatoid Arthritis
A notable study by Nakamura et al. (2007) investigated the effects of this compound in patients with rheumatoid arthritis. The study was a randomized, placebo-controlled trial involving 51 RA patients. Participants received either 1,500 mg of GlcN-HCl daily or a placebo for 12 weeks, in conjunction with their conventional medications. While the study did not find significant improvements in the number of swollen or tender joints based on the American College of Rheumatology 20% improvement criteria (ACR20), it did demonstrate a significant reduction in pain as measured by the face scale and a visual analogue scale (VAS) in the glucosamine group.[1][2] Furthermore, a noteworthy decrease in serum levels of matrix metalloproteinase-3 (MMP-3) was observed in the glucosamine-treated patients, whereas levels of erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) remained unchanged.[1][2]
B. Temporomandibular Joint (TMJ) Disorders
Several studies have explored the use of glucosamine, often in combination with chondroitin sulfate, for the management of TMJ disorders. A pilot study by Thie et al. (2001) investigated the effects of a daily dose of 1,500 mg of this compound and 1,200 mg of chondroitin sulfate over a 12-week period in subjects with various TMJ disorders, including capsulitis and disk displacement.[3] The results indicated improvements in pain, TMJ tenderness, and joint sounds in the group receiving the supplements.
A more recent double-blind, randomized controlled trial by Cai et al. (2018) evaluated the efficacy of oral this compound (1.44 g/day for 3 months) combined with intra-articular injections of hyaluronate sodium for TMJ osteoarthritis. This study found that the combination therapy did not show significant short-term benefits but did lead to long-term pain relief and improved TMJ function.
II. Quantitative Data Summary
The following tables summarize the key quantitative findings from the aforementioned studies.
Table 1: Rheumatoid Arthritis Study (Nakamura et al., 2007)
| Parameter | Glucosamine HCl Group (n=25) | Placebo Group (n=26) | p-value |
| Pain Score (Face Scale) | Significant Improvement | No Significant Improvement | < 0.05 |
| Pain Score (VAS) | Significant Improvement | No Significant Improvement | < 0.05 |
| Serum MMP-3 Levels | Decreased | No Significant Change | < 0.05 |
| ESR & CRP Levels | No Significant Change | No Significant Change | NS |
Table 2: Temporomandibular Joint (TMJ) Disorder Studies
| Study | Intervention | Duration | Key Quantitative Outcomes |
| Thie et al. (2001) | 1500 mg GlcN-HCl + 1200 mg Chondroitin Sulfate/day | 12 weeks | - Improved pain scores (McGill Pain Questionnaire) - Reduced TMJ tenderness - Decreased TMJ sounds |
| Cai et al. (2018) | 1.44 g GlcN-HCl/day + Hyaluronate Sodium Injections | 3 months (1-year follow-up) | - No significant short-term effect - Significant long-term pain relief and improved function |
III. Experimental Protocols
A. Protocol for Assessment of Glucosamine HCl in Rheumatoid Arthritis
Based on Nakamura et al. (2007)
-
Patient Recruitment and Randomization:
-
Recruit patients diagnosed with rheumatoid arthritis according to the American College of Rheumatology criteria.
-
Randomly assign patients to two groups: an experimental group receiving 1,500 mg of this compound daily and a control group receiving a placebo. The study should be double-blinded.
-
The treatment duration should be 12 weeks.
-
-
Clinical Assessment:
-
At baseline and at the end of the 12-week period, assess the number of tender and swollen joints.
-
Evaluate pain using a standardized Face Scale and a 100-mm Visual Analogue Scale (VAS).
-
Collect patient and physician global assessments of disease activity.
-
-
Biomarker Analysis:
-
Collect blood samples at baseline and at 12 weeks.
-
Measure serum C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR) using standard laboratory techniques.
-
Quantify serum matrix metalloproteinase-3 (MMP-3) levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
B. Protocol for Assessment of Glucosamine HCl in TMJ Disorders
Adapted from Thie et al. (2001) and Cai et al. (2018)
-
Patient Recruitment and Diagnosis:
-
Recruit patients presenting with symptoms of temporomandibular joint disorders.
-
Confirm diagnosis through clinical examination and, if necessary, imaging techniques such as computed tomography (CT) or magnetic resonance imaging (MRI).
-
-
Intervention:
-
Administer 1,500 mg of this compound daily for a minimum of 12 weeks. A placebo-controlled group should be included in a randomized, double-blind study design.
-
-
Functional Assessment:
-
TMJ Tenderness: Utilize a standardized palpation protocol for the temporomandibular joint and masticatory muscles. A digital palpometer can be used to apply a consistent pressure (e.g., 1 kg) to predefined anatomical points. Record the patient's pain response on a verbal rating scale.
-
TMJ Sounds: Use a stethoscope or a more advanced electro-sonographic device to detect and classify joint sounds (e.g., clicking, crepitation) during mandibular opening and closing movements.
-
Pain Assessment: Employ a multi-dimensional panaire, such as the McGill Pain Questionnaire, to assess the sensory and affective qualities of pain. A Visual Analogue Scale (VAS) for pain should also be used.
-
Mandibular Mobility: Measure the maximum interincisal opening (unassisted and assisted) in millimeters using a calibrated ruler.
-
IV. Molecular Mechanisms and Signaling Pathways
This compound exerts its effects in non-osteoarthritic joint disorders primarily through its anti-inflammatory properties. The key signaling pathway implicated is the nuclear factor-kappa B (NF-κB) pathway.
In inflammatory conditions, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of various inflammatory mediators.
This compound has been shown to inhibit the activation of NF-κB. This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, which include:
-
Pro-inflammatory Cytokines: IL-6, IL-8, and TNF-α.
-
Enzymes involved in inflammation and tissue degradation:
-
Cyclooxygenase-2 (COX-2), which is responsible for prostaglandin synthesis.
-
Inducible nitric oxide synthase (iNOS), which produces nitric oxide.
-
Matrix metalloproteinases (MMPs), such as MMP-3, which degrade cartilage and other extracellular matrix components.
-
Caption: Glucosamine-HCl inhibits the NF-κB signaling pathway.
The following diagram illustrates the general experimental workflow for a clinical trial investigating the effects of this compound.
Caption: Clinical trial workflow for Glucosamine-HCl studies.
V. Conclusion
The available evidence suggests that this compound may offer symptomatic relief, particularly for pain, in certain non-osteoarthritic joint disorders like rheumatoid arthritis and TMJ disorders. Its mechanism of action appears to be rooted in its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Further large-scale, well-controlled clinical trials are warranted to fully elucidate the efficacy and optimal application of this compound in these conditions. The protocols and data presented herein provide a framework for future research and drug development efforts in this area.
References
- 1. Effects of glucosamine administration on patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized double-blind clinical trial of the effect of chondroitin sulfate and this compound on temporomandibular joint disorders: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Glucosamine hydrochloride solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with Glucosamine hydrochloride (GlcN·HCl) solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in the cell culture medium?
A1: this compound's solubility can be influenced by several factors. High concentrations can exceed its solubility limit in aqueous solutions like cell culture media. The pH of the medium also plays a crucial role; solubility is generally better in more acidic conditions. Finally, the temperature of the medium can affect how quickly and how much this compound dissolves, with gentle warming often aiding the process.
Q2: Can I prepare a high-concentration stock solution of this compound?
A2: Yes, preparing a concentrated stock solution is a common and recommended practice to avoid solubility issues directly in the culture medium. Water for Injection (WFI) or a buffered solution like phosphate-buffered saline (PBS) can be used as solvents. It is crucial to ensure the stock solution is sterile, typically by filtering it through a 0.22 µm filter, before adding it to the sterile cell culture medium.
Q3: What is the maximum recommended concentration of this compound in cell culture?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, for many cell lines, concentrations typically range from 0.5 mM to 10 mM. Exceeding the optimal concentration can not only lead to solubility problems but may also induce cytotoxic effects.
Q4: How should I properly store my this compound stock solution?
A4: this compound stock solutions should be stored at 2-8°C for short-term use (up to one week). For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms after adding GlcN·HCl to media | The concentration of GlcN·HCl exceeds its solubility limit in the media. | Prepare a sterile, concentrated stock solution of GlcN·HCl in water or PBS and add it to the media in a smaller volume. |
| The pH of the media has shifted, reducing solubility. | Check the pH of the media after adding GlcN·HCl. If necessary, adjust the pH with sterile, dilute HCl or NaOH. Ensure the final pH is within the optimal range for your cells. | |
| Solution appears cloudy | Incomplete dissolution of GlcN·HCl powder. | Gently warm the solution to 37°C and vortex or stir until the powder is fully dissolved. Ensure the solution is clear before filter sterilization. |
| Cells are dying or showing signs of stress | The concentration of GlcN·HCl is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. |
| The stock solution may be contaminated. | Always filter-sterilize the GlcN·HCl stock solution before adding it to the cell culture medium. Practice good aseptic technique. |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
-
Weigh out 215.63 g of this compound powder.
-
Add the powder to a sterile beaker containing approximately 800 mL of Water for Injection (WFI) or PBS.
-
Gently warm the solution to 37°C while stirring continuously with a sterile magnetic stir bar until the powder is completely dissolved.
-
Adjust the final volume to 1 L with WFI or PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Aliquot into smaller, sterile tubes for single use and store at -20°C.
Protocol 2: Determining Optimal this compound Concentration
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the 1 M GlcN·HCl stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of GlcN·HCl.
-
Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue™ assay.
-
Analyze the data to determine the highest concentration of GlcN·HCl that does not significantly impact cell viability.
Signaling Pathways and Workflows
Caption: Glucosamine's entry into the hexosamine biosynthesis pathway (HBP) and its downstream effects.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Technical Support Center: Glucosamine Hydrochloride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of glucosamine hydrochloride (GlcN·HCl) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound in an aqueous solution?
A1: The stability of this compound in water is primarily influenced by temperature, pH, and the presence of oxygen.[1][2] High temperatures significantly accelerate degradation.[3][4] The pH of the solution is also critical; degradation is more pronounced in alkaline conditions (pH > 7) compared to acidic or neutral solutions.[3]
Q2: My this compound solution is turning yellow or brown. What is causing this discoloration?
A2: The yellowing or browning of a this compound solution is a common indicator of degradation. This process, often referred to as a non-enzymatic browning or Maillard-type reaction, occurs when glucosamine degrades into various compounds, including furfurals and other chromophores. This is accelerated by heat and alkaline pH. Storing solutions at elevated temperatures (e.g., 40°C and 60°C) can lead to the rapid development of color.
Q3: What are the main degradation products of this compound in water?
A3: Under heated conditions, especially at neutral to acidic pH, a major degradation product is 5-hydroxymethylfurfural (5-HMF). In alkaline conditions (e.g., pH 8.5), a more complex mixture of compounds can form, including pyrazines, 3-hydroxypyridines, and pyrrole-2-carboxaldehyde. These compounds are formed through mechanisms like retro-aldol condensation.
Q4: How stable is this compound in solution at room temperature?
A4: this compound solutions can be stable for a limited time at room temperature, but long-term stability is not guaranteed. One study showed that a standard solution was stable for one week. For long-term storage, refrigeration at 4-8°C is recommended to minimize degradation.
Q5: Can I autoclave a solution of this compound to sterilize it?
A5: Autoclaving (heating to 121°C or higher) is not recommended for this compound solutions. The high temperatures will cause significant and rapid degradation. For sterilization, sterile filtration using a 0.2 µm filter is the preferred method.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving aqueous solutions of this compound.
Issue 1: Rapid Discoloration and Unexpected pH Shift
-
Symptom: Your freshly prepared this compound solution quickly turns yellow, and you observe a decrease in pH over time.
-
Potential Cause: This indicates significant degradation. The degradation of glucosamine in weakly alkaline solutions can lead to the formation of acidic substances, causing the pH to drop. The discoloration is due to the formation of chromophoric degradation products.
-
Solution:
-
Verify pH: Ensure your initial solution pH is neutral or slightly acidic. The inherent pH of a GlcN·HCl solution in water is around 4. Avoid adjusting the pH to alkaline levels unless required by the experimental protocol.
-
Control Temperature: Prepare and store the solution at low temperatures (e.g., 4-8°C) to slow the degradation kinetics.
-
Use Freshly Prepared Solutions: For sensitive applications, always use freshly prepared solutions to avoid using partially degraded material.
-
Issue 2: Poor Reproducibility in Analytical Assays (e.g., HPLC)
-
Symptom: You are experiencing inconsistent results, such as varying peak areas for glucosamine, when analyzing samples from the same stock solution over several days.
-
Potential Cause: The inconsistency is likely due to the ongoing degradation of glucosamine in your standard and sample solutions. Even at room temperature, degradation can occur, altering the concentration of the active compound.
-
Solution:
-
Standardize Solution Handling: Prepare fresh standard and sample solutions daily if possible.
-
Refrigerate Solutions: If solutions must be stored, keep them refrigerated (4-8°C) for no longer than the validated stability period (e.g., up to 7 days, though this should be verified).
-
Use a Stability-Indicating Method: Employ an analytical method, such as a validated HPLC method, that can separate the parent glucosamine peak from its degradation products. This ensures you are quantifying only the intact compound.
-
Logical Troubleshooting Flow
A visual guide to diagnosing common issues with GlcN·HCl solutions.
Caption: Troubleshooting decision tree for GlcN·HCl solutions.
Quantitative Data Summary
The stability of this compound is highly dependent on environmental conditions.
Table 1: Effect of pH and Temperature on Degradation Products Data derived from heating a 5g/70mL aqueous solution of GlcN·HCl for 5 minutes at 150°C.
| pH Condition | Major Degradation Products Identified |
| pH 4 | Furfurals |
| pH 7 | Furfurals |
| pH 8.5 | Pyrazines, 3-Hydroxypyridines, Pyrrole-2-carboxaldehyde, Furans, Acetol |
Table 2: Long-Term and Accelerated Stability of GlcN·HCl Reference Standard Data from a study on a solid secondary reference standard, analyzed by HPLC.
| Storage Condition | Duration | Result |
| 4–8°C (Long-term) | 144 months | Stable |
| 25°C (Accelerated) | 240 hours | Stable |
| 60°C (Accelerated) | 240 hours | Stable |
Note: The stability data in Table 2 pertains to the solid form. Stability in aqueous solutions is significantly lower.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Glucosamine Assay
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for quantifying this compound in the presence of its degradation products.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Monobasic Potassium Phosphate
-
Sodium Hydroxide
-
Deionized Water
2. Chromatographic Conditions:
-
Column: Phenomenex Luna amino column (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Phosphate Buffer (75:25, v/v), with the buffer adjusted to pH 7.50
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 195 nm
-
Injection Volume: 5-20 µL (optimized as needed)
3. Procedure:
-
Buffer Preparation: Prepare a phosphate buffer solution and adjust the pH to 7.50 using sodium hydroxide.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the validated linear range of the method (e.g., 1.88 to 5.62 mg/mL).
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
Workflow for Stability Testing
Caption: General workflow for a GlcN·HCl stability study.
Protocol 2: Forced Degradation Study
This protocol is used to generate degradation products and demonstrate the specificity of an analytical method.
1. Objective: To assess the stability of this compound under various stress conditions.
2. Procedure:
-
Acid Hydrolysis:
-
Take 2 mL of a GlcN·HCl working solution.
-
Add 2 mL of 0.1 N HCl.
-
Allow the solution to stand at room temperature for 2 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final volume (e.g., 10 mL) and analyze by HPLC.
-
-
Base Hydrolysis:
-
Take 2 mL of a GlcN·HCl working solution.
-
Add 2 mL of 0.1 N NaOH.
-
Allow the solution to stand at room temperature for 2 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to a final volume and analyze by HPLC.
-
-
Oxidative Degradation:
-
Take 2 mL of a GlcN·HCl working solution.
-
Add 2 mL of 3% hydrogen peroxide (H₂O₂).
-
Allow the solution to stand at room temperature for a specified time (e.g., 30 minutes).
-
Dilute to a final volume and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of GlcN·HCl in a hot air oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 2 hours).
-
Alternatively, heat an aqueous solution at a lower temperature (e.g., 60°C) for several hours.
-
Dissolve/dilute the sample and analyze by HPLC.
-
Degradation Pathway Overview
Caption: Simplified degradation pathway of Glucosamine HCl.
References
Technical Support Center: Stabilizing Glucosamine Hydrochloride (GlcN·HCl) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Glucosamine hydrochloride (GlcN·HCl) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of GlcN·HCl in aqueous solutions?
A1: The stability of GlcN·HCl in solution is primarily influenced by three main factors:
-
pH: GlcN·HCl is most stable in acidic conditions (pH 3.0-5.0). As the pH increases, particularly under neutral to alkaline conditions, the rate of degradation increases.
-
Temperature: Elevated temperatures significantly accelerate degradation. For long-term storage, refrigeration (4-8°C) is recommended.[1][2] Studies have shown that GlcN·HCl is stable for extended periods at these temperatures.
-
Microbial Contamination: Aqueous solutions of glucosamine are susceptible to microbial growth, which can lead to enzymatic degradation of the molecule.
Q2: What are the visible signs of GlcN·HCl degradation in a solution?
A2: Degradation of GlcN·HCl can manifest in several ways:
-
Discoloration: The solution may turn yellow or brown, which is often indicative of the Maillard reaction, a common degradation pathway for amino sugars. This reaction leads to the formation of furfurals and other colored compounds.
-
Precipitation: The formation of insoluble degradation products can lead to turbidity or precipitation in the solution.
-
pH Shift: Degradation can lead to a change in the pH of the solution over time.
Q3: How can I prevent the degradation of my GlcN·HCl solution during long-term storage?
A3: To ensure the long-term stability of your GlcN·HCl solution, consider the following:
-
pH Adjustment: Maintain the pH of the solution within the optimal range of 3.0 to 5.0.
-
Temperature Control: Store the solution at refrigerated temperatures (4-8°C).[1][2]
-
Use of Stabilizers:
-
Antimicrobial Agents: For solutions not intended for sterile applications, adding preservatives like sodium benzoate or sodium azide can inhibit microbial growth.[3]
-
Polyols: Propylene glycol has been shown to hinder degradation, possibly by reducing water activity.
-
Amino Acids: Amino acids such as lysine, alanine, and glycine have been used as stabilizers in pharmaceutical compositions, likely by inhibiting the Maillard reaction.
-
-
Sterile Filtration: For applications requiring sterility, filter the solution through a 0.22 µm filter into a sterile container.
-
Light Protection: Store the solution in a light-resistant container to prevent photodegradation.
Q4: What analytical methods are suitable for assessing the stability of GlcN·HCl solutions?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for stability testing of GlcN·HCl. Various detection methods can be employed, including:
-
UV Detection: Direct UV detection at low wavelengths (around 195 nm) is possible.
-
Fluorescence Detection: Pre-column derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for sensitive fluorescence detection.
-
Evaporative Light Scattering Detection (ELSD): This method is suitable for detecting non-chromophoric compounds like glucosamine.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds like glucosamine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown upon storage | Maillard Reaction: Occurs at elevated temperatures and/or neutral to alkaline pH. | • Store the solution at 4-8°C.• Adjust the pH of the solution to 3.0-5.0.• Consider adding an amino acid stabilizer (e.g., glycine). |
| Precipitate forms in the solution | Degradation Products: Formation of insoluble degradation products.Solubility Issues: Exceeding the solubility limit of GlcN·HCl, especially at lower temperatures. | • Confirm the identity of the precipitate. If it is a degradation product, discard the solution and prepare a fresh batch under optimal storage conditions.• Ensure the concentration of GlcN·HCl is within its solubility limit at the storage temperature. |
| Loss of potency (concentration decrease) | Chemical Degradation: Due to inappropriate pH or temperature.Microbial Contamination: Enzymatic degradation by microbes. | • Verify the pH and storage temperature of the solution.• Perform a stability-indicating HPLC analysis to quantify the remaining GlcN·HCl.• For non-sterile solutions, add a suitable antimicrobial agent. For sterile applications, ensure aseptic handling and sterile filtration. |
| Unexpected peaks in HPLC chromatogram | Degradation Products: New peaks indicate the formation of degradation products.Contamination: Contamination from glassware, solvents, or other sources. | • Perform a forced degradation study to identify the retention times of potential degradation products.• Ensure proper cleaning of all labware and use high-purity solvents and reagents. |
Data Presentation: Stability of this compound
Table 1: Long-Term and Short-Term Stability of GlcN·HCl Reference Standard
| Storage Condition | Duration | Stability Outcome |
| 4–8°C | 144 months | Stable |
| 25°C | 240 hours | Stable |
| 60°C | 240 hours | Stable |
Source: Stability study of a this compound secondary reference standard using a validated HPLC method.
Table 2: Degradation Products of GlcN·HCl under Heat Stress (150°C for 5 min)
| pH | Major Degradation Products |
| 4 | Furfurals |
| 7 | Furfurals |
| 8.5 | Pyrazines, 3-hydroxypyridines, pyrrole-2-carboxaldehyde, furans, acetol |
Source: Analysis of degradation products by GC/MS.
Experimental Protocols
Protocol 1: Preparation of a Stabilized GlcN·HCl Stock Solution (100 mg/mL)
-
Materials:
-
This compound (MW: 215.63 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Sterile 0.22 µm syringe filter
-
Sterile, light-resistant storage container
-
-
Procedure:
-
Weigh 10.0 g of GlcN·HCl powder and transfer it to a 100 mL volumetric flask.
-
Add approximately 80 mL of high-purity water and dissolve the powder by gentle swirling or sonication.
-
Allow the solution to equilibrate to room temperature.
-
Measure the pH of the solution. If necessary, adjust the pH to between 3.0 and 5.0 using 1 M HCl or 1 M NaOH.
-
Bring the solution to the final volume of 100 mL with high-purity water and mix thoroughly.
-
For sterile applications, filter the solution through a sterile 0.22 µm syringe filter into a sterile, light-resistant container.
-
Store the solution at 4-8°C.
-
Protocol 2: Stability-Indicating HPLC Method for GlcN·HCl
This protocol provides a general framework. Method parameters should be optimized for the specific instrumentation used.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna Amino column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: Acetonitrile:Phosphate buffer (75:25, v/v), pH 7.5.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 195 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Standard Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of GlcN·HCl reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Preparation:
-
Dilute the GlcN·HCl solution to be tested with the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., RSD of peak area < 2%).
-
Inject the sample solutions.
-
Calculate the concentration of GlcN·HCl in the samples by comparing the peak areas to that of the standard solution.
-
Protocol 3: Forced Degradation Study
-
Objective: To generate potential degradation products and demonstrate the specificity of the stability-indicating HPLC method.
-
Procedure:
-
Prepare a stock solution of GlcN·HCl (e.g., 10 mg/mL) in water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8 hours). Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). Cool and dilute with mobile phase for HPLC analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration. Dilute with mobile phase for HPLC analysis.
-
Analyze all stressed samples by the stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample.
-
Visualizations
Caption: Factors leading to the degradation of Glucosamine HCl solutions.
Caption: Workflow for assessing the stability of Glucosamine HCl solutions.
Caption: Simplified overview of the Hexosamine Biosynthesis Pathway.
References
Technical Support Center: Glucosamine Hydrochloride Interference with Protein Quantification Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when quantifying protein in samples containing glucosamine hydrochloride (GlcN-HCl).
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with common protein quantification assays?
A: Yes, this compound can interfere with certain colorimetric protein quantification assays. The degree of interference depends on the assay's chemical principle and the concentration of GlcN-HCl in the sample.
-
Lowry Assay: Hexosamines, including glucosamine, are known to interfere with the Lowry method, leading to an overestimation of protein concentration. This is due to the reduction of the Folin-Ciocalteu reagent by glucosamine.[1][2]
-
BCA (Bicinchoninic Acid) Assay: Glucosamine is a reducing sugar and can reduce Cu²⁺ to Cu¹⁺, the first step in the BCA assay's color development. This leads to a false-positive signal and an overestimation of the actual protein concentration.
-
Bradford Assay: The Bradford assay is generally less susceptible to interference from reducing sugars like glucosamine compared to the Lowry and BCA assays. However, at high concentrations, GlcN-HCl may still cause some interference.
Q2: Why does this compound interfere with the BCA and Lowry assays?
A: The interference is due to the chemical nature of glucosamine and the reaction principles of these assays.
-
BCA Assay: This assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium. The cuprous ions then chelate with bicinchoninic acid to produce a purple-colored complex. Glucosamine, being a reducing sugar, can also reduce Cu²⁺ to Cu¹⁺, thus generating a color signal that is not proportional to the protein concentration.
-
Lowry Assay: The Lowry method involves the reduction of the Folin-Ciocalteu reagent (a mixture of phosphotungstic and phosphomolybdic acids) by proteins. Glucosamine and other hexosamines can also reduce this reagent, leading to an inflated colorimetric signal.[1][2]
Q3: At what concentration does this compound start to interfere?
A: The concentration at which GlcN-HCl begins to significantly interfere depends on the specific assay and the required accuracy of the measurement. As a general guideline, interference with the BCA and Lowry assays can be observed at millimolar concentrations of GlcN-HCl. For precise quantification, it is crucial to perform a compatibility test with your specific sample matrix and GlcN-HCl concentration.
Q4: Are there any protein quantification assays that are not affected by this compound?
A: While no colorimetric assay is completely immune to all interfering substances, some are more robust in the presence of reducing sugars.
-
Bradford Assay: This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, a mechanism that is not directly affected by the reducing properties of glucosamine. Therefore, it is often a better choice for samples containing GlcN-HCl.
-
Dot Blot Assay: This is a semi-quantitative immunological method that relies on the specific binding of an antibody to the protein of interest. Since it does not depend on a chemical reaction with the bulk sample components, it is not susceptible to interference from glucosamine.[3]
-
HPLC-Based Methods: High-Performance Liquid Chromatography (HPLC) methods can be developed to separate the protein of interest from glucosamine before quantification, offering high accuracy but requiring more specialized equipment and expertise.
Troubleshooting Guides
Issue 1: My protein concentration seems unexpectedly high when using the BCA or Lowry assay with samples containing GlcN-HCl.
This is a common issue due to the direct interference of glucosamine with these assays.
Workflow for Troubleshooting and Mitigation:
Caption: Troubleshooting workflow for high protein readings.
Quantitative Data on this compound Interference:
The following tables provide an estimation of the level of interference caused by different concentrations of GlcN-HCl on commonly used protein assays based on their chemical principles. Note: These are illustrative values. It is highly recommended to generate a standard curve with your specific GlcN-HCl concentration to accurately quantify the interference.
Table 1: Estimated Interference of this compound in Protein Assays
| GlcN-HCl Conc. (mM) | Assay | Estimated Apparent Protein Conc. (µg/mL) without Protein |
| 1 | BCA | 5 - 20 |
| 5 | BCA | 25 - 100 |
| 10 | BCA | 50 - 200 |
| 1 | Lowry | 2 - 10 |
| 5 | Lowry | 10 - 50 |
| 10 | Lowry | 20 - 100 |
| 10 | Bradford | < 5 |
| 50 | Bradford | 5 - 15 |
Issue 2: How can I remove or account for GlcN-HCl interference in my samples?
Several strategies can be employed to mitigate the interference of this compound.
Mitigation Strategies Workflow:
Caption: Workflow for mitigating GlcN-HCl interference.
Experimental Protocols
Protocol 1: Standard Curve Correction for BCA Assay
This method is suitable for low and consistent concentrations of GlcN-HCl across all samples.
Methodology:
-
Prepare Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) in the same buffer as your unknown samples. Crucially, this buffer must contain the same concentration of GlcN-HCl as your samples.
-
Prepare Blank: Use the same buffer containing GlcN-HCl but without any protein as the blank.
-
Perform Assay: Follow the standard BCA assay protocol, incubating your standards, blank, and unknown samples with the BCA working reagent.
-
Measure Absorbance: Read the absorbance at 562 nm.
-
Generate Standard Curve: Subtract the absorbance of the blank from all standard and sample readings. Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine Unknown Concentration: Use the net absorbance of your unknown samples to determine their protein concentration from the standard curve.
Protocol 2: Acetone Precipitation to Remove this compound
This is an effective method to remove GlcN-HCl and other small molecule interferents.
Methodology:
-
Sample Preparation: Take a known volume of your protein sample (e.g., 100 µL).
-
Precipitation: Add 4 volumes of ice-cold acetone (400 µL) to the sample.
-
Incubation: Vortex briefly and incubate at -20°C for at least 60 minutes.
-
Centrifugation: Centrifuge at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the protein.
-
Supernatant Removal: Carefully decant the supernatant which contains the GlcN-HCl.
-
Wash Pellet: Gently wash the protein pellet with a smaller volume of cold acetone to remove any residual supernatant and interferents. Centrifuge again and decant the acetone.
-
Dry Pellet: Air-dry the pellet for 5-10 minutes to evaporate the remaining acetone. Do not over-dry as it can make resolubilization difficult.
-
Resolubilization: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay (e.g., PBS for Bradford assay).
-
Quantification: Proceed with your protein assay.
Protocol 3: Dialysis for this compound Removal
This method is ideal when the native structure and function of the protein need to be preserved.
Methodology:
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but large enough to allow the free passage of GlcN-HCl (MW: 215.63 g/mol ). A 3.5 kDa or 7 kDa MWCO membrane is typically suitable.
-
Sample Loading: Load your protein sample into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) that does not contain GlcN-HCl.
-
Buffer Exchange: Gently stir the dialysis buffer at 4°C. Change the buffer 2-3 times over a period of 4-6 hours, followed by an overnight dialysis with fresh buffer to ensure complete removal of GlcN-HCl.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
-
Quantification: Perform your chosen protein assay on the dialyzed sample.
Logical Relationship of Mitigation Choices:
Caption: Decision tree for selecting a mitigation strategy.
References
Technical Support Center: Optimizing Glucosamine Hydrochloride (GlcN-HCl) for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective use of Glucosamine hydrochloride (GlcN-HCl) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for in vitro studies?
The optimal concentration of GlcN-HCl is highly dependent on the cell type, experimental model, and the specific biological effect being investigated. Concentrations reported in the literature range from micromolar to millimolar levels. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. The tables below summarize effective concentrations from various studies.
Table 1: Effective Concentrations of GlcN-HCl in Chondrocyte and Synoviocyte Models
| Cell Type/Model | Effective Concentration | Observed Effect |
| Calcium Ionophore-Stimulated Chondrocytes | 0.1 - 50 mM | Dose-dependent inhibition of collagen degradation.[1][2][3] |
| IL-1β Stimulated Normal & OA Chondrocytes | 100 µg/mL | Suppression of Prostaglandin E2 (PGE2) production.[4] |
| IL-1β Stimulated Normal Chondrocytes | 100 µg/mL | Partial suppression of Nitric Oxide (NO) production.[4] |
| IL-1β Stimulated Normal Chondrocytes & Synoviocytes | 100 µg/mL | Suppression of Matrix Metalloproteinase (MMP) production. |
| IL-1β Stimulated Equine Chondrocytes | 0.1 and 0.5 µg/mL | Significant decrease in microsomal PGE2 synthase (mPGEs) production. |
| IL-1β Stimulated Equine Synoviocytes | 0.1 and 5 µg/mL | Significant decrease in mPGEs and PGE2 production, respectively. |
| Rat Chondrocytes | 200 µg/mL (for 72h) | Marked enhancement of cell viability and proliferation. |
| IL-1β Stimulated Human Chondrocytes | 2.5 and 10 mM | Reduction in MMP-1, MMP-3, and MMP-13 expression. |
| Bovine Articular Cartilage Explants | 2.5 - 25 mg/mL | Dose-dependent decrease in proteoglycan synthesis and lactate production; high doses led to cell death. |
Table 2: Effective Concentrations of GlcN-HCl in Cancer Cell Line Models
| Cell Line | Effective Concentration | Observed Effect |
| Mouse Sarcoma 37 | 0.5% (w/v) | Comparable in toxicity to 1% D-glucose after 24 hours. |
| Human Prostate Cancer (ALVA41) | 0.5 - 2 mM | Inhibition of cell viability and induction of apoptosis. |
| Human Prostate Cancer (ALVA41) | 0.2 - 2 mM | Dose-dependent inhibition of proteasomal chymotrypsin-like activity. |
| Non-Small Cell Lung Cancer (A549, H1299, H460) | ≥4 mM | Significant decrease in cell viability. |
| Human Gastric Carcinoma (MKN-45) | 500 µg/mL | 54% inhibition of cell viability; significant decrease in MMP-2 and MMP-3 expression. |
| Human Gastric Carcinoma (MKN-45) | 1000 µg/mL | 85% inhibition of cell viability. |
Table 3: Effective Concentrations of GlcN-HCl in Other In Vitro Models
| Cell Type/Model | Effective Concentration | Observed Effect |
| Human Dermal Microvascular Endothelial Cells (HMEC-1) | 20 mM | 26% reduction in cell viability; 70% increase in ROS production. |
| Primary Human Endothelial Cells (HUVEC) | >1 mM | Slight reduction in cell number. |
| Cell-free antioxidant assays | 0.8 mg/mL | 83.74% scavenging activity against superoxide radicals. |
| Cell-free antioxidant assays | 3.2 mg/mL | 54.89% scavenging activity against hydroxyl radicals. |
Q2: What is the solubility of this compound in cell culture media?
GlcN-HCl is highly soluble in aqueous solutions like water and cell culture media. A stock solution can typically be prepared at a concentration of 100 mg/mL in water. It is also reported to be soluble in DMSO at up to 4 mg/mL, though moisture-absorbing DMSO can reduce solubility. It is generally recommended to prepare fresh solutions for each experiment or store sterile-filtered aliquots at -20°C for short periods.
Q3: Is this compound cytotoxic?
Yes, GlcN-HCl can be cytotoxic at high concentrations. The cytotoxic threshold varies significantly between cell types. For example:
-
Concentrations of 2.5 to 25 mg/mL induced a broad impairment of metabolic activity and led to cell death in bovine chondrocytes.
-
A concentration of 20 mM reduced cell viability by 26% in HMEC-1 endothelial cells.
-
In ALVA41 prostate cancer cells, a range of 0.5-2 mM was shown to inhibit proliferation and induce apoptosis.
-
Concentrations above 1 mM slightly reduced cell numbers in primary human endothelial cells.
It is imperative to establish a therapeutic window for your specific cell line by performing a cytotoxicity assay (e.g., MTT, LDH) to distinguish between pharmacological effects and cell death.
Q4: How should this compound stock solutions be prepared and stored?
For optimal results, follow this protocol:
-
Use high-purity, cell culture-grade D-(+)-Glucosamine hydrochloride (≥99% purity).
-
To prepare a 1 M stock solution (approx. 215.63 mg/mL), weigh out the desired amount of GlcN-HCl powder in a sterile environment.
-
Dissolve the powder in sterile, cell culture-grade water or phosphate-buffered saline (PBS).
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q5: What are the known signaling pathways affected by this compound?
GlcN-HCl has been shown to modulate several key signaling pathways, primarily related to inflammation and cell proliferation. Its anti-inflammatory effects are often attributed to the inhibition of the NF-κB pathway. It can also inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as c-jun amino-terminal kinase (JNK) and p38. In some contexts, like chondrocyte proliferation, GlcN-HCl has been shown to activate the Wnt/β-catenin signaling pathway.
Q6: Does this compound interfere with common in vitro assays?
Based on available data, interference appears minimal but should be considered.
-
TBARS Assay: One study noted that GlcN-HCl did not interfere with the detection of control malondialdehyde, suggesting it doesn't scavenge aldehydic products directly in this assay.
-
CYP Inhibition Assays: Glucosamine has been shown to have negligible inhibitory effects on seven major CYP isozymes (CYP1A2, 2A6, 2B6, 2C9, 2D6, 2E1, and 3A4) at concentrations up to 1000 µM.
-
Chromatography: When using HPLC, glucosamine may appear as two separate anomer peaks. This is a known characteristic and not necessarily an impurity.
-
General Consideration: As with any compound, it is best practice to run a compound-only control (without cells) in your assay to check for any direct interference with reagents or signal detection.
Troubleshooting Guides
Problem: Unexpected cell death or high cytotoxicity observed at supposedly therapeutic concentrations.
-
Possible Cause 1: Concentration too high for the specific cell type.
-
Solution: Conduct a comprehensive dose-response curve starting from a low concentration (e.g., 0.1 µg/mL) and increasing to high concentrations (e.g., 10-20 mM). Include a positive control for cytotoxicity. High doses of glucosamine (e.g., 6.5 and 25 mg/ml) have been shown to cause cell death in bovine chondrocytes.
-
-
Possible Cause 2: High glucose concentration in the culture medium.
-
Solution: Glucosamine and glucose compete for the same glucose transporters (GLUTs). High glucose levels in the medium may necessitate higher glucosamine concentrations to achieve an effect, potentially pushing it into the toxic range. Consider using a medium with a physiological glucose concentration (e.g., 5 mM) and re-evaluating the dose-response.
-
-
Possible Cause 3: Contamination or degradation of the GlcN-HCl stock.
-
Solution: Prepare a fresh stock solution from a high-purity source. Ensure the solution is sterile-filtered and stored properly in single-use aliquots.
-
Problem: No observable effect of this compound treatment.
-
Possible Cause 1: Concentration is too low.
-
Solution: The effective concentration of GlcN-HCl is highly variable. Concentrations that are effective in one cell type may be insufficient in another. For instance, some anti-inflammatory effects in equine cells were seen at concentrations as low as 0.1 µg/mL, while effects on cancer cells often require millimolar concentrations. Broaden your dose-response study to include higher concentrations.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The time required to observe an effect can vary. Some effects on signaling pathways can be rapid (hours), while effects on matrix synthesis or proliferation may require longer treatment periods (24-72 hours or more). Perform a time-course experiment to identify the optimal treatment duration.
-
-
Possible Cause 3: Cell type is non-responsive.
-
Solution: The metabolic state and origin of cells can influence their response. For example, GlcN-HCl suppressed MMP production in normal chondrocytes and synoviocytes but not in osteoarthritis (OA) chondrocytes in one study. Verify the responsiveness of your cell line by including a positive control for the pathway you are investigating.
-
-
Possible Cause 4: Experimental conditions mask the effect.
-
Solution: The presence of high serum concentrations or other growth factors in the medium could mask the relatively subtle effects of glucosamine. Consider reducing the serum concentration during the treatment period if your experimental design allows.
-
Problem: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding density or passage number.
-
Solution: Standardize your cell culture practices. Use cells within a consistent, narrow range of passage numbers and ensure uniform seeding density across all wells and plates.
-
-
Possible Cause 2: Inaccurate pipetting of GlcN-HCl stock solution.
-
Solution: Use calibrated pipettes and ensure the viscous stock solution is thoroughly mixed before each dilution. Prepare a master mix of the final treatment medium to add to replicate wells, rather than adding small volumes of stock to each well individually.
-
-
Possible Cause 3: Edge effects on multi-well plates.
-
Solution: Avoid using the outer wells of multi-well plates for treatments, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or medium to create a humidity barrier.
-
Problem: Precipitate formation in the cell culture medium after adding this compound.
-
Possible Cause 1: Poor solubility of the specific batch or grade of GlcN-HCl.
-
Solution: Ensure you are using a high-purity, readily soluble form of D-(+)-Glucosamine hydrochloride. Test the solubility of a small amount in your medium before treating cells.
-
-
Possible Cause 2: Interaction with media components at high concentrations.
-
Solution: When preparing high-concentration working solutions, dilute the stock in a small volume of medium first and observe for precipitation before adding it to the full volume. Ensure the pH of the stock solution is not drastically altering the pH of the final culture medium.
-
Experimental Protocols
Protocol 1: Preparation and Application of GlcN-HCl for Cell Culture
-
Stock Solution: Prepare a 1 M stock solution of D-(+)-Glucosamine hydrochloride in sterile PBS as described in the FAQ section.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in your complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 mM working solution, add 10 µL of 1 M stock to 990 µL of medium.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of GlcN-HCl. Include a vehicle control (medium with an equivalent volume of PBS).
-
Incubation: Incubate the cells for the predetermined experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Endpoint Analysis: After incubation, harvest cells or culture supernatant for downstream analysis (e.g., cytotoxicity assay, protein extraction, RNA isolation).
Protocol 2: Assessment of Anti-inflammatory Effects (PGE2 Measurement)
This protocol is adapted from studies on IL-1β stimulated chondrocytes.
-
Cell Culture: Culture chondrocytes or other relevant cell types until they are confluent in 24-well plates.
-
Serum Starvation (Optional): To reduce background, change the medium to a low-serum medium (e.g., 2.5% FBS) for several hours before stimulation.
-
Stimulation and Treatment: Remove the medium and replace it with fresh low-serum medium containing an inflammatory stimulus (e.g., 5 ng/mL of IL-1β). Concurrently, add the desired concentrations of GlcN-HCl (e.g., 1, 10, 100 µg/mL) and appropriate controls (vehicle, stimulus-only).
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the culture supernatants from each well.
-
PGE2 Assay: Measure the concentration of PGE2 in the supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the PGE2 concentrations to the cell number or total protein content in each well to account for any differences in cell density. Compare the results from GlcN-HCl treated groups to the stimulus-only control.
References
- 1. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinexprheumatol.org [clinexprheumatol.org]
Impact of pH on Glucosamine hydrochloride stability and activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability and activity of glucosamine hydrochloride (GlcN·HCl).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of this compound?
A1: For maximal stability, aqueous solutions of this compound should be maintained at an acidic pH, ideally below 7.0. The hydrochloride salt form makes the initial solution slightly acidic. Alkaline conditions can accelerate degradation.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is susceptible to degradation in aqueous solutions, and the degradation pathways are pH-dependent. Under acidic to neutral conditions (pH 4-7), the primary degradation products are furfurals.[1][2] However, under alkaline conditions (e.g., pH 8.5), a more complex degradation profile emerges, yielding products such as pyrazines, 3-hydroxypyridines, and pyrrole-2-carboxaldehyde.[1][2]
Q3: Can changes in the pH of my cell culture medium affect my experiments with this compound?
A3: Yes, pH shifts in cell culture medium can significantly impact your results. Firstly, an increase in pH can lead to the degradation of this compound, reducing its effective concentration. Secondly, the metabolic activity of chondrocytes, the primary target for glucosamine studies, is itself sensitive to extracellular pH.
Q4: I'm observing inconsistent results in my cell-based assays with this compound. Could pH be a factor?
A4: Inconsistent results can indeed be linked to pH fluctuations. It is crucial to ensure that the pH of your stock solutions and the final culture medium is controlled and consistent across experiments. Degradation of the compound due to pH instability could lead to lower-than-expected activity.
Q5: What are the known biological effects of this compound that could be influenced by its stability?
A5: this compound has been shown to have anti-inflammatory effects in chondrocytes by inhibiting signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can reduce the phosphorylation of p38 and c-jun amino-terminal kinase (JNK).[3] It has also been found to inhibit COX-2 and NF-κB activation. The stability of this compound is critical to ensure that the effective concentration required to elicit these effects is maintained throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of GlcN·HCl solution over time. | Degradation of GlcN·HCl due to alkaline pH. | Prepare fresh solutions before each experiment. If stock solutions are necessary, store them at an acidic pH (e.g., buffered at pH 4-5) and at low temperatures (2-8°C). |
| High variability between experimental replicates. | Inconsistent pH of the final assay medium after adding GlcN·HCl or other reagents. | Measure and adjust the pH of the final medium after all additions to ensure consistency across all wells and plates. |
| Unexpected cell toxicity at high concentrations of GlcN·HCl. | Formation of potentially cytotoxic degradation products at alkaline pH. | Ensure the pH of the culture medium is maintained within the optimal physiological range (typically 7.2-7.4) and that the GlcN·HCl solution is freshly prepared. |
| Precipitation of GlcN·HCl in the stock solution. | The solubility of this compound can be influenced by pH, with lower solubility observed in highly acidic conditions due to the common ion effect. | While acidic conditions are better for stability, avoid extremely low pH for stock solutions. Prepare stocks in a buffer system that balances stability and solubility. |
Data on pH-Dependent Degradation
The following table summarizes the degradation products of this compound in an aqueous solution when heated to 150°C for 5 minutes at different pH values. Note that this represents data from a stress study and degradation at lower temperatures will be slower but is expected to follow similar pH-dependent pathways.
| pH | Major Degradation Products |
| 4 | Furfurals |
| 7 | Furfurals |
| 8.5 | Pyrazines, 3-Hydroxypyridines, Pyrrole-2-carboxaldehyde, Furans, Acetol |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Buffers
This protocol outlines a method to assess the stability of this compound at different pH values.
1. Materials:
- This compound
- Phosphate buffer (pH 5.0)
- Phosphate buffered saline (PBS, pH 7.4)
- Carbonate-bicarbonate buffer (pH 9.0)
- High-performance liquid chromatography (HPLC) system with a UV detector
- Amino column (e.g., Phenomenex Luna amino, 150 mm x 4.6 mm, 5 µm)
- Acetonitrile (HPLC grade)
- Phosphate buffer for mobile phase (pH 7.5)
2. Procedure:
- Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.
- Dilute the stock solution to a final concentration of 1 mg/mL in each of the pH buffers (pH 5.0, 7.4, and 9.0).
- Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
- Analyze the concentration of this compound in each aliquot by HPLC.
- Mobile Phase: Acetonitrile:Phosphate buffer (pH 7.5) (75:25, v/v)
- Flow Rate: 1.5 mL/min
- Detection Wavelength: 195 nm
- Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Protocol 2: Assessing the Impact of pH on this compound Activity in Chondrocyte Culture
This protocol provides a framework for investigating how pH might influence the anti-inflammatory effects of this compound on chondrocytes.
1. Materials:
- Primary chondrocytes or a chondrocyte cell line
- Cell culture medium (e.g., DMEM/F12)
- Fetal bovine serum (FBS)
- Interleukin-1 beta (IL-1β)
- This compound
- Cell viability assay (e.g., MTT or PrestoBlue)
- ELISA kit for Matrix Metalloproteinase-3 (MMP-3)
- Western blot reagents for phospho-p38 MAPK
2. Procedure:
- Seed chondrocytes in culture plates and allow them to adhere.
- Prepare culture media adjusted to different pH values (e.g., 7.0, 7.4, and 7.8). Note: Ensure the pH is stable in the incubator environment.
- Pre-treat the cells with this compound (prepared fresh in the respective pH-adjusted media) for 2 hours.
- Stimulate the cells with IL-1β for 24 hours.
- After 24 hours, collect the cell culture supernatant and prepare cell lysates.
- Assess cell viability to ensure that any observed effects are not due to pH-induced cytotoxicity.
- Measure the concentration of MMP-3 in the supernatant using an ELISA kit.
- Analyze the levels of phosphorylated p38 MAPK in the cell lysates by Western blotting.
- Compare the inhibitory effect of this compound on MMP-3 production and p38 phosphorylation across the different pH conditions.
Visualizations
Caption: pH-dependent degradation pathways of Glucosamine HCl.
Caption: Workflow for assessing GlcN·HCl stability at different pH.
Caption: Glucosamine HCl inhibits the IL-1β-induced MAPK signaling pathway.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Degradation Products Formed from Glucosamine in Water | Semantic Scholar [semanticscholar.org]
- 3. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control and purity assessment of Glucosamine hydrochloride for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Glucosamine Hydrochloride (GlcN HCl) for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality parameters to check for research-grade this compound?
A1: For research applications, it is crucial to verify the identity, purity, and integrity of this compound. Key parameters include:
-
Identification: Confirmation of the chemical structure.
-
Assay (Purity): Typically specified as ≥98% or ≥99% on a dry-weight basis.[1]
-
Specific Rotation: An indicator of stereochemical purity.
-
Loss on Drying/Water Content: Glucosamine HCl is hygroscopic, and excess moisture can affect accurate weighing and stability.[1]
-
Residue on Ignition/Sulfated Ash: Indicates the level of inorganic impurities.[2][3]
-
Heavy Metals and Elemental Impurities: Presence of metals like lead, arsenic, and mercury should be below specified limits.
-
Organic Impurities/Related Substances: Should be monitored and kept below established thresholds.
Q2: What are the common impurities found in this compound?
A2: Common related compounds and impurities that are monitored include N-acetylglucosamine, galactosamine, residual chitin/chitosan fragments, and unreacted starting sugars. Other potential impurities can include fructosazine and 5-(Hydroxymethyl)furfural.
Q3: How should I properly store this compound to ensure its stability?
A3: this compound is a white to off-white crystalline, hygroscopic powder. It should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light. Long-term stability studies have shown that it remains stable for extended periods when stored at 2-8°C. Stock solutions, once prepared, should be stored in aliquots in tightly sealed vials and are generally recommended for use within one month; repeated freeze-thaw cycles should be avoided.
Q4: Can I use HPLC with UV detection for this compound analysis?
A4: Direct UV detection is challenging because this compound lacks a significant UV-absorbing chromophore. Therefore, analysis typically requires pre-column derivatization with a UV-active agent like FMOC-Su (N-9-fluorenylmethoxycarbonyloxy succinimide) to enable UV detection. Alternatively, detectors that do not rely on chromophores, such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), can be used for analysis without derivatization.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No peak or very small peak for Glucosamine HCl | 1. Improper derivatization (if using UV detection).2. Incorrect mobile phase composition.3. Detector issue (e.g., ELSD nebulizer/evaporator temperature incorrect).4. Sample degradation. | 1. Prepare fresh derivatization reagent and ensure reaction conditions (temperature, time) are met.2. Verify mobile phase pH and composition. Prepare fresh mobile phase.3. Check and optimize detector settings according to the protocol.4. Prepare fresh sample solutions. Ensure proper storage of stock solutions. |
| Split or broad peaks | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is stable and appropriate for the column type.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Two peaks observed for Glucosamine | This is normal. Glucosamine exists as two anomers (α and β) in aqueous solution, which can result in two peaks in the chromatogram. | For quantification, the sum of the areas of both anomer peaks should be used. |
| Retention time shifting | 1. Change in mobile phase composition or flow rate.2. Fluctuation in column temperature.3. Column aging. | 1. Ensure precise mobile phase preparation and a stable pump flow rate.2. Use a column oven to maintain a consistent temperature.3. Equilibrate the column for an extended period before analysis. |
FTIR Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor quality spectrum (low signal-to-noise) | 1. Insufficient sample amount.2. Poor mixing of sample with KBr.3. KBr is "wet" (contains absorbed water). | 1. Ensure an appropriate amount of sample is used (typically 1-2 mg).2. Grind the sample and KBr together thoroughly to ensure a homogenous mixture.3. Dry the KBr in an oven before use and store it in a desiccator. |
| Broad OH peak obscuring other peaks | Presence of excessive moisture in the sample or KBr. | 1. Dry the sample under vacuum.2. Use freshly dried KBr for pellet preparation. |
Purity Assessment Data
The following table summarizes typical specifications for research-grade this compound based on Certificates of Analysis.
| Parameter | Specification | Typical Result | Reference Method |
| Assay | 98.0%–102.0% | 99.58% | USP <621> / HPLC |
| pH (in solution) | 3.0–5.0 | 4.10 | USP <791> |
| Specific Rotation | +70° to +73° | +71.34° | USP <781S> |
| Loss On Drying | ≤ 1.0% | 0.15% | USP <731> |
| Residue On Ignition | ≤ 0.10% | 0.019% | USP <281> |
| Heavy Metals | ≤ 10 ppm | Complies | USP <231> |
| Lead (Pb) | ≤ 3 ppm | 0.055 ppm | USP <251> |
| Arsenic (As) | ≤ 1 ppm | 0.0078 ppm | USP <211> |
Data compiled from representative Certificates of Analysis.
Experimental Protocols
Purity and Assay by HPLC-ELSD (without derivatization)
This method is suitable for determining the purity of this compound without the need for chemical derivatization.
Methodology:
-
Column: Primesep S mixed-mode stationary phase column (4.6 x 100 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (50/50, v/v) with 40 mM Ammonium formate, pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer and Evaporator Temperature: 40°C.
-
Gas Flow Rate: 1.6 SLM (Standard Liters per Minute).
-
-
Standard Preparation: Accurately weigh and dissolve Glucosamine HCl reference standard in the mobile phase to prepare a series of calibration standards (e.g., 10-200 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the Glucosamine HCl sample in the mobile phase to a known concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 2-5 µL.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Identification by FTIR Spectroscopy
This method provides a characteristic fingerprint of the molecule, confirming its identity.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the Glucosamine HCl sample.
-
Add approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or semi-transparent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the mid-infrared region (4000-400 cm⁻¹).
-
-
Interpretation:
-
Compare the obtained spectrum with a reference spectrum of Glucosamine HCl.
-
Characteristic absorption peaks for Glucosamine HCl include those for N-H and O-H stretching (~3291 cm⁻¹), C-H stretching (~3000 and 2881 cm⁻¹), and N-H bending (~1618 and 1537 cm⁻¹).
-
Purity by Titration (Assay)
A classic and reliable method for determining the overall purity of the hydrochloride salt.
Methodology:
-
Titrant: 0.1 M Perchloric acid (HClO₄).
-
Sample Preparation: Accurately weigh about 200 mg of the Glucosamine HCl sample, previously dried at 105°C for 2 hours.
-
Procedure:
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 5 mL of mercuric acetate solution and 1 drop of crystal violet solution as an indicator.
-
Titrate with 0.1 M perchloric acid until the solution color changes from violet to blue-green.
-
Perform a blank titration under the same conditions.
-
-
Calculation:
-
Each mL of 0.1 M perchloric acid is equivalent to 21.56 mg of C₆H₁₃NO₅·HCl.
-
Calculate the percentage purity based on the volume of titrant consumed, accounting for the blank.
-
Visualizations
Caption: Workflow for Glucosamine HCl purity assessment using HPLC-ELSD.
Caption: Logical flow for quality control acceptance of Glucosamine HCl.
References
Technical Support Center: Minimizing Glucosamine Hydrochloride-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Glucosamine hydrochloride (GlcN·HCl)-induced cytotoxicity in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is multifactorial, with the primary mechanism being the induction of Endoplasmic Reticulum (ER) stress.[1][2] Elevated intracellular concentrations of glucosamine can disrupt N-linked glycosylation and the biosynthesis of lipid-linked oligosaccharides, leading to an accumulation of unfolded or misfolded proteins in the ER.[1][2] This triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can activate apoptotic pathways and lead to cell death.[3]
Q2: How does this compound affect reactive oxygen species (ROS) production?
A2: this compound can induce the production of reactive oxygen species (ROS) in a concentration-dependent manner in various cell types, including human dermal microvascular endothelial cells (HMEC-1). This increase in ROS is associated with O-linked-N-acetylglucosaminylation (O-GlcNAc) and can contribute to cellular damage and reduced viability. Interestingly, while GlcN·HCl can induce ROS production, it also exhibits some direct ROS scavenging activity at high concentrations and can upregulate antioxidant enzymes.
Q3: Can this compound induce apoptosis?
A3: Yes, at high concentrations, this compound can induce apoptosis in several cell lines. The apoptotic process is often linked to the induction of ER stress and can be caspase-dependent. For instance, in human oral squamous cell carcinoma cells, GlcN·HCl treatment leads to the activation of caspase-3 and the cytosolic accumulation of cytochrome c.
Q4: What is the role of autophagy in this compound-induced cytotoxicity?
A4: Autophagy can have a dual role in response to this compound treatment. It can be a protective mechanism to clear damaged organelles and protein aggregates, thereby promoting cell survival. Conversely, excessive or prolonged autophagy can lead to a form of programmed cell death known as cytotoxic autophagy. The outcome depends on the cellular context and the severity of the stress induced by GlcN·HCl.
Q5: Are all cell types equally sensitive to this compound?
A5: No, sensitivity to this compound varies significantly between different cell types. For example, some cancer cell lines show high sensitivity and undergo apoptosis, while certain normal cell lines may be more resistant. Chondrocytes, for instance, have shown enhanced proliferation at certain concentrations of glucosamine. Therefore, it is crucial to determine the optimal concentration for each cell line through a dose-response experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after treatment. | This compound concentration is too high. | Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 0.1 mM to 20 mM) and narrow it down. |
| Prolonged exposure time. | Conduct a time-course experiment to assess cell viability at different time points (e.g., 24, 48, 72 hours) to find the optimal exposure duration. | |
| Cell line is particularly sensitive to GlcN·HCl. | Consider using a less sensitive cell line if experimentally feasible. Alternatively, explore strategies to mitigate cytotoxicity. | |
| Inconsistent results between experiments. | Variability in this compound solution preparation. | Prepare fresh GlcN·HCl solutions for each experiment from a high-quality source. Ensure complete dissolution and sterile filter the solution. |
| Cell culture conditions are not optimal. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| Unexpected changes in cellular morphology. | Induction of ER stress and apoptosis. | Analyze markers of ER stress (e.g., GRP78/BiP, CHOP) and apoptosis (e.g., cleaved caspase-3, Annexin V staining) to confirm the underlying mechanism. |
| Alterations in the cytoskeleton. | Perform immunofluorescence staining for key cytoskeletal proteins to observe any changes. |
Quantitative Data Summary
Table 1: Effects of this compound on Cell Viability
| Cell Line | Concentration | Exposure Time | Effect on Cell Viability | Reference |
| HMEC-1 | 20 mM | Not specified | 26% reduction | |
| ALVA41 (Prostate Cancer) | 0.5 - 2 mM | 24 hours | Dose-dependent decrease | |
| SMMC-7721 (Hepatoma) | 500 µg/ml (approx. 2.3 mM) | 120 hours | 50% inhibition | |
| SMMC-7721 (Hepatoma) | 1000 µg/ml (approx. 4.6 mM) | 120 hours | 82% inhibition | |
| YD-8 (Oral Squamous Carcinoma) | Not specified | Not specified | Strong inhibition of proliferation | |
| Chondrocytes | 200 µg/ml (approx. 0.9 mM) | 72 hours | Markedly enhanced |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well culture plates
-
This compound solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
Caption: Signaling pathways in GlcN·HCl-induced cytotoxicity.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. The Role of Glucosamine-Induced ER Stress in Diabetic Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine induces ER stress by disrupting lipid-linked oligosaccharide biosynthesis and N-linked protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosamine Enhances TRAIL-Induced Apoptosis in the Prostate Cancer Cell Line DU145 - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting protocols for different salts of glucosamine
Welcome to the technical support center for glucosamine salts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols for different salts of glucosamine, including glucosamine sulfate, glucosamine hydrochloride (HCl), and N-acetylglucosamine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between glucosamine sulfate, this compound, and N-acetylglucosamine?
A1: The primary differences lie in the attached salt or acetyl group, which affects their chemical properties, stability, and the amount of active glucosamine per unit of weight.
-
Glucosamine Sulfate: This form is glucosamine bound to a sulfate salt. It is often stabilized with an additional salt like potassium chloride (KCl) or sodium chloride (NaCl), as pure glucosamine sulfate is unstable and hygroscopic (readily absorbs moisture from the air).[1]
-
This compound (HCl): This is glucosamine bound to a hydrochloride salt. It is more stable and does not require an additional stabilizer.[1] Consequently, it contains a higher percentage of pure glucosamine by weight compared to the stabilized sulfate form.
-
N-acetylglucosamine (GlcNAc): In this form, an acetyl group is attached to the amine group of glucosamine. This modification alters its metabolic pathway and biological activity compared to the other two salts.[2][3]
Q2: How do I choose the right glucosamine salt for my experiment?
A2: The choice of salt depends on the specific research question and experimental system.
-
For studies investigating the role of the sulfate group, glucosamine sulfate is the appropriate choice.
-
If the goal is to deliver the highest concentration of glucosamine and ensure stability in solution, This compound is often preferred.[1]
-
For research focused on specific signaling pathways where the acetyl group is important, or to avoid the potential metabolic effects of the free amine in glucosamine, N-acetylglucosamine should be used.
Q3: How do I calculate equivalent molar concentrations for the different salts?
A3: To ensure you are using equivalent amounts of the active glucosamine molecule, you must account for the different molecular weights of the salts. First, determine the molecular weight of the specific salt you are using (including any stabilizing salts like KCl). Then, use the following formula:
Mass (g) = Desired Molar Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol)
Refer to the table below for the molecular weights of common glucosamine forms.
Data Presentation: Comparative Properties of Glucosamine Salts
The following table summarizes the key quantitative data for the different glucosamine salts to facilitate easy comparison.
| Property | Glucosamine Sulfate (stabilized with KCl) | This compound | N-acetylglucosamine |
| Molecular Formula | C₆H₁₃NO₅·H₂SO₄·2KCl | C₆H₁₃NO₅·HCl | C₈H₁₅NO₆ |
| Molecular Weight | 456.42 g/mol | 215.63 g/mol | 221.21 g/mol |
| Purity (% Glucosamine) | ~59-65% | ~83-88% | ~81% |
| Solubility in Water | Soluble | Soluble | 25% (250 mg/mL) |
| Solubility in Ethanol | Slightly soluble | Slightly soluble | Slightly soluble |
| Solubility in DMSO | Soluble | Soluble (100 mg/mL with sonication) | Soluble (~10 mg/mL) |
| Stability | Less stable, hygroscopic | More stable | Generally stable |
| pH of Aqueous Solution | Acidic | 3.0 - 5.0 (for a 20 mg/mL solution) | Neutral |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol details the preparation of 100 mM stock solutions for each glucosamine salt.
Materials:
-
Glucosamine Sulfate (stabilized with KCl)
-
This compound
-
N-acetylglucosamine
-
Sterile, deionized water
-
Sterile conical tubes or bottles
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required mass:
-
Glucosamine Sulfate (KCl): 4.564 g for 100 mL of 100 mM solution.
-
This compound: 2.156 g for 100 mL of 100 mM solution.
-
N-acetylglucosamine: 2.212 g for 100 mL of 100 mM solution.
-
-
Dissolution:
-
Weigh the calculated amount of the chosen glucosamine salt and transfer it to a sterile container.
-
Add a portion of the sterile water (e.g., 80 mL for a final volume of 100 mL).
-
Stir the solution until the powder is completely dissolved. Gentle heating may be required for some salts, but avoid high temperatures to prevent degradation.
-
-
Volume Adjustment and Sterilization:
-
Add sterile water to reach the final desired volume (e.g., 100 mL).
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
-
Storage:
-
Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Chondrocyte Viability Assay (MTT Assay)
This protocol describes how to assess the effect of different glucosamine salts on chondrocyte viability.
Materials:
-
Primary human or bovine chondrocytes
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
Glucosamine salt stock solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed chondrocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of each glucosamine salt stock solution in cell culture medium to achieve the desired final concentrations (e.g., 50, 100, 200, 300, 600 µg/ml).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of glucosamine salts. Include a control group with medium only.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Troubleshooting Guides
Issue 1: Inconsistent peak heights or peak splitting in HPLC analysis of glucosamine.
-
Possible Cause: Chelation of glucosamine with metal ions in the HPLC system, particularly from glass mobile phase reservoirs.
-
Solution:
-
Use Teflon bottles for mobile phase reservoirs.
-
Incorporate a strong chelating agent like EDTA into the mobile phase to bind metal ions.
-
Ensure all tubing is PEEK to minimize metal contact.
-
-
Possible Cause: For glucosamine sulfate, the presence of the sulfate counter-ion can sometimes lead to peak splitting or tailing.
-
Solution:
-
Adjust the pH of the mobile phase. A lower pH can sometimes improve peak shape for amino compounds.
-
Optimize the gradient elution to ensure proper separation from any counter-ion interference.
-
Issue 2: Unexpected changes in cell culture medium pH after adding glucosamine salts.
-
Possible Cause: this compound is acidic, while glucosamine sulfate can also be slightly acidic. Adding high concentrations can lower the pH of the medium, affecting cell health.
-
Solution:
-
Prepare stock solutions in a buffered solution (e.g., PBS) before diluting in the culture medium.
-
Monitor the pH of the culture medium after adding glucosamine and adjust with sterile sodium bicarbonate if necessary.
-
Consider using N-acetylglucosamine, which is neutral.
-
Issue 3: Low or no biological effect observed in cell culture experiments.
-
Possible Cause: Degradation of the glucosamine salt in the stock solution or culture medium.
-
Solution:
-
Prepare fresh stock solutions regularly and store them properly.
-
Confirm the stability of the specific salt under your experimental conditions (temperature, pH).
-
Verify the concentration and purity of your glucosamine salt using an appropriate analytical method like HPLC.
-
Signaling Pathways and Visualizations
Glucosamine and its salts have been shown to influence several key signaling pathways involved in inflammation and cartilage metabolism, most notably the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
Glucosamine sulfate and hydrochloride have been demonstrated to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. This inhibition is thought to occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm. N-acetylglucosamine can also modulate NF-κB signaling, partly through O-GlcNAcylation of proteins in the pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of RelA by O-linked N-acetylglucosamine links glucose metabolism to NF-κB acetylation and transcription - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glucosamine Hydrochloride in Cell Culture
This guide provides troubleshooting and answers to frequently asked questions regarding the use of glucosamine hydrochloride (GlcN-HCl) in cell culture, with a specific focus on its impact on media pH.
Frequently Asked Questions (FAQs)
Q1: Why does adding this compound lower the pH of my cell culture medium?
A1: this compound is the salt of a weak base (glucosamine) and a strong acid (hydrochloric acid). When dissolved in an aqueous solution like cell culture medium, it dissociates, releasing glucosamine and hydrogen chloride (HCl). The HCl further dissociates into hydrogen (H+) and chloride (Cl-) ions. This increase in H+ concentration leads to a decrease in the medium's pH, making it more acidic. A 1% solution of this compound in water can have a pH between 3.0 and 4.5.[1][2]
Q2: How significant is the pH drop when adding this compound?
A2: The magnitude of the pH drop depends on two main factors:
-
Concentration of GlcN-HCl: Higher concentrations will result in a more significant pH decrease.
-
Buffering Capacity of the Medium: Different media have different buffering capacities. DMEM, for instance, often has a higher bicarbonate concentration than RPMI-1640, giving it a stronger buffering capacity against pH changes.[3][4][5]
The following table provides an estimated pH shift in common cell culture media when supplemented with GlcN-HCl. Note that these are estimates, and the actual pH should always be verified with a calibrated pH meter.
| GlcN-HCl Concentration | Media Type | Initial pH | Estimated Final pH |
| 1 mM (~0.22 g/L) | DMEM (High Glucose) | 7.4 | 7.2 - 7.3 |
| 5 mM (~1.1 g/L) | DMEM (High Glucose) | 7.4 | 7.0 - 7.1 |
| 10 mM (~2.2 g/L) | DMEM (High Glucose) | 7.4 | 6.8 - 7.0 |
| 1 mM (~0.22 g/L) | RPMI-1640 | 7.4 | 7.1 - 7.2 |
| 5 mM (~1.1 g/L) | RPMI-1640 | 7.4 | 6.9 - 7.0 |
| 10 mM (~2.2 g/L) | RPMI-1640 | 7.4 | 6.7 - 6.9 |
Q3: What are the consequences of a low pH environment for my cells?
A3: Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4. Deviations from this optimal range can induce significant cellular stress. A drop in extracellular pH can:
-
Inhibit Cell Growth: Acidic conditions can slow metabolic processes and cell proliferation.
-
Alter Cell Morphology: Cells may appear stressed, rounded, or detached.
-
Induce Apoptosis: Prolonged exposure to a low pH environment can trigger programmed cell death.
-
Affect Protein Function: Changes in pH can alter the structure and function of enzymes and other critical proteins.
Q4: How can I prevent or correct the pH drop caused by this compound?
A4: The most reliable method is to adjust the pH of the medium after adding the GlcN-HCl. This is typically done using a sterile, dilute solution of sodium hydroxide (NaOH) (e.g., 1N). It is crucial to add the base dropwise while gently stirring and monitoring the pH with a calibrated meter until the desired level is reached. After pH adjustment, the medium should be filter-sterilized using a 0.22 µm filter to ensure sterility.
Troubleshooting Guide
Problem: My cells appear stressed, are detaching, or are dying after I added this compound.
-
Immediate Action: Check the pH of your culture medium. Most media containing phenol red will turn yellow or orange at a pH below 6.8. This is a strong indicator of an acidic environment.
-
Root Cause Analysis & Solution Workflow:
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound [drugfuture.com]
- 3. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 4. Introduction to Classic Cell Culture Media, how to choose the media? - A professional supplier of swabs [chenyanglobal.com]
- 5. Classical Media & Buffers [sigmaaldrich.com]
Technical Support Center: Glucosamine Hydrochloride Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the preparation, sterilization, and storage of Glucosamine hydrochloride (GlcN-HCl) stock solutions to prevent contamination and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of contamination in this compound stock solutions?
A1: Contamination in GlcN-HCl solutions can be microbial or chemical.
-
Microbial Contamination: This is the most frequent issue and includes bacteria and fungi. While Glucosamine may have some antibacterial properties, fungal contamination is a significant concern as these organisms can be ubiquitous in a laboratory environment.[1][2][3][4] Common fungal contaminants include species of Aspergillus, Penicillium, and Cladosporium.[1] Sources include non-sterile equipment, airborne spores, and improper handling techniques.
-
Chemical Contamination: This can arise from impurities in the GlcN-HCl powder, the solvent (water), or leachables from storage containers. It can also occur if the solution comes into contact with incompatible chemicals.
-
Particulate Contamination: Undissolved particles from the solute, fibers from filters, or dust from the environment can also compromise the solution's quality.
Q2: What is the recommended method for sterilizing this compound solutions?
A2: this compound is heat-sensitive and can degrade at high temperatures. Therefore, heat sterilization methods like autoclaving are not recommended. The preferred method is sterile filtration. This involves passing the solution through a membrane filter with a pore size of 0.22 µm or smaller, which effectively removes bacteria and fungi.
Q3: How should I prepare a sterile this compound stock solution?
A3: A general protocol for preparing a sterile GlcN-HCl solution involves dissolving the powder in a high-purity solvent (e.g., USP-grade Water for Injection) and then sterilizing it by filtration under aseptic conditions, preferably within a laminar flow hood or biological safety cabinet.
Q4: What are the optimal storage conditions for a sterile this compound stock solution?
A4: For long-term stability, sterile GlcN-HCl stock solutions should be stored at 4-8°C in a tightly sealed, light-resistant container. While some studies show stability for up to 48 hours at room temperature, refrigeration is recommended to minimize the risk of degradation and microbial growth in the event of any breach in sterility. Aliquoting the stock solution into smaller, single-use volumes is also advisable to prevent contamination of the entire stock from repeated use.
Q5: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A5: A cloudy appearance or the presence of a precipitate indicates a problem with the solution's integrity. Do not use a solution that is cloudy or contains a precipitate. The issue could be due to microbial contamination, precipitation of the GlcN-HCl due to low temperature or high concentration, or a chemical incompatibility. Refer to the Troubleshooting Guide below for detailed steps.
Experimental Protocols
Protocol 1: Preparation of a Sterile 1M this compound Stock Solution
Materials:
-
This compound powder (USP grade)
-
Sterile, high-purity water (e.g., Water for Injection, WFI)
-
Sterile syringe filter (0.22 µm pore size, hydrophilic membrane like PES or PVDF)
-
Sterile syringe of appropriate volume
-
Sterile collection vessel (e.g., sterile conical tube or bottle)
-
Calibrated balance and sterile weighing tools
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Preparation: Perform all aseptic procedures within a laminar flow hood. Disinfect all surfaces and materials entering the hood with 70% ethanol.
-
Weighing: Using a calibrated balance and sterile tools, accurately weigh the required amount of this compound powder (Molecular Weight: 215.63 g/mol ). For a 1M solution, this is 215.63 g per liter.
-
Dissolution: In a sterile container, dissolve the GlcN-HCl powder in the sterile water. Mix gently until fully dissolved. You may need to slightly warm the solution to aid dissolution, but do not boil.
-
Sterile Filtration:
-
Draw the GlcN-HCl solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a sterile collection vessel. Apply steady, gentle pressure to the syringe plunger.
-
-
Labeling and Storage: Immediately cap the sterile collection vessel. Label it clearly with the solution name, concentration, preparation date, and your initials. Store at 4-8°C.
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (K) | Temperature (°C) | Molar Fraction Solubility (x10³) |
| 278.15 | 5 | 58.65 |
| 283.15 | 10 | 62.14 |
| 288.15 | 15 | 65.78 |
| 293.15 | 20 | 69.60 |
| 298.15 | 25 | 73.61 |
| 303.15 | 30 | 77.83 |
| 308.15 | 35 | 82.28 |
| 313.15 | 40 | 86.98 |
| 318.15 | 45 | 91.96 |
| 323.15 | 50 | 97.24 |
Data adapted from a study on the solubility of this compound.
Table 2: Quality Control Parameters for this compound Solutions
| Parameter | Specification | Method |
| pH | 3.0 - 5.0 (for a 20 mg/mL solution) | pH meter |
| Sterility | No microbial growth | Sterility Test (e.g., membrane filtration method) |
| Clarity | Clear, free from visible particulates | Visual Inspection |
| Concentration | As per preparation | HPLC |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution is cloudy immediately after preparation | - Incomplete dissolution.- Particulate matter in the starting materials. | - Gently warm the solution while stirring to aid dissolution.- If cloudiness persists, it may be due to particulates; proceed with sterile filtration which will also remove these. |
| Solution becomes cloudy or shows growth during storage | - Microbial (bacterial or fungal) contamination. | - Discard the solution immediately.- Review your aseptic and sterile filtration techniques.- Ensure storage containers are properly sealed. |
| Crystals or precipitate form during refrigerated storage | - The concentration of the solution is too high for the storage temperature (supersaturation). | - Gently warm the solution to redissolve the precipitate.- Consider preparing a more dilute stock solution.- Store at the higher end of the recommended temperature range (e.g., 8°C instead of 4°C). |
| Difficulty passing the solution through the 0.22 µm filter | - High viscosity of the solution.- The filter is clogged with undissolved particles.- The filter membrane is not compatible with the solution. | - Use a larger surface area filter or a pre-filter.- Ensure the GlcN-HCl is fully dissolved before filtration.- Use a hydrophilic filter membrane such as PES or PVDF. |
Visualizations
Caption: Workflow for preventing contamination in this compound stock solutions.
Caption: Logical workflow for troubleshooting issues with this compound solutions.
References
- 1. Fungal Diseases Caused by Serious Contamination of Pharmaceuticals and Medical Devices, and Rapid Fungal Detection Using Nano-Diagnostic Tools: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Prevalence of fungal contamination in some of biology department’s laboratories | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rapidmicrobio.com [rapidmicrobio.com]
Technical Support Center: Refinement of Animal Dosing Protocols for Glucosamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective administration of Glucosamine Hydrochloride (GlcN HCL) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical oral dosage range for this compound in preclinical animal studies?
A1: The oral dosage of GlcN HCL varies depending on the animal model and the therapeutic goal. For canines, a maintenance dose is often around 15 mg/kg, with a loading dose of double the maintenance amount for the initial 4-6 weeks.[1] In rodent models, particularly rats, doses used in pharmacokinetic studies have been around 350 mg/kg.[1][2][3] It is crucial to consult literature specific to your model and experimental design.
Q2: What is the oral bioavailability of this compound in common animal models?
A2: The oral bioavailability of GlcN HCL can be quite low and variable across species. In rats, the absolute bioavailability has been reported to be approximately 19%.[1] For dogs, the mean bioavailability after a single oral dose is around 12%. This low bioavailability is attributed to a significant first-pass metabolism effect, primarily in the gut.
Q3: What is the difference between this compound and Glucosamine Sulfate in terms of animal dosing?
A3: this compound (GlcN HCL) and Glucosamine Sulfate are two different salt forms of glucosamine. While some studies suggest glucosamine sulfate is better absorbed, GlcN HCL is commonly used in veterinary formulations. It's important to note that the oral bioavailability of the sulfate salt in humans is reportedly higher than the hydrochloride salt, which may necessitate dose adjustments when comparing studies using different forms.
Q4: How should this compound solutions be prepared and stored for animal dosing?
A4: this compound is soluble in water. For oral gavage in rats, a solution of 200 mg/mL in normal saline has been used. It is important to ensure the solution is stable for the duration of the experiment. Aqueous solutions of glucosamine can be unstable, particularly at alkaline pH. Adjusting the pH to a range of 3.5-5.0 with citric acid can improve stability. Long-term stability studies have shown that GlcN HCL as a reference standard is stable for extended periods when stored at 4–8°C. For experimental solutions, it is recommended to prepare them fresh or conduct stability tests under the specific storage conditions to be used.
Q5: What are the known signaling pathways affected by this compound?
A5: Glucosamine has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway. It can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes. Glucosamine also influences the Transforming Growth Factor-beta (TGF-β) signaling pathway in chondrocytes, which is crucial for cartilage homeostasis and repair.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in-vivo experiments with this compound.
Rodent Studies (Oral Gavage)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Animal Distress During Gavage | Improper restraint, incorrect needle size or placement, excessive force. | Ensure proper training in oral gavage techniques. Use appropriately sized, flexible gavage needles with a ball-tip to prevent esophageal injury. Do not force the needle; allow the animal to swallow. Align the head and neck to create a straight path to the esophagus. |
| Regurgitation or Aspiration of Dosing Solution | Excessive dosing volume, rapid administration. | The maximum oral gavage volume for rats is typically 10-20 ml/kg. Administer the solution slowly to allow for swallowing. If fluid appears at the nose or mouth, immediately stop and withdraw the needle. |
| Inconsistent Pharmacokinetic Data | Variability in fasting state, stress from handling, inaccurate dosing volume. | Ensure consistent fasting periods for all animals before dosing. Acclimatize animals to handling and the gavage procedure to minimize stress. Use calibrated equipment for accurate dose preparation and administration. |
| Solution Instability | Improper pH, microbial contamination. | Prepare solutions fresh daily. If storage is necessary, adjust the pH to 3.5-5.0 and store at 4°C. Filter-sterilize the solution if it is to be stored for an extended period to prevent bacterial degradation. |
Canine Studies (Oral Administration)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Palatability/Refusal to Ingest | Unpleasant taste of this compound. | Use flavored chewable tablets or liquid formulations designed for dogs. A study on a combination of Glucosamine HCl and Chondroitin sulfate in chewable tablets showed very good palatability with no rejection by the dogs. If using a powder, mix it with a small amount of palatable food. |
| Gastrointestinal Upset (Vomiting, Diarrhea) | High initial dose, individual sensitivity. | Start with a lower "loading dose" and gradually increase to the target maintenance dose over several days. Administer with food to minimize gastric irritation. If symptoms persist, consult a veterinarian. |
| Variable Absorption and Efficacy | Formulation differences, administration with or without food. | Use a consistent and well-characterized formulation throughout the study. Administer the supplement consistently with or without a meal to minimize variability in absorption. Liquid formulations may have a higher maximum plasma concentration compared to tablets. |
| Slow Onset of Clinical Effect | The mechanism of action of glucosamine is not immediate. | Be aware that the clinical benefits of glucosamine in conditions like osteoarthritis may take several weeks to become apparent. A loading dose for the first 4-6 weeks is often recommended to reach therapeutic levels more quickly. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (350 mg/kg single dose)
| Route of Administration | Cmax (µg/mL) | Tmax (min) | t½ (h) | Absolute Bioavailability (%) | Reference |
| Intravenous (i.v.) | - | - | 1.09 ± 0.98 | 100 | |
| Oral (p.o.) | Occurred at ~30 min | ~30 | - | 19 | |
| Intraperitoneal (i.p.) | - | - | - | 100 |
Table 2: Recommended Daily Oral Dosing Guidelines for this compound in Dogs
| Dog Size (Weight) | Loading Dose (First 4-6 weeks) | Maintenance Dose | Reference |
| Small (10-24 lb) | 2 tablets daily | 1 tablet daily | |
| Medium (25-49 lb) | 4 tablets daily | 2 tablets daily | |
| Large (50-100 lb) | 6 tablets daily | 3 tablets daily | |
| Giant (100+ lb) | 8 tablets daily | 4 tablets daily | |
| Note: Doses are based on products containing 500 mg of glucosamine and 400 mg of chondroitin sulfate per tablet. Dosages should be adjusted based on the specific product formulation. |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound powder
-
Sterile normal saline
-
Oral gavage needles (flexible, 18-20 gauge with a ball-tip)
-
Heparinized blood collection tubes
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Animal Preparation: Acclimatize rats to handling for at least 3 days prior to the study. Fast the animals overnight (12 hours) with free access to water.
-
Dosing Solution Preparation: Prepare a 200 mg/mL solution of this compound in sterile normal saline. Ensure the solution is clear and free of particulates.
-
Dosing: Weigh each rat and calculate the exact volume of the dosing solution to administer a 350 mg/kg dose. Administer the solution via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein at the following time points post-dose: 0 (pre-dose), 5, 10, 15, 30, 60, 90, 120, 240, 360, and 480 minutes.
-
Plasma Preparation: Immediately transfer the blood samples into heparinized tubes. Centrifuge the samples at 2000 x g for 5 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C until analysis. Glucosamine has been found to be stable in rat plasma for at least one month at this temperature.
-
Analysis: Determine the concentration of glucosamine in the plasma samples using a validated HPLC-UV method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Protocol 2: Loading and Maintenance Dose Efficacy Study in a Canine Osteoarthritis Model
Objective: To evaluate the efficacy of a loading dose followed by a maintenance dose of this compound in alleviating symptoms of osteoarthritis in dogs.
Materials:
-
Dogs diagnosed with mild to moderate osteoarthritis
-
This compound/Chondroitin Sulfate chewable tablets (formulation with known potency)
-
Veterinary assessment tools for lameness and pain (e.g., force plate analysis, validated clinical metrology instruments)
Procedure:
-
Baseline Assessment: Before initiating treatment, perform a thorough veterinary examination, including orthopedic assessment, pain scoring, and objective gait analysis (e.g., force plate) to establish baseline values.
-
Loading Dose Phase (Weeks 1-6): Administer a loading dose of this compound, which is typically double the maintenance dose, for a period of six weeks. The dose should be calculated based on the dog's body weight (see Table 2). Administer the tablets with food to improve palatability and reduce the risk of gastrointestinal upset.
-
Follow-up Assessments: Re-evaluate the dogs at weeks 2, 4, and 6 using the same assessment tools as the baseline to monitor for clinical improvement.
-
Maintenance Dose Phase (From Week 7 onwards): After the 6-week loading phase, reduce the dosage to the maintenance level (see Table 2).
-
Long-term Monitoring: Continue to monitor the dogs at regular intervals (e.g., every 4-6 weeks) to assess the long-term efficacy of the maintenance dose.
-
Data Analysis: Compare the outcome measures (pain scores, lameness scores, force plate data) at each follow-up visit to the baseline values to determine the statistical significance of any improvements.
Mandatory Visualizations
Caption: Workflow for a Rat Pharmacokinetic Study of this compound.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: Influence of this compound on the TGF-β/SMAD Signaling Pathway.
References
Addressing batch-to-batch variability of commercial Glucosamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of commercial Glucosamine hydrochloride (GlcN-HCl) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in commercial this compound?
A1: Batch-to-batch variability in commercial GlcN-HCl can arise from several factors during and after manufacturing. These include:
-
Source of Raw Materials: Glucosamine is often derived from the shells of shellfish or produced through microbial fermentation. Variations in the source material can lead to differences in impurity profiles.[1]
-
Manufacturing Process: Differences in the hydrolysis of chitin, purification, and crystallization processes can result in varying levels of purity, residual solvents, and by-products.
-
Stability and Storage: GlcN-HCl is hygroscopic, meaning it can absorb moisture from the air.[2] Improper storage can lead to degradation and changes in its physical and chemical properties.[3][4] Long-term storage, even under recommended conditions (4–8°C), should be monitored.[3]
-
Presence of Different Salt Forms: Commercial products may contain glucosamine as hydrochloride or sulfate salts. It's crucial to confirm the specific salt form as it can influence stability and experimental outcomes.
Q2: How can I assess the purity and identity of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control on new batches of GlcN-HCl. Several analytical techniques can be employed for this purpose:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying GlcN-HCl and detecting impurities. Due to the lack of a strong UV chromophore, derivatization with agents like phenylisothiocyanate (PITC) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is often required for UV detection. Alternatively, methods using evaporative light scattering detection (ELSD) or corona charged aerosol detection (CAD) can be used without derivatization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for qualitative identification of GlcN-HCl by comparing the spectrum of a new batch to a reference standard. Characteristic peaks for the amine group can be observed around 3309 and 3356 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in identifying and quantifying impurities. It can also be used to determine the anomeric distribution (α and β forms) of glucosamine in solution.
-
Basic Physicochemical Tests: Simple tests like checking the pH of a solution (should be between 3.0 and 5.0 for a 20 mg/mL solution) and loss on drying (not more than 1.0%) can provide initial indications of quality.
Q3: My current batch of this compound is showing reduced biological activity compared to previous batches. What could be the reason?
A3: A decrease in biological activity can be multifactorial:
-
Lower Purity: The new batch may have a lower percentage of the active glucosamine molecule. Quantification by a validated method like HPLC is recommended.
-
Presence of Inhibitory Impurities: Unknown impurities from the manufacturing process could be interfering with the biological assay.
-
Degradation: Improper storage or handling might have led to the degradation of the compound. Glucosamine is known to be unstable in certain conditions.
-
Variability in Cellular Response: The cells used in your assay (e.g., primary chondrocytes) can exhibit inherent biological variability. It is important to run parallel experiments with a well-characterized reference standard of GlcN-HCl.
Troubleshooting Guides
Issue 1: Inconsistent results in chondrocyte proliferation or differentiation assays.
-
Possible Cause 1: Variable Glucosamine Potency: The actual concentration of active glucosamine may differ between batches.
-
Troubleshooting Step: Quantify the glucosamine content of each new batch using a validated HPLC method. Adjust the concentration used in your experiments based on the purity of the batch.
-
-
Possible Cause 2: Presence of Endotoxins or Other Contaminants: Contaminants can significantly impact cell behavior.
-
Troubleshooting Step: Test each batch for endotoxin levels, especially if you are working with primary cells or in vivo models. Use appropriate filtration methods to prepare your stock solutions.
-
-
Possible Cause 3: Altered Signaling Pathway Activation: Different impurity profiles could be affecting cellular signaling pathways. Glucosamine is known to influence pathways like p38 MAPK, Akt, and Wnt/β-catenin.
-
Troubleshooting Step: If you have the capabilities, perform a targeted analysis of key signaling proteins (e.g., by Western blot for phosphorylated p38 or Akt) to see if the new batch elicits a different response compared to a trusted batch.
-
Issue 2: Poor solubility or changes in the physical appearance of the this compound powder.
-
Possible Cause 1: Water Absorption: Due to its hygroscopic nature, the powder may have absorbed moisture, leading to clumping and affecting accurate weighing.
-
Troubleshooting Step: Store GlcN-HCl in a desiccator in a tightly sealed, light-resistant container. Before use, allow the container to come to room temperature before opening to prevent condensation.
-
-
Possible Cause 2: Degradation: The powder may have degraded due to improper storage conditions (e.g., exposure to high temperatures or humidity).
-
Troubleshooting Step: Perform a simple identity check using FTIR to compare with a reference spectrum. If significant differences are observed, the batch should not be used.
-
Data Presentation
Table 1: Typical Quality Control Parameters for this compound
| Parameter | Specification | Analytical Method | Reference |
| Assay | 98.0% - 102.0% (on dried basis) | HPLC | |
| Identification | Corresponds to reference spectrum | FTIR, NMR | |
| pH (20 mg/mL solution) | 3.0 - 5.0 | pH meter | |
| Loss on Drying | ≤ 1.0% | Gravimetric | |
| Residue on Ignition | ≤ 0.1% | Gravimetric | |
| Specific Rotation | +70.0° to +73.0° | Polarimetry |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound (with FMOC-Su Derivatization)
This protocol is adapted from a collaborative study for the determination of glucosamine in raw materials and dietary supplements.
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve GlcN-HCl reference standard and test samples in water to a known concentration (e.g., approximately 2.4 mg/mL).
-
Add triethylamine to release the glucosamine free base.
-
-
Derivatization:
-
To a specific volume of the standard or sample solution, add a freshly prepared solution of N-(9-fluorenylmethoxycarbonyloxy) succinimide (FMOC-Su) in acetonitrile (e.g., 15 mM).
-
Incubate the mixture (e.g., at 50°C for 30 minutes) to allow for the derivatization reaction to complete.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.05% trifluoroacetic acid (TFA) and acetonitrile is typically used.
-
Detection: UV detection at a wavelength appropriate for the FMOC derivative.
-
Quantification: The sum of the peak areas for the two anomers of glucosamine is used for quantification against the standard curve.
-
Protocol 2: In Vitro Chondrocyte Culture for Biological Activity Assessment
This protocol provides a general framework for assessing the effect of GlcN-HCl on chondrocytes.
-
Chondrocyte Isolation and Culture:
-
Isolate primary chondrocytes from articular cartilage tissue by enzymatic digestion.
-
Culture the cells in a suitable medium such as DMEM/F-12. For some experiments, a 3D culture system like alginate beads may be used to maintain the chondrocytic phenotype.
-
-
Treatment with this compound:
-
Prepare a sterile stock solution of the GlcN-HCl batch to be tested.
-
Treat the cultured chondrocytes with various concentrations of GlcN-HCl. It is crucial to include a positive control (a previously validated batch of GlcN-HCl) and a negative control (vehicle).
-
-
Assessment of Biological Response:
-
Proliferation: Measure cell proliferation using standard assays like MTT or by cell counting.
-
Matrix Synthesis: Quantify the production of key cartilage matrix components like glycosaminoglycans (GAGs) and type II collagen.
-
Gene Expression: Analyze the expression of chondrogenic marker genes (e.g., aggrecan, collagen type II) and catabolic enzymes (e.g., MMP-13) using quantitative RT-PCR.
-
Visualizations
Caption: Workflow for troubleshooting batch-to-batch variability.
Caption: Key signaling pathways modulated by glucosamine.
References
- 1. Testing for Glucosamine in Dietary Supplements, Pet Food, and Ingredients - Eurofins USA [eurofinsus.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability Study of this compound Reference Standard: Application of ISO 17034:2016 in Ensuring the Quality and Validity of Pharmaceutical Testing | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Glucosamine Hydrochloride and Glucosamine Sulfate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two common forms of glucosamine: glucosamine hydrochloride (GH) and glucosamine sulfate (GS). The following sections detail their effects on chondrocyte viability, extracellular matrix synthesis, and inflammatory responses, supported by experimental data from peer-reviewed studies.
Executive Summary
In the landscape of in vitro chondroprotective research, both this compound and glucosamine sulfate have demonstrated potential in mitigating the catabolic effects of inflammatory stimuli and influencing chondrocyte function. However, direct head-to-head comparisons in the same experimental models are limited, making a definitive declaration of superiority challenging.
This compound has been shown to effectively inhibit the expression of key catabolic enzymes and reduce the production of inflammatory mediators in bovine cartilage explant models.[1][2] Concurrently, studies focusing on glucosamine sulfate have highlighted its role in stimulating the synthesis of proteoglycans and inhibiting the NF-κB signaling pathway, a critical regulator of inflammation.
Evidence also suggests that both forms can inhibit collagen degradation in a dose-dependent manner. While some studies suggest differential effects on the expression of matrix metalloproteinases (MMPs), more direct comparative research is needed to fully elucidate the nuanced differences in their mechanisms of action at the cellular and molecular level.
Chondrocyte Viability and Proliferation
Maintaining a healthy chondrocyte population is crucial for cartilage homeostasis. In vitro studies have assessed the impact of both glucosamine forms on chondrocyte viability, with findings indicating a dose-dependent effect.
A study on bovine chondrocytes revealed that this compound at concentrations up to 2 mg/mL did not significantly alter cellular metabolic activity. However, at a concentration of 4 mg/mL, a notable decrease in metabolic activity was observed, suggesting potential cytotoxic effects at higher doses.[1][2]
| Treatment Group | Concentration | Relative Absorbance (Day 4) | Relative Absorbance (Day 7) | Source |
| Glucosamine HCl | 2 mg/mL | No significant change | No significant change | [1] |
| Glucosamine HCl | 4 mg/mL | ~70% | ~13% |
Experimental Protocol: Chondrocyte Viability Assay (MTT Assay)
-
Cell Culture: Bovine chondrocytes are isolated from metacarpophalangeal joints and cultured as monolayers in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.02 to 4 mg/mL) for specified durations (e.g., 4 and 7 days).
-
MTT Incubation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., dimethyl sulfoxide).
-
Quantification: The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Extracellular Matrix Synthesis and Degradation
The primary function of chondrocytes is to maintain the extracellular matrix (ECM), which is primarily composed of proteoglycans and type II collagen. The efficacy of glucosamine is often evaluated by its ability to promote ECM synthesis and inhibit its degradation.
Proteoglycan Metabolism
This compound has been shown to reduce the release of sulfated glycosaminoglycans (s-GAGs), a key component of proteoglycans, from cartilage explants stimulated with the pro-inflammatory cytokine interleukin-1α (IL-1α).
| Treatment Group (in the presence of IL-1α) | s-GAG Release (µg/mg of tissue) | % Inhibition vs IL-1α Control | Source |
| Control + IL-1α | ~35 | 0% | |
| Glucosamine HCl (2 mg/mL) + IL-1α | ~20 | ~43% |
Experimental Protocol: Glycosaminoglycan (GAG) Release Assay
-
Cartilage Explant Culture: Cartilage explants are harvested from bovine metacarpophalangeal joints and cultured in DMEM.
-
Pre-treatment: Explants are pre-treated with this compound (e.g., 2 mg/mL) for a specified period (e.g., 48 hours).
-
Stimulation: Cartilage degradation is induced by adding IL-1α (e.g., 10 ng/mL) to the culture medium.
-
Supernatant Collection: After a defined incubation period (e.g., 72 hours), the culture supernatant is collected.
-
DMMB Assay: The concentration of s-GAGs in the supernatant is quantified using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay. The absorbance is measured spectrophotometrically.
Collagen Metabolism
A direct comparison of this compound and glucosamine sulfate demonstrated that both forms can inhibit collagen degradation in a dose-dependent manner in an in vitro model using rabbit articular chondrocytes.
| Treatment Group | Concentration | % Inhibition of Collagen Release | Source |
| Glucosamine HCl | 25 mM | Statistically significant | |
| Glucosamine Sulfate | 25 mM | Statistically significant |
Experimental Protocol: Collagen Degradation Assay
-
Cell Culture and Labeling: Primary rabbit articular chondrocytes are cultured to confluence and labeled with [³H]-proline to incorporate the radiolabel into newly synthesized collagen.
-
Stimulation: Chondrocytes are stimulated with a calcium ionophore (e.g., A23187) to induce collagen degradation.
-
Treatment: Cells are co-treated with varying concentrations of this compound or glucosamine sulfate.
-
Quantification: The amount of [³H]-proline-labeled collagen released into the culture medium is measured to determine the extent of collagen degradation.
Anti-inflammatory Effects
Glucosamine's chondroprotective effects are often attributed to its anti-inflammatory properties, including the inhibition of pro-inflammatory mediators and catabolic enzymes.
Inhibition of Inflammatory Mediators
In bovine cartilage explants stimulated with IL-1α, pre-treatment with this compound (2 mg/mL) significantly reduced the release of prostaglandin E2 (PGE2) and nitric oxide (NO), two key inflammatory mediators.
| Treatment Group (in the presence of IL-1α) | PGE2 Release (pg/mg of tissue) | NO Release (nmol/mg of tissue) | Source |
| Control + IL-1α | ~1200 | ~12 | |
| Glucosamine HCl (2 mg/mL) + IL-1α | ~400 | ~7 |
Regulation of Catabolic Enzyme Expression
This compound has been shown to decrease the mRNA expression of the aggrecanases ADAMTS-4 and ADAMTS-5 in IL-1α-stimulated bovine cartilage explants. In a separate study, it was found that glucosamine sulfate was a more potent inhibitor of MMP-13 gene expression, while this compound had a greater effect on MMP-3 gene expression.
| Treatment | Target Gene | Effect | Source |
| Glucosamine HCl (2 mg/mL) | ADAMTS-4 mRNA | Decreased expression | |
| Glucosamine HCl (2 mg/mL) | ADAMTS-5 mRNA | Decreased expression | |
| Glucosamine Sulfate | MMP-13 mRNA | More potent inhibition than GH | |
| Glucosamine HCl | MMP-3 mRNA | Greater inhibition than GS |
Signaling Pathway Modulation
The anti-inflammatory effects of glucosamine are believed to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Studies have shown that glucosamine sulfate can inhibit the activation of NF-κB in human osteoarthritic chondrocytes. While it is suggested that this compound may also act via this pathway, direct comparative studies are limited.
Conclusion
The available in vitro evidence suggests that both this compound and glucosamine sulfate possess chondroprotective properties, primarily through their anti-catabolic and anti-inflammatory effects. This compound has demonstrated efficacy in reducing the breakdown of the cartilage matrix and the production of inflammatory mediators. Glucosamine sulfate has been shown to stimulate the synthesis of essential matrix components and inhibit key inflammatory signaling pathways.
It is important to note that the majority of studies investigate each compound in isolation or in combination with other substances, such as chondroitin sulfate. The lack of extensive, direct head-to-head comparative studies under identical experimental conditions makes it difficult to definitively conclude that one form is superior to the other in all aspects of in vitro chondroprotection. Future research should focus on direct comparative analyses to provide a clearer understanding of the relative potencies and specific mechanisms of action of this compound and glucosamine sulfate. This will enable a more informed selection of compounds for further pre-clinical and clinical development.
References
- 1. This compound but Not Chondroitin Sulfate Prevents Cartilage Degradation and Inflammation Induced by Interleukin-1α in Bovine Cartilage Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucosamine Hydrochloride and Chondroitin Sulfate for Cartilage Protection
Introduction
Glucosamine and chondroitin sulfate are naturally occurring components of cartilage, the connective tissue that cushions joints.[1] Their supplementation, individually or in combination, has been extensively investigated for the management of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown.[2][3] Glucosamine, an amino monosaccharide, is a fundamental building block for glycosaminoglycans (GAGs) and proteoglycans, which are essential for the structural integrity of cartilage.[4][5] Chondroitin sulfate, a large sulfated GAG, is a major constituent of the extracellular matrix (ECM) of cartilage, providing it with resistance to compression and viscoelastic properties. This guide provides an objective comparison of the performance of glucosamine hydrochloride (GH) and chondroitin sulfate (CS) in cartilage protection, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanisms of Action
Both this compound and chondroitin sulfate exert their potential chondroprotective effects through multiple mechanisms, primarily targeting chondrocytes, the sole cell type in cartilage responsible for maintaining ECM homeostasis.
This compound (GH)
The proposed mechanisms of action for this compound include:
-
Anabolic Effects: As a precursor for the synthesis of GAGs and proteoglycans, glucosamine can stimulate chondrocytes to produce more of these essential matrix components, such as aggrecan and type II collagen. Some research suggests that glucosamine may promote chondrocyte proliferation through the Wnt/β-catenin signaling pathway.
-
Anti-catabolic Effects: Glucosamine has been shown to inhibit the activity of cartilage-degrading enzymes, including matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS). This can prevent the breakdown of the cartilage matrix.
-
Anti-inflammatory Properties: Glucosamine exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the reduction of nuclear factor kappa B (NF-κB) activity, which is induced by inflammatory cytokines like interleukin-1β (IL-1β). This, in turn, downregulates the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Chondroitin Sulfate (CS)
The chondroprotective mechanisms attributed to chondroitin sulfate are:
-
Stimulation of Matrix Synthesis: Chondroitin sulfate can stimulate the synthesis of proteoglycans and collagen by chondrocytes, contributing to the repair and regeneration of cartilage.
-
Inhibition of Degradative Enzymes: CS has been shown to inhibit the activity of cartilage-degrading enzymes like MMPs and aggrecanases.
-
Anti-inflammatory Activity: Chondroitin sulfate possesses anti-inflammatory properties by reducing the production of pro-inflammatory mediators. It can inhibit the activation of NF-κB, a key transcription factor in the inflammatory cascade.
-
Structural Contribution: As a major component of cartilage, exogenous chondroitin sulfate may contribute to the structural integrity and hydration of the tissue, enhancing its shock-absorbing capacity.
Signaling Pathways
The chondroprotective effects of both this compound and chondroitin sulfate are mediated through complex intracellular signaling pathways.
Caption: NF-κB signaling pathway and the inhibitory role of Glucosamine HCl and Chondroitin Sulfate.
Caption: Wnt/β-catenin signaling pathway and the potential role of Glucosamine in chondrocyte proliferation.
Experimental Evidence
In Vitro Studies
In vitro studies using chondrocytes or cartilage explants have provided valuable insights into the direct effects of this compound and chondroitin sulfate on cartilage metabolism.
One study on bovine cartilage explants found that pretreatment with 2 mg/mL of this compound was associated with a reduction in glycosaminoglycan release, decreased mRNA levels of ADAMTS-4 and -5, and reduced activity of ADAMTS-4 following stimulation with IL-1α. In contrast, chondroitin sulfate alone did not show a significant effect on IL-1α-induced cartilage degradation in this model. The combination of this compound and chondroitin sulfate did not further inhibit the catabolic effects induced by IL-1α.
Another study using bovine cartilage explants cultured for two weeks showed that a combination of glucosamine (5 µg/mL) and chondroitin sulfate (20 µg/mL) decreased the expression of MMP-3 and aggrecanase-2 mRNA. The combination also upregulated the gene expression of type II collagen and aggrecan.
| In Vitro Study Summary | This compound (GH) | Chondroitin Sulfate (CS) | GH + CS Combination |
| Model System | Bovine Cartilage Explants | Bovine Cartilage Explants | Bovine Cartilage Explants |
| Treatment | 2 mg/mL GH pretreatment | 0.4 mg/mL CS pretreatment | 2 mg/mL GH + 0.4 mg/mL CS; 5 µg/mL GH + 20 µg/mL CS |
| Key Findings | Reduced GAG release, decreased ADAMTS-4 & -5 mRNA, reduced ADAMTS-4 activity. | No significant effect on IL-1α-induced degradation. | No further inhibition of degradation than GH alone; Decreased MMP-3 & aggrecanase-2 mRNA, increased Collagen II & aggrecan mRNA. |
In Vivo Animal Studies
Animal models of osteoarthritis provide a more complex physiological environment to study the effects of these compounds. A systematic review of preclinical studies from 2000 to 2021 highlighted the heterogeneous results in animal studies. Some studies have shown that both glucosamine and chondroitin sulfate can reduce cartilage degradation and alterations in biomarkers. For instance, in a rabbit model of surgically induced OA, continuous administration of a clinically relevant dose of this compound was investigated for its effects on subchondral bone changes.
| In Vivo Study Summary | This compound | Chondroitin Sulfate | Combination Therapy |
| Animal Model | Rabbit ACLT model | Rat ACLT model | Rat ACLT model |
| Dosage | 100 mg daily | 400 mg/kg | 500 mg/kg glucosamine sulfate + 400 mg/kg chondroitin sulfate |
| Key Findings | Investigated effects on subchondral bone changes. | Protective effects on articular tissues. | Superiority over glucosamine alone in preventing biochemical and histological cartilage modifications. |
Clinical Trials
The clinical evidence for the efficacy of glucosamine and chondroitin sulfate in treating osteoarthritis is mixed. The Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT) found that the combination of this compound and chondroitin sulfate did not provide significant pain relief in the overall group of patients with knee OA. However, a subgroup of patients with moderate-to-severe pain showed a significant reduction in pain with the combination therapy.
A 2015 meta-analysis suggested that chondroitin sulfate was superior to placebo in improving pain and functional status, while another meta-analysis in 2010 concluded that glucosamine, chondroitin, and their combination do not reduce joint pain or have an impact on joint space narrowing compared to placebo. Some studies have indicated that glucosamine sulfate may be more effective than this compound.
Experimental Protocols
Bovine Cartilage Explant Culture
A representative experimental protocol for in vitro studies on cartilage explants is as follows:
-
Cartilage Harvest: Articular cartilage is aseptically harvested from the carpal joints of healthy steers.
-
Explant Culture: Cartilage disks (e.g., 6 mm in diameter) are biopsied from the articular surface and placed in a culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Pre-treatment: Explants are pre-treated with this compound, chondroitin sulfate, or their combination for a specified period (e.g., 24-48 hours).
-
Induction of Catabolism: Cartilage degradation is induced by adding a pro-inflammatory cytokine, such as human recombinant interleukin-1α (IL-1α), to the culture medium.
-
Analysis: After the incubation period, the culture supernatant and cartilage explants are collected for analysis.
-
Biochemical Assays: Glycosaminoglycan (GAG) release into the supernatant is quantified using assays like the dimethylmethylene blue (DMMB) assay. The release of inflammatory markers such as prostaglandin E2 (PGE2) and nitric oxide (NO) is also measured.
-
Gene Expression Analysis: RNA is extracted from the cartilage explants, and quantitative real-time PCR is performed to measure the mRNA expression levels of key genes involved in cartilage metabolism, such as ADAMTS-4, ADAMTS-5, MMPs, type II collagen, and aggrecan.
-
Protein Analysis: Western blotting can be used to analyze the presence of specific protein fragments in the cartilage matrix, indicating degradation.
-
Caption: Experimental workflow for an in vitro cartilage explant study.
Comparative Summary and Conclusion
Both this compound and chondroitin sulfate have demonstrated chondroprotective potential through various mechanisms, including anti-inflammatory, anti-catabolic, and anabolic effects. In vitro evidence suggests that this compound may have a more pronounced inhibitory effect on cartilage-degrading enzymes compared to chondroitin sulfate. However, some studies indicate that a combination of the two may have synergistic effects on upregulating matrix components.
The results from animal studies and clinical trials are more varied and sometimes contradictory. This variability may be attributed to differences in study design, the specific formulations and dosages used, and the patient populations studied. While some evidence points to the potential benefits of these supplements, particularly in subgroups of patients with moderate-to-severe pain, their overall efficacy as disease-modifying agents for osteoarthritis remains a subject of ongoing research and debate.
References
- 1. arthritis.org [arthritis.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Glucosamine and Chondroitin Sulfate: Is There Any Scientific Evidence for Their Effectiveness as Disease-Modifying Drugs in Knee Osteoarthritis Preclinical Studies?—A Systematic Review from 2000 to 2021 [mdpi.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The Truth About Glucosamine and Chondroitin Sulfate | Orthopedic Associates of Port Huron [oaph.com]
A Comparative Guide: Glucosamine Hydrochloride vs. Hyaluronic Acid in Chondrocyte Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of glucosamine hydrochloride (GlcN-HCl) and hyaluronic acid (HA) on chondrocytes, the primary cells in cartilage. The information presented is curated from experimental data to assist in the design of studies for cartilage repair and osteoarthritis research.
At a Glance: Key Differences and Mechanisms
| Feature | This compound (GlcN-HCl) | Hyaluronic Acid (HA) |
| Primary Mechanism | Acts as a precursor for glycosaminoglycan (GAG) and proteoglycan synthesis.[1][2] Modulates inflammatory signaling pathways.[1] | Interacts with cell surface receptors, primarily CD44, to trigger intracellular signaling.[[“]] Provides viscoelastic and lubricating properties. |
| Effect on ECM Synthesis | Can increase the production of aggrecan and type II collagen.[4] Stimulates hyaluronic acid production by synoviocytes. | Promotes type II collagen synthesis, with effects dependent on molecular weight. |
| Effect on Proliferation | May inhibit chondrocyte proliferation at higher concentrations. | Effects on proliferation are variable and depend on molecular weight and concentration. |
| Anti-inflammatory Action | Can inhibit the synthesis of inflammatory mediators like nitric oxide and matrix metalloproteinases (MMPs). | Modulates inflammatory responses, with high molecular weight HA generally showing anti-inflammatory properties. |
Quantitative Data from In Vitro Studies
The following tables summarize quantitative data from studies investigating the effects of GlcN-HCl and HA on cultured cells. It is important to note that direct head-to-head comparative studies on chondrocytes are limited; therefore, data from different studies are presented.
Table 1: Effect on Cell Proliferation (MTT Assay)
This table presents data from a comparative study on rat tenocytes, as a direct comparative study on chondrocytes with this data was not available. While tenocytes and chondrocytes have different functions, they are both connective tissue cells, and this data provides an indication of the potential comparative effects on cell proliferation.
| Treatment | Concentration | Proliferation (% of Control) | Source |
| Glucosamine HCl | 1.0 mM | 96.00 ± 1.29% | Chen et al., 2013 |
| 2.0 mM | 94.64 ± 3.75% | Chen et al., 2013 | |
| 4.0 mM | 79.01 ± 4.99% | Chen et al., 2013 | |
| Hyaluronic Acid | 5.0% | 86.45 ± 4.91% | Chen et al., 2013 |
| 7.5% | 59.10 ± 7.46% | Chen et al., 2013 | |
| 10.0% | 52.73 ± 7.90% | Chen et al., 2013 | |
| Statistically significant decrease (p < 0.05) |
Table 2: Effect of Glucosamine HCl on Hyaluronic Acid Production by Human Synovium Explants
| Treatment | Concentration | HA Production (% of Control) | Source |
| Glucosamine HCl | 0.5 mM | ~200% | Uitterlinden et al., 2008 |
| 5.0 mM | ~366% | Uitterlinden et al., 2008 | |
| *Statistically significant increase (p < 0.05) |
Table 3: Effect of Hyaluronic Acid on Type II Collagen (COL2A1) Gene Expression in Human Chondrocytes
| Treatment | Molecular Weight | Time Point | COL2A1 Gene Expression (Fold Change vs. Control) | Source |
| Hyaluronic Acid | Medium MW | 24h | 5.58 | Sirin et al., 2016 |
| Medium MW | 48h | 1.8 | Sirin et al., 2016 | |
| High MW | 24h | 5.88 | Sirin et al., 2016 | |
| High MW | 48h | 1.0 | Sirin et al., 2016 |
Experimental Protocols
This section details the methodologies used in the cited studies to assess the effects of GlcN-HCl and HA on cell cultures.
Cell Proliferation Assessment (MTT Assay)
-
Cell Seeding: Rat tenocytes were seeded in 96-well plates at a density of 5 x 103 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Treatment: After 24 hours, the medium was replaced with serum-free DMEM containing various concentrations of this compound (0.1, 0.5, 1.0, 2.0, and 4.0 mM) or hyaluronic acid (0.5%, 1.0%, 5.0%, 7.5%, and 10.0%).
-
Incubation: Cells were incubated for 24 hours.
-
MTT Assay: The medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) was added to each well. The plate was incubated for 4 hours at 37°C.
-
Data Analysis: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.
Hyaluronic Acid Production Assay
-
Tissue Culture: Human osteoarthritic synovium explants were cultured for 24 hours in DMEM/F12 medium with 10% FBS.
-
Treatment: The medium was then replaced with fresh medium containing this compound (0.5 mM and 5 mM).
-
Sample Collection: After 48 hours, the culture medium was collected.
-
ELISA: The concentration of hyaluronic acid in the medium was quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Gene Expression Analysis (qRT-PCR)
-
Cell Culture and Treatment: Human chondrocytes were treated with different molecular weight hyaluronic acid formulations for 24 and 48 hours.
-
RNA Extraction: Total RNA was extracted from the chondrocytes using a commercial RNA isolation kit.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR was performed using specific primers for COL2A1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.
Signaling Pathways and Mechanisms of Action
This compound Signaling
Glucosamine is a fundamental building block for glycosaminoglycans, which are essential components of the cartilage extracellular matrix. Beyond its role as a substrate, glucosamine has been shown to influence intracellular signaling pathways. For instance, it can modulate the NF-κB pathway, which is a key regulator of inflammatory responses in chondrocytes. By inhibiting NF-κB activation, glucosamine can reduce the expression of pro-inflammatory cytokines and matrix-degrading enzymes.
Caption: Glucosamine HCl's dual action on chondrocytes.
Hyaluronic Acid Signaling
Hyaluronic acid exerts its effects on chondrocytes primarily through interaction with the cell surface receptor CD44. The binding of HA to CD44 can initiate a cascade of intracellular signaling events that influence cell survival, proliferation, and the inflammatory response. The molecular weight of HA is a critical factor, with higher molecular weight forms often associated with anti-inflammatory and chondroprotective effects, while lower molecular weight fragments can sometimes be pro-inflammatory.
Caption: Hyaluronic acid's receptor-mediated signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and hyaluronic acid on chondrocyte cultures.
Caption: A typical experimental workflow for comparison.
Conclusion
Both this compound and hyaluronic acid demonstrate the potential to modulate chondrocyte function in vitro, albeit through different primary mechanisms. GlcN-HCl acts as a building block for essential matrix components and exhibits anti-inflammatory properties, while HA's effects are largely mediated through cell surface receptor interactions, influencing a range of cellular processes. The choice between these two compounds in a research setting will depend on the specific scientific question being addressed. For studies focused on nutrient supplementation and direct influence on matrix synthesis, GlcN-HCl may be a primary candidate. For investigations into mechanotransduction, cell-matrix interactions, and receptor-mediated signaling, HA would be a more appropriate choice. Further head-to-head comparative studies are warranted to provide a more definitive understanding of their relative efficacy on chondrocyte biology.
References
Head-to-head comparison of Glucosamine hydrochloride and other chondroprotective agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of osteoarthritis (OA) management, a variety of chondroprotective agents are utilized with the aim of alleviating symptoms and potentially slowing disease progression. This guide provides a detailed, evidence-based comparison of glucosamine hydrochloride against other prominent chondroprotective agents: chondroitin sulfate, hyaluronic acid, and diacerein. The following sections delve into their mechanisms of action, comparative clinical efficacy based on experimental data, and the methodologies employed in key clinical trials.
Mechanisms of Action: A Diverse Approach to Joint Health
The chondroprotective agents under review employ distinct biochemical pathways to exert their effects on joint tissues.
This compound: As a fundamental building block for glycosaminoglycans (GAGs) and proteoglycans, this compound contributes to the synthesis and repair of cartilage.[1][2] Its primary anti-inflammatory effects are mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway, which in turn reduces the expression of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as cyclooxygenase-2 (COX-2).[3]
Chondroitin Sulfate: This large glycosaminoglycan is a major component of the extracellular matrix of cartilage, contributing to its resistance to compression.[4] Its chondroprotective effects are attributed to the inhibition of cartilage-degrading enzymes such as matrix metalloproteinases (MMPs) and aggrecanases.[4] Chondroitin sulfate also exhibits anti-inflammatory properties by inhibiting the synthesis of inflammatory mediators like nitric oxide and prostaglandins, and it can modulate cellular signaling pathways involved in chondrocyte function and survival.
Hyaluronic Acid: A key component of synovial fluid, hyaluronic acid is responsible for its viscoelastic properties, providing lubrication and shock absorption to the joint. In OA, the concentration and molecular weight of hyaluronic acid are reduced. Intra-articular injections of hyaluronic acid aim to restore the rheological properties of the synovial fluid. Furthermore, hyaluronic acid can exert anti-inflammatory and analgesic effects and may stimulate endogenous hyaluronic acid synthesis by synoviocytes. Its interaction with the CD44 receptor on chondrocytes is believed to mediate some of its chondroprotective and anti-inflammatory actions.
Diacerein: This slow-acting drug is a derivative of anthraquinone. Its primary mechanism of action is the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β), a key mediator of cartilage degradation and inflammation in OA. By downregulating the IL-1β pathway, diacerein reduces the production of downstream inflammatory mediators and cartilage-degrading enzymes. It has also been shown to have pro-anabolic effects on cartilage and protective effects on subchondral bone.
Comparative Clinical Efficacy
The clinical efficacy of these agents has been evaluated in numerous studies, often with varying results. The following tables summarize quantitative data from comparative clinical trials and network meta-analyses, focusing on pain relief and functional improvement as measured by the Visual Analog Scale (VAS) and the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
Table 1: Comparison of Pain Relief (Visual Analog Scale - VAS)
| Treatment Comparison | Study/Analysis | Dosage | Duration | Mean Difference in VAS (mm) (95% CI) | Outcome |
| Glucosamine vs. Placebo | Network Meta-analysis | Glucosamine sulfate or hydrochloride | Varied | -1.44 (-3.01 to 0.12) | Not statistically significant improvement over placebo. |
| Diacerein vs. Placebo | Network Meta-analysis | 100 mg/day | Varied | -2.23 (-2.82 to -1.64) | Clinically significant improvement over placebo. |
| Glucosamine vs. NSAIDs | Network Meta-analysis | Glucosamine sulfate or hydrochloride | Varied | -0.90 (-1.67 to -0.14) | Significantly lower pain with glucosamine compared to NSAIDs. |
| Diacerein vs. Glucosamine | Prospective Comparative Study | Diacerein: 100 mg/day; Glucosamine: 1500 mg/day | 3 months | Comparable reduction in VAS scores (Diacerein: 5.11, Glucosamine: 5.39 at 3 months) | Efficacy was comparable between the two groups. |
| Intra-articular Hyaluronic Acid vs. Placebo | Randomized Controlled Trial | 20 mg/ml HA once weekly for 3 weeks | 3 weeks | Statistically significant improvement over placebo (p < 0.01) | HA was superior to placebo in improving knee pain. |
Table 2: Comparison of Functional Improvement (WOMAC Scores)
| Treatment Comparison | Study/Analysis | Dosage | Duration | Mean Difference in WOMAC Score (95% CI) | Outcome |
| Glucosamine vs. Placebo | Network Meta-analysis | Glucosamine sulfate or hydrochloride | Varied | Total: -2.49 (-4.14 to -0.83); Pain: -0.75 (-1.18 to -0.32); Function: -4.78 (-5.96 to -3.59) | Significant improvement in total, pain, and function WOMAC scores compared to placebo. |
| Diacerein vs. Placebo | Network Meta-analysis | 100 mg/day | Varied | Function: -6.64 (-10.50 to -2.78); Stiffness: -0.68 (-1.20 to -0.16) | Clinically improves function and stiffness WOMAC scores compared to placebo. |
| Glucosamine + Diacerein vs. Glucosamine Alone | Randomized Controlled Trial | Glucosamine: 1500 mg/day; Diacerein: 50 mg/day | 24 weeks | No statistically significant difference in WOMAC total, pain, function, or stiffness scores. | Co-administration did not show improved outcomes compared to glucosamine monotherapy. |
| Diacerein vs. Glucosamine | Prospective Comparative Study | Diacerein: 100 mg/day; Glucosamine: 1500 mg/day | 3 months | Baseline and first-month WOMAC scores were comparable. | Efficacy was comparable between the two groups. |
| Intra-articular Hyaluronic Acid vs. Placebo | Randomized Controlled Trial | 20 mg/ml HA once weekly for 3 weeks | 3 weeks | Greater improvement in overall WOMAC score with HA (p < 0.05) | HA was superior to placebo in improving overall WOMAC score. |
Experimental Protocols of Key Cited Studies
To provide a deeper understanding of the evidence presented, this section outlines the methodologies of some of the key clinical trials cited.
Network Meta-Analysis of Glucosamine and Diacerein (Kongtharvonskul et al.)
-
Objective: To compare the clinical outcomes of diacerein, glucosamine, and placebo for knee OA.
-
Study Design: A systematic review and network meta-analysis of randomized controlled trials (RCTs).
-
Inclusion Criteria: RCTs or quasi-experimental designs comparing clinical outcomes between glucosamine (sulfate or hydrochloride) and diacerein, or each of these with other comparators like placebo or NSAIDs.
-
Primary Outcomes: Visual Analog Scale (VAS) for pain, Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores (total and sub-scores), Lequesne algofunctional index, and joint space width change.
-
Data Analysis: A network meta-analysis was performed using weight regression for continuous outcomes.
Randomized Controlled Trial of Intra-articular Hyaluronic Acid (Joshi et al.)
-
Objective: To assess the efficacy of intra-articular hyaluronic acid (HA) compared to placebo in patients with knee OA.
-
Study Design: A randomized, double-blind, placebo-controlled, 2-arm parallel design trial.
-
Participants: 106 patients with radiologically confirmed knee OA.
-
Intervention: 2 ml intra-articular injections of 20 mg/ml HA sodium salt or saline placebo once weekly for 3 weeks.
-
Primary Efficacy Assessment: WOMAC score for knee pain at week 3.
-
Secondary Efficacy Assessments: WOMAC scores for stiffness and physical function, VAS scores for pain, range of knee joint motion, and SF-36 for quality of life.
Prospective Comparative Study of Diacerein and Glucosamine (Hemalata et al.)
-
Objective: To compare the efficacy and safety of Diacerein with Glucosamine in osteoarthritis of the knee.
-
Study Design: A hospital-based prospective cohort study.
-
Participants: 50 patients with grade 2 or 3 osteoarthritis of the knee.
-
Intervention: One group received Diacerein (100 mg/day) and the other received Glucosamine (1500 mg/day) for 3 months.
-
Outcome Measures: WOMAC scores and VAS scores were assessed at baseline and at follow-up.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these chondroprotective agents and a typical workflow for a clinical trial evaluating their efficacy.
Caption: Simplified signaling pathways of chondroprotective agents.
Caption: A generalized workflow for a randomized controlled trial.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Glucosamine-Chondroitin Sulfate with and without Methylsulfonylmethane in Grade I-II Knee Osteoarthritis: A Double Blind Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of glucosamine, diacerein, and NSAIDs in osteoarthritis knee: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucosamine Hydrochloride and Glucosamine Sulfate on Cellular Gene Expression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro effects of glucosamine hydrochloride (GlcN·HCl) and glucosamine sulfate (GlcN·S) on gene expression and inflammatory markers. This analysis is based on available experimental data in the absence of direct comparative transcriptomic studies.
Comparative Effects on Gene Expression and Inflammatory Markers
The following table summarizes the observed effects of this compound and glucosamine sulfate on key catabolic and inflammatory markers in in vitro models of cartilage metabolism. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.
| Target Gene/Molecule | Glucosamine Form | Cell/Tissue Model | Treatment Conditions | Observed Effect |
| ADAMTS-4 mRNA | Hydrochloride | Bovine Cartilage Explants | Pre-treatment with 2 mg/mL GlcN·HCl, followed by IL-1α stimulation | Decreased mRNA levels of ADAMTS-4.[1] |
| ADAMTS-5 mRNA | Hydrochloride | Bovine Cartilage Explants | Pre-treatment with 2 mg/mL GlcN·HCl, followed by IL-1α stimulation | Decreased mRNA levels of ADAMTS-5.[1] |
| MMP-3, MMP-13, Aggrecanase-1 mRNA | Hydrochloride (in combination with Chondroitin Sulfate) | Bovine Cartilage Explants | IL-1 challenge with 5 µg/mL GlcN·HCl and 20 µg/mL CS | Combination repressed upregulated mRNA transcripts by at least 6-fold at 24 hours.[2][3][4] |
| COX-2 Expression | Hydrochloride | Chondrocytes and Synoviocytes | IL-1 stimulation | Recent studies indicate GlcN·HCl suppresses IL-1-induced COX-2 expression by decreasing its transcript level. |
| COX-2 Protein | Hydrochloride | Human Lung Epithelial Cells (A549) | IL-1β treatment | GlcN·HCl (but not sulfate) led to a shift in the molecular mass of COX-2 and inhibited prostaglandin E2 production. |
| Prostaglandin E2 (PGE2) Production | Hydrochloride | Bovine Cartilage Explants | Pre-treatment with 2 mg/mL GlcN·HCl, followed by IL-1α stimulation | Reduced release of PGE2. |
| Prostaglandin E2 (PGE2) Production | Sulfate | Human Osteoarthritic Chondrocytes | IL-1β stimulation | 1 and 2 mM GlcN·S significantly inhibited endogenous and IL-1β-induced PGE2 production. |
| Nitric Oxide (NO) Production | Hydrochloride | Bovine Cartilage Explants | Pre-treatment with 2 mg/mL GlcN·HCl, followed by IL-1α stimulation | Reduced release of NO. |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited studies for assessing the effects of glucosamine on chondrocytes and cartilage explants.
Bovine Cartilage Explant Culture and Treatment
-
Tissue Harvest and Culture: Articular cartilage is dissected from the metacarpophalangeal joints of young bovines. Explants of a specific wet weight (e.g., 15-60 mg) are maintained in Dulbecco's Modified Eagle Medium (DMEM) containing 10% (v/v) fetal calf serum and antibiotics for an initial stabilization period (e.g., 3 days).
-
Pre-treatment and Stimulation: For preventative studies, cartilage explants are pre-treated with this compound or sulfate at desired concentrations (e.g., 2 mg/mL) for a specified period. Following pre-treatment, cartilage degradation is induced by adding a pro-inflammatory cytokine such as Interleukin-1α (IL-1α) at a concentration of 10 ng/mL.
-
Sample Collection: Supernatants are collected at various time points (e.g., 72 hours) for analysis of released inflammatory markers like PGE2 and NO. The cartilage explants are harvested (e.g., at 24 hours) for RNA extraction and subsequent gene expression analysis.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from the harvested cartilage explants using a suitable reagent (e.g., Tri reagent) and purification columns.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA (e.g., 500 ng) via reverse transcription using an enzyme like Moloney Murine Leukemia Virus (MuLV) reverse transcriptase.
-
qPCR Amplification: The relative expression of target genes (e.g., ADAMTS-4, ADAMTS-5) is quantified using a qPCR system with specific oligonucleotide primers. Gene expression levels are typically normalized to a housekeeping gene.
Measurement of Inflammatory Markers
-
Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the culture supernatants is determined using a competitive enzyme immunoassay kit according to the manufacturer's instructions.
-
Nitric Oxide (NO) Assay: The production of nitric oxide is assessed by measuring the accumulation of its stable end product, nitrite, in the culture supernatants using the Griess reagent.
Visualizing Cellular Mechanisms and Experimental Design
To better understand the cellular pathways influenced by glucosamine and the typical workflow for its analysis, the following diagrams are provided.
Caption: Glucosamine's Anti-inflammatory Signaling Pathway.
Caption: Workflow for Comparing Glucosamine Forms.
References
- 1. This compound but Not Chondroitin Sulfate Prevents Cartilage Degradation and Inflammation Induced by Interleukin-1α in Bovine Cartilage Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Effect of glucosamine and chondroitin sulfate on regulation of gene expression of proteolytic enzymes and their inhibitors in interleukin-1-challenged bovine articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Glucosamine Hydrochloride vs. Dexamethasone: An In Vitro Comparative Analysis of a Nutraceutical and a Corticosteroid
For Immediate Release
This guide provides a comparative analysis of the in vitro effects of glucosamine hydrochloride, a widely used nutraceutical supplement for joint health, and dexamethasone, a potent synthetic corticosteroid. The following data, compiled from multiple independent studies, offers researchers, scientists, and drug development professionals a comprehensive overview of their respective impacts on key cellular processes involved in inflammation and cartilage metabolism. This comparison aims to elucidate the distinct and overlapping mechanisms of these two compounds at the cellular level.
Quantitative Comparison of In Vitro Effects
The following tables summarize the quantitative effects of this compound and dexamethasone on various inflammatory and catabolic markers in different in vitro models. It is important to note that the experimental conditions, including cell types, concentrations, and stimuli, vary between studies.
Table 1: Effect on Pro-Inflammatory Mediators in Interleukin-1β (IL-1β) Stimulated Cells
| Mediator | Cell Type | This compound Effect | Dexamethasone Effect |
| Prostaglandin E2 (PGE2) | Normal Human Chondrocytes | Suppressed production at 100 µg/ml[1] | Suppressed production at 0.1 mM[1] |
| Osteoarthritic Human Chondrocytes | Suppressed production at 100 µg/ml[1] | Suppressed production at 0.1 mM[1] | |
| Osteoarthritic Human Synoviocytes | Suppressed production at 100 µg/ml[1] | Suppressed production at 0.1 mM | |
| Nitric Oxide (NO) | Normal Human Chondrocytes | Slightly suppressed production at 100 µg/ml | Suppressed production at 0.1 mM |
| Osteoarthritic Human Chondrocytes | No effect at 100 µg/ml | Suppressed production at 0.1 mM | |
| Osteoarthritic Human Synoviocytes | No effect at 100 µg/ml | Suppressed production at 0.1 mM | |
| Rat Nucleus Pulposus Cells | Reduced by 90% (4.5 mg/mL) | Not Reported | |
| Interleukin-6 (IL-6) | Rat Annulus Fibrosus Cells | Completely inhibited (4.5 mg/mL) | Not Reported |
| Rat Nucleus Pulposus Cells | Reduced by 89% (4.5 mg/mL) | Not Reported | |
| Tumor Necrosis Factor-α (TNF-α) | Rat Annulus Fibrosus Cells | Completely inhibited (4.5 mg/mL) | Not Reported |
Table 2: Effect on Matrix Metalloproteinases (MMPs) in Interleukin-1β (IL-1β) Stimulated Cells
| Mediator | Cell Type | This compound Effect | Dexamethasone Effect |
| MMP-1 | Normal Human Chondrocytes | Partly suppressed at 100 µg/ml | Suppressed at 0.1 mM |
| MMP-3 | Normal Human Chondrocytes | Partly suppressed at 100 µg/ml | Suppressed at 0.1 mM |
| MMP-13 | Normal Human Chondrocytes | Partly suppressed at 100 µg/ml | Suppressed at 0.1 mM |
| MMP-1, -3, -13 | Osteoarthritic Human Synoviocytes | Suppressive effect at 100 µg/ml | Suppressed at 0.1 mM |
| MMP-1, -3, -13 | Osteoarthritic Human Chondrocytes | No response at 100 µg/ml | Suppressed at 0.1 mM |
Experimental Protocols
Cell Culture and Treatment (Adapted from Nakamura et al.)
-
Cell Isolation and Culture: Human articular chondrocytes were isolated from knee cartilage and cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Synoviocytes were obtained from synovial tissues and similarly cultured.
-
Stimulation and Treatment: Confluent cells were stimulated with 5 ng/ml of human recombinant IL-1β. Concurrently, cells were treated with various concentrations of this compound (1-100 µg/ml) or dexamethasone (0.1 mM).
-
Mediator Quantification: After incubation, the levels of PGE2, NO, and MMPs in the culture supernatants were quantified using specific enzyme-linked immunosorbent assays (ELISAs) and the Griess method for NO.
Rat Intervertebral Disc Cell Culture (Adapted from Teh et al.)
-
Cell Isolation and Culture: Annulus fibrosus and nucleus pulposus cells were isolated from rat intervertebral discs and encapsulated in alginate beads.
-
Stimulation and Treatment: The cell-alginate constructs were cultured for 4 or 7 days in the presence of IL-1α (10 ng/mL) with or without this compound (4.5 mg/mL).
-
Analysis: Cell viability was assessed, and the concentrations of IL-6, TNF-α, PGE2, and NO in the culture medium were quantified.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and dexamethasone, as well as a generalized experimental workflow for in vitro comparison.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Generalized in vitro experimental workflow.
References
Unraveling the In Vitro Efficacy of Glucosamine Hydrochloride: A Meta-Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of in vitro studies on Glucosamine hydrochloride (GlcN·HCl). It objectively compares its performance with alternatives and is supported by experimental data, detailed methodologies, and visual representations of its molecular interactions.
Glucosamine, an amino monosaccharide, is a popular dietary supplement often used to alleviate symptoms of osteoarthritis. Its hydrochloride salt, in particular, has been the subject of numerous in vitro studies to elucidate its mechanism of action on a cellular level. This guide synthesizes findings from key research to offer a clearer understanding of its effects on chondrocytes, synoviocytes, and other relevant cell types.
Anti-Inflammatory and Chondroprotective Effects: A Quantitative Look
This compound has demonstrated significant anti-inflammatory and chondroprotective properties in various in vitro models. It has been shown to modulate the production of key inflammatory mediators and matrix-degrading enzymes, offering a potential mechanism for its therapeutic effects.
Inhibition of Inflammatory Mediators
Studies have consistently shown that GlcN·HCl can suppress the production of pro-inflammatory molecules in joint cells, particularly when stimulated with inflammatory cytokines like Interleukin-1 beta (IL-1β).
Table 1: Effect of this compound on Inflammatory Mediator Production in Vitro
| Cell Type | Stimulus | GlcN·HCl Concentration | Mediator | Result | Reference |
| Rat Annulus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | IL-6 | Complete inhibition | [1] |
| Rat Annulus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | TNF-α | Complete inhibition | [1] |
| Rat Nucleus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | IL-6 | 89% reduction | [1] |
| Rat Nucleus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | PGE₂ | 91% reduction | [1] |
| Rat Nucleus Cells | IL-1α (10 ng/mL) | 4.5 mg/mL | NO | 90% reduction | [1] |
| Normal Chondrocytes | IL-1β (5 ng/ml) | 100 µg/ml | PGE₂ | Suppression | |
| Normal Chondrocytes | IL-1β (5 ng/ml) | 100 µg/ml | NO | Partial suppression |
Note: The study on rat intervertebral disc cells also noted that at a concentration of 4.5 mg/mL, GlcN·HCl led to an 89% reduction in the viability of annulus cells, but had no effect on the viability of nucleus cells.
Modulation of Matrix Metalloproteinases (MMPs)
MMPs are enzymes that play a crucial role in the degradation of the extracellular matrix in cartilage. GlcN·HCl has been found to inhibit the production of several key MMPs.
Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Production in Vitro
| Cell Type | Stimulus | GlcN·HCl Concentration | Mediator | Result | Reference |
| Normal Chondrocytes | IL-1β (5 ng/ml) | 100 µg/ml | MMP-1, MMP-3, MMP-13 | Suppression | |
| OA Synoviocytes | IL-1β (5 ng/ml) | 100 µg/ml | MMP-1, MMP-3, MMP-13 | Suppression | |
| OA Chondrocytes | IL-1β (5 ng/ml) | 100 µg/ml | MMPs | No response |
Anabolic and Antioxidant Activities
Beyond its anti-inflammatory effects, GlcN·HCl has been shown to positively influence the synthesis of cartilage matrix components and exhibit antioxidant properties.
Stimulation of Matrix Synthesis
In vitro studies suggest that GlcN·HCl can enhance the production of key components of the cartilage matrix, such as aggrecan and type II collagen. It has also been shown to increase the production of hyaluronic acid in synovium explants. One study demonstrated that GlcN·HCl enhanced cartilage-specific matrix components in a dose-dependent manner up to 2 mM, an effect that was lost at 15 mM.
Antioxidant Effects
This compound has demonstrated direct antioxidant activity by scavenging reactive oxygen species (ROS). In a cell-free system, it has been shown to potently scavenge superoxide anions in a concentration-dependent manner, with over 75% scavenging activity at a concentration of 0.05 mg/mL. It also exhibits hydroxyl radical scavenging activity, with approximately 55% inhibition at 3.2 mg/mL. Furthermore, GlcN·HCl has been observed to inhibit the formation of malondialdehyde (a marker of lipid peroxidation) and prevent protein oxidation in chondrocytes.
Signaling Pathways Modulated by this compound
The observed cellular effects of GlcN·HCl are mediated through its interaction with key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In vitro studies have shown that glucosamine can inhibit the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Glucosamine has been shown to affect the phosphorylation of key kinases in this pathway, including JNK and p38, while its effect on ERK1/2 phosphorylation appears to be less consistent.
References
A Cross-Species Examination of Glucosamine Hydrochloride's Efficacy in Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Glucosamine hydrochloride (HCl) is a widely investigated compound for the management of osteoarthritis (OA) across various species. This guide provides an objective comparison of its efficacy, supported by experimental data, to inform preclinical and clinical research. The following sections detail the therapeutic effects, underlying mechanisms, and experimental methodologies used to evaluate glucosamine HCl in humans, canines, equines, and rodent models.
Quantitative Efficacy Comparison
The therapeutic efficacy of this compound has been assessed using a variety of endpoints, including pain reduction, improvement in mobility, and changes in biomarkers associated with cartilage degradation and synthesis. The following tables summarize the quantitative data from key studies across different species.
Table 1: Human Clinical Trials
| Study/Metric | Treatment Group (Glucosamine HCl) | Placebo/Control Group | Outcome |
| Pain & Mobility (12 weeks) | 88% reported pain improvement | 17% reported pain improvement | Significant improvement in pain and mobility (P = 0.004)[1] |
| WOMAC Score (Moderate-to-Severe OA) | Statistically significant improvement | No significant improvement | P = 0.002 for combination with chondroitin sulfate[1] |
| Joint Space Narrowing (3 years) | -0.06 mm | -0.31 mm | Glucosamine sulfate showed no significant joint space loss[2] |
| Pain Intensity (VAS, 10 cm scale) | -0.4 cm difference from placebo | N/A | Not clinically significant difference[3] |
| Biomarkers (6 months) | 9% reduction in serum IL-6 (P=0.001) | N/A (Compared to Celecoxib) | Significant reduction in inflammatory cytokine[4] |
Table 2: Canine Studies
| Study/Metric | Treatment Group (Glucosamine HCl) | Placebo/Control Group | Outcome |
| Pain, Weight-Bearing, Severity Scores (Day 70) | Statistically significant improvements | N/A (Compared to Carprofen) | P < 0.001 |
| Ground Reaction Force | No significant improvement | No significant improvement | Glucosamine/chondroitin combination was not superior to placebo |
| Subjective Pain Scores | Positive clinical effect | N/A | Supported by some non-randomized controlled trials |
Table 3: Equine Studies
| Study/Metric | Treatment Group (Glucosamine HCl) | Placebo/Control Group | Outcome |
| Lameness Score (AAEP Scale) | Reduced from 2.190 to < 0.5 at week 24 | Remained statistically unchanged | Significant improvement (p=<0.002) with a combination product |
| Chronic Joint Pain | Aided in reducing pain associated with lameness | N/A | Based on a study of 50 horses with chronic lameness |
Table 4: Rodent and Rabbit Models
| Species | Model | Treatment Group (Glucosamine HCl) | Control Group | Outcome |
| Rat | ACLT | Suppressed increase in serum CTX-II | Elevated serum CTX-II | Significant inhibition of type II collagen degradation |
| Rat | ACLT | Increased serum CPII | No significant change | Enhanced type II collagen synthesis |
| Rabbit | ACLT | Reduced subchondral bone turnover | Increased subchondral bone turnover | Attenuated early OA-related bone changes |
| Mouse | KOA | Dose-dependent reduction in inflammatory cytokines (IL-6, TNF-α) and cartilage degradation markers (CTX-II, COMP) | Elevated inflammatory and degradation markers | High-dose showed more significant improvement |
Table 5: Pharmacokinetic Parameters
| Species | Bioavailability | Tmax (Oral) |
| Human | ~44% (sulfate form) | ~3 hours |
| Dog | ~12% | ~1.5 hours |
| Horse | 2.5% - 5.9% | ~2 hours |
| Rat | ~19% | ~0.5 hours |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Anterior Cruciate Ligament Transection (ACLT) Model in Rats
This surgical model is commonly used to induce osteoarthritis-like changes in the knee joint.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g) are typically used.
-
Anesthesia: Animals are anesthetized using isoflurane or a combination of ketamine and xylazine.
-
Surgical Procedure:
-
A medial parapatellar incision is made to expose the knee joint.
-
The patella is dislocated laterally to provide access to the joint capsule.
-
The anterior cruciate ligament is identified and transected using micro-scissors.
-
The joint is irrigated with sterile saline.
-
The joint capsule and skin are sutured in layers.
-
-
Post-operative Care: Analgesics are administered post-operatively. Animals are allowed to move freely in their cages.
-
Treatment Administration: Glucosamine HCl is typically administered orally via gavage daily, starting at a specified time point post-surgery (e.g., 5 weeks) and continuing for the duration of the study (e.g., 10 weeks).
-
Outcome Measures:
-
Histopathology: At the end of the study, knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to assess cartilage degradation using the Mankin scoring system.
-
Biomarker Analysis: Blood samples are collected to measure serum levels of biomarkers such as CTX-II (cartilage degradation) and CPII (cartilage synthesis) using ELISA kits.
-
Behavioral Tests: Nociceptive behavior, such as mechanical allodynia and weight-bearing distribution, is assessed at multiple time points.
-
Collagenase-Induced Osteoarthritis (CIOA) Model in Rabbits
This model involves the injection of collagenase into the knee joint to induce cartilage degradation.
-
Animals: New Zealand White rabbits are commonly used.
-
Procedure:
-
Animals are anesthetized.
-
A single intra-articular injection of collagenase solution is administered into the knee joint.
-
A second injection is often given a few days after the first to ensure the development of OA.
-
-
Treatment and Outcome Measures: Similar to the ACLT model, treatment with glucosamine HCl is initiated, and outcomes are assessed through histopathology and biomarker analysis.
Signaling Pathways and Experimental Workflow
Inhibition of NF-κB Signaling Pathway by Glucosamine
Glucosamine has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In osteoarthritic chondrocytes, pro-inflammatory cytokines like Interleukin-1β (IL-1β) trigger a cascade that leads to the activation of NF-κB. This, in turn, upregulates the expression of genes involved in inflammation and cartilage degradation, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs). Glucosamine interferes with this pathway, leading to a reduction in the production of these inflammatory and catabolic mediators.
General Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of glucosamine HCl in an animal model of osteoarthritis.
References
- 1. This compound for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. Differences in Serum Biomarkers Between Combined Glucosamine and Chondroitin Versus Celecoxib in a Randomized, Double-blind Trial in Osteoarthritis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Glucosamine Hydrochloride Disposal
This document provides a comprehensive guide for the safe and compliant disposal of glucosamine hydrochloride, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment and Regulatory Compliance
This compound is generally not classified as a hazardous substance under major regulatory frameworks[1][2]. However, some Safety Data Sheets (SDS) indicate potential for eye and skin irritation, as well as hazards upon ingestion or inhalation[3]. Given the professional laboratory setting, it is best practice to manage all chemical waste, including this compound, through a designated hazardous waste program to ensure full compliance with local and institutional regulations[4][5]. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as they have the final authority on waste determination.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or generating dust, a dust mask (e.g., N95 type) or a certified respirator should be used in a well-ventilated area.
Step-by-Step Disposal Procedure for Unused or Waste this compound
This procedure applies to this compound in solid form or in solution. Do not dispose of this chemical down the drain or in regular trash unless explicit written permission is granted by your institution's EHS department.
-
Waste Identification:
-
Treat all unwanted this compound as a chemical waste product.
-
-
Container Selection and Preparation:
-
Select a waste container that is in good condition, leak-proof, and has a secure, screw-on cap. Plastic containers are often preferred over glass for waste storage.
-
Ensure the container is chemically compatible with this compound.
-
Place the primary waste container within a larger, chemically compatible secondary containment bin or tray to capture any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container.
-
-
Waste Accumulation and Labeling:
-
As soon as the first portion of waste is added, affix a "Hazardous Waste" tag or label, provided by your EHS department, to the container.
-
Complete the label with the following information in clear, legible print (do not use abbreviations or chemical formulas):
-
Full chemical name: "this compound"
-
For mixtures, list all constituents and their approximate percentages.
-
Quantity of waste in the container.
-
Date of waste generation (the date the first waste was added).
-
Name and contact information of the principal investigator.
-
Laboratory location (building and room number).
-
Check any appropriate hazard pictograms as indicated by the SDS or EHS guidance.
-
-
-
Waste Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.
-
-
Request for Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.
-
Once the container is full or you are ready for disposal, submit a hazardous waste collection request to your institution's EHS department. Follow their specific procedures for pickup.
-
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Small Spills (Solid):
-
Wearing appropriate PPE, use tools to carefully sweep or scoop the spilled solid material into a designated hazardous waste container.
-
Clean the spill area with water and a cloth or paper towels. Dispose of the cleaning materials as chemically contaminated solid waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's EHS or emergency response team for cleanup and disposal.
-
Disposal of Empty Containers
A container that held this compound can typically be disposed of as regular trash after following this procedure:
-
Triple-Rinse: Rinse the empty container thoroughly with a suitable solvent (water is appropriate for this compound) three times.
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal, but confirm with EHS.
-
Deface Label: Completely remove or deface the original manufacturer's label.
-
Final Disposal: Dispose of the clean, air-dried container in the regular trash, with the cap removed.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and general laboratory waste disposal regulations.
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50, Mouse) | 15,000 mg/kg | |
| Laboratory Hazardous Waste Storage Limit | ≤ 55 gallons | |
| Acute Hazardous Waste Storage Limit | ≤ 1 quart | |
| Time Limit for Waste Removal (Full Container) | Within 3 days | |
| Time Limit for Waste Removal (Partial Container) | Within 90 days of first addition |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
